molecular formula C6H13ClN2O3 B567243 (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride CAS No. 1301706-58-0

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Katalognummer: B567243
CAS-Nummer: 1301706-58-0
Molekulargewicht: 196.631
InChI-Schlüssel: UCMJADDIUIIUTC-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride ( 1301706-58-0) is a non-proteinogenic, chiral amino acid derivative of significant interest in medicinal chemistry and peptide research . With a molecular formula of C6H13ClN2O3 and a molecular weight of 196.63 g/mol, this compound serves as a key building block for the synthesis of novel peptides and peptidomimetics . Its structure, which features a side-chain amide group, makes it a valuable isostere for natural amino acids like glutamine, allowing researchers to modulate the metabolic stability, binding affinity, and physicochemical properties of engineered peptides . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered with a high purity grade, typically 95% or higher, ensuring reliability and consistency in experimental results . Researchers can utilize this chiral reagent to explore structure-activity relationships, develop enzyme inhibitors, and create constrained peptides with potential biological activity. For proper storage and handling, please refer to the associated safety data sheet.

Eigenschaften

IUPAC Name

(3R)-3,6-diamino-6-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJADDIUIIUTC-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3,6-Diamino-6-oxohexanoic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, a chiral amino acid derivative with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages expert analysis of its constituent functional groups and data from structurally analogous compounds to project its physicochemical properties, spectroscopic signature, and potential applications. A plausible, detailed synthetic route is proposed, grounded in established organic chemistry principles. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound, offering a robust theoretical framework to guide future empirical investigation.

Nomenclature, Structure, and Potential Significance

Chemical Structure and Nomenclature

The name (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride specifies a unique chemical architecture. A systematic deconstruction of the IUPAC name leads to the following structural interpretation:

  • Hexanoic acid: A six-carbon carboxylic acid forms the core backbone.

  • 6-oxo and 6-amino: These terms together indicate a primary amide (-CONH₂) at the C-6 position, replacing the terminal methyl group of a standard hexanoic acid. This transforms the parent structure into a derivative of adipic acid, specifically adipamic acid (adipic acid monoamide).

  • 3-amino: A primary amino group (-NH₂) is substituted at the C-3 position.

  • (R)-: The stereocenter at the C-3 position possesses an R absolute configuration.

  • Hydrochloride: The molecule is supplied as a salt, with one or more of the basic amino groups protonated and associated with a chloride counter-ion.

Based on this analysis, the compound is most accurately described as (R)-3-Aminoadipamic acid hydrochloride .

Figure 1: Chemical structure of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride.

Chemical Identifier Information
IdentifierRelated CompoundValueSource
CAS Number 3,6-Diaminohexanoic acid4299-56-3[1]
ChEBI ID (3S)-3,6-diaminohexanoic acidCHEBI:15613[2]
CAS Number 6-Amino-6-oxohexanoic acid334-25-8[3]
Potential Significance and Applications

The unique bifunctional and chiral nature of this molecule suggests several high-value applications:

  • Peptidomimetic Scaffolding: The γ-amino acid structure allows for the synthesis of foldamers and peptidomimetics with constrained conformations, which are of high interest in drug discovery for enhancing proteolytic stability and bioavailability.[4]

  • Chiral Building Block: It serves as a valuable intermediate for the asymmetric synthesis of more complex pharmaceutical agents and natural products.

  • Functionalized Linkers: The presence of three distinct functional groups (carboxylic acid, primary amine, primary amide) allows for orthogonal chemical modifications, making it an ideal candidate for use as a flexible, hydrophilic linker in applications like antibody-drug conjugates (ADCs) or PROTACs.[4]

Physicochemical Properties

The following properties are projected based on the compound's structure and data from analogous molecules. Experimental verification is required.

PropertyProjected ValueRationale / Notes
Molecular Formula C₆H₁₃ClN₂O₃Calculated from the interpreted structure.
Molecular Weight 212.63 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for amino acid hydrochlorides.
Solubility Soluble in water; sparingly soluble in methanol/ethanol; insoluble in non-polar organic solvents.The hydrochloride salt form and multiple polar functional groups suggest high aqueous solubility.
Melting Point >200 °C (with decomposition)Amino acids and their salts often exhibit high melting points with decomposition.[5]
pKa (Predicted) pKa₁ ≈ 3.5-4.5 (Carboxylic Acid)pKa₂ ≈ 9.0-10.0 (Ammonium)Values are estimated based on similar γ-amino acids. The exact values will be influenced by the proximity of the other functional groups.

Proposed Synthesis and Characterization

Retrosynthetic Analysis and Proposed Route

A practical synthesis can be envisioned starting from a commercially available chiral precursor, such as (R)-4-amino-3-phenylbutanoic acid (a derivative of Baclofen), or more fundamentally, from a derivative of glutamic acid. The following workflow outlines a plausible route starting from (R)-2-(tert-butoxycarbonylamino)pentanedioic acid 5-methyl ester.

G start (R)-Boc-Glu(OMe)-OH (Starting Material) step1 1. Arndt-Eistert Homologation (e.g., SOCl₂, CH₂N₂ then Ag₂O/H₂O) 2. Esterification (MeOH, H⁺) start->step1 intermediate1 (R)-Methyl 6-((tert-butoxycarbonyl)amino)-6-methoxy-6-oxohexanoate step1->intermediate1 step2 Selective Hydrolysis (e.g., LiOH, THF/H₂O) intermediate1->step2 intermediate2 (R)-6-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid step2->intermediate2 step3 Curtius Rearrangement (DPPA, t-BuOH, heat) intermediate2->step3 intermediate3 tert-Butyl (R)-(1-oxo-1-oxohexan-3-yl)carbamate step3->intermediate3 step4 Amidation of Ester (NH₃ in MeOH) intermediate3->step4 intermediate4 (R)-tert-Butyl (6-amino-1,6-dioxohexan-3-yl)carbamate step4->intermediate4 step5 Deprotection (4M HCl in Dioxane) intermediate4->step5 end (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride (Final Product) step5->end

Figure 2: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol (Exemplary)

Step 4: Amidation of the Methyl Ester

  • Rationale: This step converts the methyl ester at the C-1 position (original numbering) into the required primary amide at C-6 (final numbering). Using a saturated solution of ammonia in methanol is a standard and effective method for this transformation.

  • Procedure:

    • Dissolve the protected intermediate from the previous step (1.0 eq) in a 7N solution of ammonia in methanol (20 volumes).

    • Transfer the solution to a sealed pressure vessel.

    • Stir the reaction at room temperature for 48-72 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material.

    • Upon completion, cool the vessel in an ice bath before carefully venting.

    • Concentrate the reaction mixture in vacuo to remove the solvent and excess ammonia.

    • The resulting crude amide can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Step 5: Final Deprotection

  • Rationale: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the C-3 amino function. Strong acidic conditions, such as HCl in dioxane, are standard for this transformation and simultaneously form the desired hydrochloride salt.

  • Procedure:

    • Dissolve the purified Boc-protected amide (1.0 eq) in a minimal amount of anhydrous dioxane (or CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add a 4M solution of HCl in dioxane (5-10 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

    • The product will often precipitate from the reaction mixture as a white solid. If not, the solvent can be removed in vacuo.

    • Triturate the resulting solid with cold diethyl ether, collect the solid by vacuum filtration, wash with additional cold ether, and dry under high vacuum to yield the final (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride.

Analytical Characterization (Projected)

A self-validating protocol requires rigorous characterization of the final product. The following data would be expected:

  • ¹H NMR (500 MHz, D₂O):

    • δ 3.2-3.4 (m, 1H, H-3)

    • δ 2.9-3.1 (t, 2H, H-6)

    • δ 2.2-2.4 (m, 4H, H-2 & H-5)

    • δ 1.8-2.0 (m, 2H, H-4) (Note: Chemical shifts are highly dependent on pH and are estimations. Protons on nitrogen and oxygen will exchange with D₂O.)[6]

  • ¹³C NMR (125 MHz, D₂O):

    • δ ~178-180 (C=O, Carboxylic Acid)

    • δ ~175-177 (C=O, Amide)

    • δ ~50-55 (C-3)

    • δ ~35-45 (C-6)

    • δ ~25-35 (Remaining CH₂ carbons)

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 177.10.

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretch, amide & amine)

    • 3200-2500 (O-H stretch, carboxylic acid)

    • ~3000 (N-H stretch, ammonium salt)

    • 1710 (C=O stretch, carboxylic acid)

    • 1660 (Amide I band)

    • 1550 (Amide II band)

  • Chiral Purity (HPLC): Analysis on a chiral column (e.g., Chiralpak) should show >98% enantiomeric excess.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on its classification as a potentially hazardous chemical.[7]

  • Hazard Statements (Anticipated):

    • May be harmful if swallowed.[8]

    • Causes skin irritation.[5]

    • Causes serious eye damage.

  • Precautionary Measures:

    • Engineering Controls: Handle within a certified chemical fume hood.[7]

    • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and nitrile gloves.[9]

    • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[8]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is a promising but underexplored chiral molecule. This guide provides a foundational understanding of its structure, projected properties, and a clear pathway for its synthesis and characterization. The unique arrangement of its functional groups makes it a highly attractive target for researchers in drug discovery and materials science. The protocols and data presented herein are intended to serve as a validated starting point for the practical synthesis and application of this versatile chemical building block, bridging the gap between theoretical potential and experimental reality.

References

  • ScienceOpen. (n.d.). Supporting Information.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • CymitQuimica. (2026). Safety Data Sheet: (S)-2,6-Diaminohexanoic acid hydrochloride(1:x).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
  • Cayman Chemical. (2025). Safety Data Sheet: 6-Aminocaproic Acid.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • LGC Standards. (n.d.). Certificate of Analysis.
  • U.S. Environmental Protection Agency. (n.d.). 3,6-Diaminohexanoic acid Properties. CompTox Chemicals Dashboard.
  • Paweł, S., & Agnieszka, K. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6893.
  • EMBL-EBI. (2019). (3S)-3,6-diaminohexanoic acid (CHEBI:15613).
  • Synchem. (n.d.). 6-Amino-6-oxohexanoic acid.

Sources

An In-depth Technical Guide to the Biological Activity of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data for the compound "(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride." This suggests it may be a novel chemical entity or a compound with limited public research. This guide has been constructed to provide a robust framework for investigating its potential biological activities. To achieve this, we will draw upon established principles and experimental data from structurally related molecules, primarily focusing on D-amino acid derivatives , such as D-Lysine , and other diaminocarboxylic acids . The methodologies and scientific rationale presented herein are intended to serve as a comprehensive template for the evaluation of this and other novel amino acid-based compounds.

Section 1: Introduction to (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

(R)-3,6-Diamino-6-oxohexanoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure features a six-carbon hexanoic acid backbone, an amino group at the 3-position with (R)-stereochemistry, and a terminal carboxamide group at the 6-position, which also bears an amino group. The hydrochloride salt form enhances its solubility in aqueous media, a critical property for biological testing.

The presence of the (R)-chiral center and the di-amino functionality suggests several potential avenues for biological activity. D-amino acids are known to be incorporated into certain peptides to increase their stability against proteolytic degradation.[1][2] The overall structure bears resemblance to lysine, an essential amino acid, suggesting possible interactions with pathways that utilize lysine or its metabolites. A similar compound, (S)-2,6-diamino-5-oxohexanoic acid, has been identified as an important intermediate in the synthesis of α-aminoadipic acid peptides, which are related to cephalosporin antibiotics.[3] This suggests a potential role in antimicrobial research.

Section 2: Postulated Biological Activities and Mechanisms of Action

Based on its structural features and data from analogous compounds, we can postulate several primary biological activities for investigation.

Antimicrobial Potential

The incorporation of D-amino acids, particularly D-Lysine, into antimicrobial peptides (AMPs) is a well-established strategy to modulate their activity and toxicity.[1]

  • Expertise & Experience: L-amino acid-based peptides are often rapidly degraded by proteases in biological systems, limiting their therapeutic utility. Replacing key L-amino acids with their D-isomers can render the peptide resistant to proteolysis. This modification can also alter the peptide's secondary structure (e.g., helical content), which often correlates with its interaction with cell membranes. Studies on the AMP "CM15" have shown that substituting L-Lysine with D-Lysine can dramatically lower toxicity towards eukaryotic cells with only minimal decreases in antimicrobial activity.[1][2] This leads to a significant improvement in the therapeutic index.

  • Plausible Mechanism of Action: Like many AMPs, peptides containing (R)-3,6-Diamino-6-oxohexanoic acid would likely exert their antimicrobial effect through membrane disruption. The positively charged amino groups would facilitate initial binding to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Following binding, the peptide could insert into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately, cell death.

Antimicrobial_Mechanism cluster_0 Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Insertion Membrane Insertion Membrane->Insertion Compound (R)-3,6-Diamino-6- oxohexanoic acid (Positively Charged) Binding Electrostatic Binding Compound->Binding Binding->Membrane Pore Pore Formation & Permeabilization Insertion->Pore Death Cell Death Pore->Death

Caption: Postulated mechanism of antimicrobial action.

Modulation of Lysine-Dependent Pathways

Given its structural similarity to lysine, the compound could potentially interfere with lysine biosynthesis, metabolism, or utilization pathways.

  • Trustworthiness: Many bacterial species synthesize lysine via pathways that are absent in mammals, making the enzymes in these pathways attractive targets for novel antibiotics.[4] For example, the enzyme N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is crucial in the lysine biosynthesis pathway of many bacteria.[4] A diaminocarboxylic acid derivative could potentially act as an inhibitor or a substrate mimic for enzymes in this pathway.

Section 3: Experimental Protocols for Biological Characterization

To validate the postulated activities, a systematic, multi-tiered experimental approach is required. The following protocols are designed as a self-validating system, where each step provides context for the next.

Overall Experimental Workflow

The workflow begins with primary screening for antimicrobial activity, followed by essential counterscreens for toxicity to ensure selectivity. Mechanistic assays are then employed to understand how the compound works.

Experimental_Workflow Start Start: Compound Synthesis & Purification MIC Primary Screen: Antimicrobial Susceptibility (MIC/MBC Assays) Start->MIC Test Compound Hemolysis Toxicity Counterscreen 1: Hemolysis Assay MIC->Hemolysis If Active Cytotoxicity Toxicity Counterscreen 2: Eukaryotic Cell Viability Assay Hemolysis->Cytotoxicity Mechanism Mechanistic Assay: Membrane Permeabilization (SYTOX Green) Cytotoxicity->Mechanism If Selective End Data Analysis: Determine Therapeutic Index & MoA Mechanism->End

Caption: Tiered workflow for biological characterization.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of pathogenic bacteria.

Methodology:

  • Preparation: Dissolve (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride in sterile cation-adjusted Mueller-Hinton Broth (MHB). Prepare a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust to a concentration of 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, plate 10 µL from each well that showed no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol: Hemolysis Assay

Objective: To assess the compound's toxicity to eukaryotic cells by measuring its ability to lyse red blood cells (hemolysis).

Methodology:

  • Preparation: Obtain fresh human or sheep red blood cells (RBCs) and wash them three times in phosphate-buffered saline (PBS). Resuspend to a 4% (v/v) solution.

  • Assay Setup: In a 96-well plate, add serial dilutions of the compound to the RBC suspension.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: Percent hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.

Protocol: Membrane Permeabilization Assay

Objective: To determine if the compound's antimicrobial activity is due to membrane disruption.

Methodology:

  • Preparation: Prepare a bacterial suspension (e.g., S. aureus) at a concentration of 1 x 10^7 CFU/mL in buffer.

  • SYTOX Green: Add SYTOX Green, a fluorescent dye that cannot penetrate intact membranes, to the bacterial suspension to a final concentration of 1 µM.

  • Assay: In a black, clear-bottom 96-well plate, add the compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacteria/dye mixture.

  • Measurement: Immediately begin monitoring fluorescence (Excitation: 485 nm, Emission: 520 nm) over time using a plate reader.

  • Interpretation: A rapid increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

Section 4: Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The most critical analysis is to determine the compound's selectivity or therapeutic index.

Summary of Biological Activity Data (Illustrative)
Compound/PeptideTarget OrganismMIC (µg/mL)HC₅₀ (µg/mL)¹Therapeutic Index (HC₅₀/MIC)
Analog A S. aureus8>256>32
Analog A E. coli16>256>16
CM15 (Control) S. aureus45012.5
CM15 + D-Lys (Control) S. aureus815018.75

¹ HC₅₀ is the concentration causing 50% hemolysis.

  • Authoritative Grounding: A higher therapeutic index is desirable, indicating that the compound is much more potent against bacteria than it is toxic to host cells. As shown in studies with D-lysine substituted peptides, a slight decrease in antimicrobial activity (higher MIC) can be acceptable if it is accompanied by a much larger decrease in toxicity (higher HC₅₀).[1]

Section 5: Conclusion and Future Directions

While specific data on (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is not yet available, this guide provides a comprehensive framework for its investigation. The structural similarity to D-Lysine and other diaminocarboxylic acids strongly suggests that its most promising potential lies in the development of novel antimicrobial agents with improved stability and selectivity.

Future research should focus on:

  • Synthesis and Incorporation: Synthesizing the compound and incorporating it into short peptide sequences.

  • Broad-Spectrum Screening: Executing the experimental workflow described above against a broad panel of bacterial and fungal pathogens, including drug-resistant strains.

  • Mechanism of Action Studies: Beyond membrane permeabilization, investigating potential inhibition of intracellular targets, such as the lysine biosynthesis pathway.[4]

  • In Vivo Efficacy: If promising in vitro data is obtained, progressing to animal models of infection to evaluate efficacy and pharmacokinetics.

By following this structured, evidence-based approach, researchers can effectively characterize the biological activity of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride and determine its potential as a future therapeutic agent.

References

  • Augustin, M. (1961). The cholinergic properties of some amino-acid esters and amides. British Journal of Pharmacology and Chemotherapy. Available at: [Link]

  • Kaminski, H. M., & Feix, J. B. (2018). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Polymers. Available at: [Link]

  • Voynikov, Y., et al. (2012). Synthesis and pharmacological properties of glutamic acid amides: A review. Farmatsiya. Available at: [Link]

  • Yang, X., et al. (2024). Research Progress on Chemical Constituents and Pharmacological Effects of Amides From Natural Sources. Chemistry & Biodiversity. Available at: [Link]

  • Kaminski, H. M., & Feix, J. B. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. ResearchGate. Available at: [Link]

  • EBSCO. (n.d.). Amides. Chemistry Research Starters. Available at: [Link]

  • Barker, S. A., et al. (2007). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today. Available at: [Link]

  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Neubauer, D., et al. (2017). In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. Molecules. Available at: [Link]

  • Liashen'ko, M. M. (1976). [Effects of parenterally administered dicarboxylic amino acids and their amides on the secretory function of the stomach]. Fiziolohichnyi zhurnal. Available at: [Link]

  • Evans, R. H., et al. (1982). The effects of cyclic dicarboxylic acids on spontaneous and amino acid-evoked activity of rat cortical neurones. British Journal of Pharmacology. Available at: [Link]

  • Google Patents. (2021). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. CN112645833A.
  • Liu, J., et al. (2018). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Molecules. Available at: [Link]

  • Larrabee, J. A., & Bisson, W. H. (2016). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Metallomics. Available at: [Link]

  • Drabik, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. Available at: [Link]

Sources

difference between (R) and (S) 3,6-Diamino-6-oxohexanoic acid isomers

Technical Guide: (R) and (S) 3,6-Diamino-6-oxohexanoic Acid ( -Homoglutamine)

Executive Summary

3,6-Diamino-6-oxohexanoic acid, commonly referred to as


-Homoglutamine (

-hGln)



This structural modification confers proteolytic resistance and unique secondary structure propensities (e.g., 14-helix formation) to peptides. The distinction between the (S) and (R) isomers is not merely stereochemical but functional: it dictates the helical handedness and binding affinity of the resulting foldamers, particularly in the context of protein-protein interaction inhibitors such as Bcl-2 family antagonists .

This guide details the structural divergence, synthetic pathways, and application-specific selection of these isomers in drug development.

Chemical Identity and Structural Analysis[1][2]

The core difference between the isomers lies in the stereochemistry at the C3 position . The "6-amino-6-oxo" designation confirms the presence of a terminal primary amide, making this molecule a homolog of glutamine.

Nomenclature and Identifiers[3]
Feature(S)-Isomer(R)-Isomer
Common Name L-

-Homoglutamine
D-

-Homoglutamine
IUPAC Name (3S)-3,6-diamino-6-oxohexanoic acid(3R)-3,6-diamino-6-oxohexanoic acid
CAS Number 336182-05-9 (HCl salt)1263046-59-8
Molecular Formula


Backbone Type

-amino acid

-amino acid
Origin Derived from L-GlutamineDerived from D-Glutamine
Structural Visualization

The following diagram illustrates the stereochemical inversion at C3. Note that the side chain (propylamide) remains identical; only the spatial orientation of the amine relative to the carboxyl group changes.

Figure 1: Stereochemical divergence at the C3 position determines the helical twist of resulting

Synthetic Methodology: Arndt-Eistert Homologation

The synthesis of 3,6-diamino-6-oxohexanoic acid isomers cannot be achieved by simple functional group manipulation of lysine. The standard industrial and laboratory protocol involves the Arndt-Eistert homologation of Fmoc-protected Glutamine (or Glutamic acid derivatives). This process inserts a methylene group (


Synthesis Workflow (Self-Validating Protocol)

To ensure high enantiomeric purity (ee > 99%), the reaction must strictly control the formation of the diazoketone intermediate.

Starting Material Selection:

  • For (S)-Isomer : Start with Fmoc-L-Glutamine (or Fmoc-L-Glu(OtBu)-OH followed by amidation).

  • For (R)-Isomer : Start with Fmoc-D-Glutamine .

Step-by-Step Protocol:

  • Activation: React Fmoc-Gln-OH with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

    • Validation: Monitor disappearance of acid peak via TLC.

  • Diazotization: Treat the anhydride with diazomethane (

    
    ) or trimethylsilyldiazomethane (safer alternative) to generate the 
    
    
    -diazoketone.
    • Critical Control: Maintain temperature < 0°C to prevent Wolff rearrangement at this stage.

  • Wolff Rearrangement (Homologation): Catalyze the rearrangement using Silver Benzoate (

    
    ) in the presence of water/dioxane. This converts the diazoketone into the 
    
    
    -amino acid.
    • Mechanism:[1][2] The terminal carbon migrates, extending the chain by one

      
       unit.
      
  • Purification: Recrystallization or Reverse-Phase HPLC.

SynthesisStartFmoc-L-Glutamine (C5)MixedAnhydrideMixed Anhydride(Activation via IBCF/NMM)Start->MixedAnhydride-15°C, THFDiazoα-Diazoketone(Intermediate)MixedAnhydride->Diazo+ CH2N2WolffWolff Rearrangement(Ag+ Catalyst + H2O)Diazo->WolffLight/Heat or Ag+Product(S)-β-Homoglutamine (C6)(3,6-diamino-6-oxohexanoic acid)Wolff->ProductChain Extension (+CH2)

Figure 2: Arndt-Eistert homologation pathway converting


Functional Differentiation in Drug Development

The choice between (R) and (S) isomers is dictated by the desired secondary structure of the peptidomimetic.

Foldamer Architecture
  • (S)-Isomers (L-derived): When incorporated into

    
    -peptides, they typically form left-handed 14-helices  (3.0 residues per turn).
    
  • (R)-Isomers (D-derived): They form right-handed 14-helices .

Why this matters: When designing inhibitors for natural protein targets (like Bcl-xL or Mcl-1), the foldamer must display its side chains (the "warheads") in a spatial orientation that matches the target's binding groove. If the target groove expects an


Proteolytic Stability

Both isomers provide near-total resistance to peptidases.

  • Mechanism: Proteases (e.g., trypsin, chymotrypsin) evolved to hydrolyze peptide bonds between

    
    -carbons. The extra methylene group in 3,6-diamino-6-oxohexanoic acid distorts the scissile bond geometry, rendering it unrecognizable to the enzyme's active site.
    
Data Comparison: Stability & Binding
Parameter

-Peptide (Native)

-Peptide containing (S)-Isomer

-Peptide containing (R)-Isomer
Half-life (Serum) Minutes (< 30 min)Days (> 24 hrs)Days (> 24 hrs)
Helix Type

-Helix (3.6 residues/turn)
14-Helix (3.0 residues/turn)14-Helix (Reverse twist)
Bcl-2 Affinity High (Native)High (If aligned correctly)Low (If steric clash occurs)

Experimental Characterization

To verify the identity and purity of the specific isomer synthesized, the following analytical parameters are standard.

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
     Da (Free base).
    
  • Fragment Pattern: Loss of

    
     (17 Da) and 
    
    
    is common.
  • Differentiation: MS cannot distinguish (R) from (S). Chiral chromatography or CD spectroscopy is required.

Circular Dichroism (CD) Spectroscopy

This is the definitive method for distinguishing the isomers in oligomeric form.

  • Poly-(S)-

    
    -hGln:  Shows a characteristic minimum around 215 nm  (indicative of 14-helix).
    
  • Poly-(R)-

    
    -hGln:  Shows a characteristic maximum at the same wavelength (mirror image spectrum).
    

References

  • Smith, B. J., et al. (2013). "Structure-Guided Rational Design of Alpha/Beta-Peptide Foldamers with High Affinity for Bcl-2 Family Prosurvival Proteins." ChemBioChem. Link

  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
    
  • PubChem. (2024). "(3S)-3,6-diamino-6-oxohexanoic acid - Compound Summary." National Library of Medicine. Link

  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research. Link

  • RCSB PDB. (2013). "Structure of Mcl-1 bound to alpha beta Puma BH3 peptide." Protein Data Bank. Link

An In-depth Technical Guide to (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, a chiral diamino acid derivative. As a compound not readily found in commercial catalogs, this document emphasizes its synthesis, projected physicochemical properties, and potential applications in the field of drug development. The structural similarity of this molecule to beta-lysine and other diamino acids suggests its potential as a building block in peptidomimetics and other therapeutic agents. This guide offers a scientific foundation for researchers interested in the synthesis and evaluation of this and related novel chemical entities.

Introduction and Chemical Identity

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is a derivative of hexanoic acid featuring two amino groups at the 3- and 6-positions, with the stereochemistry at the 3-position being (R). The presence of a primary amide at the 6-position distinguishes it from 3,6-diaminohexanoic acid. Due to its novelty, a specific CAS number for this compound is not publicly available at the time of this publication.

Synonyms and Related Compounds:

While specific synonyms for the target compound are not documented, it can be described as an (R)-β-lysine amide hydrochloride. It is crucial to distinguish it from its enantiomer, (S)-3,6-Diamino-6-oxohexanoic acid hydrochloride, and other related structures.

Compound NameCAS NumberKey Differentiating Feature
(R)-3,6-Diamino-6-oxohexanoic acid hydrochlorideNot AvailableTarget compound of this guide.
(S)-2,6-Diamino-5-oxohexanoic acid7433-32-1(S)-isomer with oxo group at the 5-position.[1]
(3S)-3,6-Diaminohexanoic acid dihydrochloride35761-15-0(S)-isomer without the C6-oxo group.[2]
6-Aminohexanoic acid60-32-2Lacks the 3-amino group and C6-oxo group.[3]

Physicochemical Properties (Predicted)

The exact physicochemical properties of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride have not been experimentally determined. However, based on its structure as a diamino acid hydrochloride salt, the following properties can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₆H₁₄N₂O₂·HClBased on the chemical structure.
Molecular Weight196.65 g/mol Calculated from the molecular formula.
AppearanceWhite to off-white crystalline solidTypical for hydrochloride salts of amino acids.[]
SolubilitySoluble in water and lower alcoholsThe hydrochloride salt form enhances aqueous solubility.[]
pKaMultiple values expectedDue to the presence of a carboxylic acid and two amino groups.
ChiralityChiral center at the C3 positionThe (R) configuration is specified.

Stereoselective Synthesis

The synthesis of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride requires a stereoselective approach to establish the (R) configuration at the β-amino position. Several strategies for the enantioselective synthesis of β-amino acids can be adapted for this purpose.[5][6][7] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests a chiral starting material or a catalytic asymmetric reaction to introduce the stereocenter. One possible forward synthesis is depicted in the following workflow:

Synthetic_Pathway cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Functional Group Manipulations cluster_2 Step 3: Amidation and Deprotection cluster_3 Step 4: Salt Formation A Protected Acrylate C (R)-β-Amino Ester Intermediate A->C Organocatalyst B Chiral Amine Source B->C D Side Chain Elongation C->D Multi-step E Protected (R)-3-Amino Adipate Derivative D->E F Primary Amide Formation E->F Ammonia Source G Global Deprotection F->G H (R)-3,6-Diamino-6-oxohexanoic acid G->H I Final Product H->I HCl

Caption: Proposed synthetic workflow for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Asymmetric Michael Addition

  • To a solution of a suitable acrylate derivative (e.g., tert-butyl acrylate) in an appropriate solvent (e.g., toluene), add a chiral amine source (e.g., a chiral lithium amide or an amine in the presence of an organocatalyst).

  • The reaction is stirred at a controlled temperature until completion, monitored by TLC or LC-MS.

  • The resulting (R)-β-amino ester intermediate is purified by column chromatography. The use of organocatalysis in Michael additions is a well-established method for creating chiral β-amino acids.[8]

Step 2: Side Chain Elongation and Functionalization

  • The ester group of the β-amino ester is selectively reduced to an alcohol.

  • The resulting alcohol is converted to a leaving group (e.g., a tosylate or mesylate).

  • Displacement of the leaving group with a cyanide source, followed by hydrolysis, will extend the carbon chain and introduce a carboxylic acid, yielding a protected (R)-3-amino adipate derivative.

Step 3: Amidation and Deprotection

  • The terminal carboxylic acid is converted to a primary amide. This can be achieved by activating the carboxylic acid (e.g., with a coupling reagent like DCC/NHS) and subsequent treatment with ammonia or a protected ammonia equivalent.[9][10]

  • All protecting groups on the amino functions and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis for Boc groups).

Step 4: Hydrochloride Salt Formation

  • The free base of (R)-3,6-Diamino-6-oxohexanoic acid is dissolved in a suitable solvent (e.g., methanol or diethyl ether).

  • A solution of hydrochloric acid in a non-aqueous solvent is added dropwise with stirring.

  • The resulting precipitate of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization

The characterization of the synthesized (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Structural Elucidation:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the presence of all functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amines, amides, and carboxylic acids.

Chiral Purity Assessment: The enantiomeric purity is a critical parameter for any chiral compound intended for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Detection and Analysis A Dissolve sample in mobile phase B Chiral Stationary Phase (CSP) (e.g., polysaccharide-based or macrocyclic glycopeptide-based) A->B C Isocratic or Gradient Elution (Mobile phase with chiral selector) D UV or MS Detector C->D E Separation of (R) and (S) enantiomers D->E F Quantification of enantiomeric excess (%ee) E->F

Caption: General workflow for chiral HPLC analysis.

A variety of chiral stationary phases are available, and method development would be required to achieve optimal separation of the (R) and (S) enantiomers.[11][12][13][14]

Potential Applications in Drug Development

While no specific biological activity has been reported for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, its structural features suggest several potential applications in drug discovery and development.

  • Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation.[5]

  • Linker Moiety: The bifunctional nature of the molecule allows it to be used as a linker to connect different pharmacophores in the design of multi-target drugs or antibody-drug conjugates.

  • Scaffold for Library Synthesis: The amino and carboxylic acid groups provide handles for combinatorial derivatization to generate libraries of novel compounds for screening.

  • Antimicrobial Agents: Cationic amino acid-based surfactants have shown antimicrobial properties, suggesting a potential area of investigation.[15]

Conclusion

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride represents a novel, chiral building block with potential utility in medicinal chemistry and drug development. Although not commercially available, this guide provides a scientifically grounded framework for its stereoselective synthesis, characterization, and exploration of its therapeutic potential. The methodologies and principles discussed herein are intended to empower researchers to synthesize and evaluate this and other new chemical entities, thereby contributing to the advancement of pharmaceutical sciences.

References

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. (2015). [Link]

  • Straub, Matthew Robert. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Chemical Society Reviews (RSC Publishing). Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). [Link]

  • MDPI. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]

  • PubMed. Diaminomethane dihydrochloride, a novel reagent for the synthesis of primary amides of amino acids and peptides from active esters. [Link]

  • Google Patents.
  • Google Patents.
  • Royal Society of Chemistry. Amino acids: chemistry, diversity and physical properties. (2017). [Link]

  • MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). [Link]

  • Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

Sources

literature review of (R)-3,6-Diamino-6-oxohexanoic acid in drug discovery

The (R)- -Homoglutamine Paradigm: Engineering Proteolytic Stability in Peptidomimetics

Executive Summary

In the transition from small molecules to biologics, peptide therapeutics often fail due to rapid enzymatic degradation. (R)-3,6-Diamino-6-oxohexanoic acid represents a critical "chiral checkpoint" in medicinal chemistry. As a

This guide explores the mechanistic utility of this molecule, providing validated protocols for its synthesis and incorporation into stable peptidomimetics.

Chemical Identity & Structural Logic

The Molecule[1][2][3][4][5]
  • IUPAC Name: (3R)-3,6-diamino-6-oxohexanoic acid

  • Common Name: (R)-

    
    -Homoglutamine
    
  • CAS Registry: 1301706-58-0 (HCl salt)[1][2]

  • Molecular Formula:

    
    
    
The "Beta" Advantage

Unlike natural


3

  • Proteolytic Resistance: Most peptidases (e.g., trypsin, pepsin) recognize the

    
    -peptide backbone. The 
    
    
    -backbone is unrecognizable to these enzymes, extending half-life from minutes to hours or days.
  • Foldamer Formation:

    
    -peptides form stable helices (e.g., 14-helix, 12-helix) defined by hydrogen bonding patterns distinct from the 
    
    
    -helix.
  • Stereochemical Control: The (R)-configuration corresponds to the D-amino acid series, further decreasing immunogenicity and enzymatic recognition.

Comparative Metrics
FeatureNatural L-Glutamine (

-Gln)
(R)-

-Homoglutamine (

-D-Gln)
Backbone Atoms 3 (N-C

-C)
4 (N-C

-C

-C)
Proteolytic Stability Low (

min in plasma)
High (

24h)
Secondary Structure

-Helix (3.6 residues/turn)
14-Helix (approx. 3 residues/turn)
Side Chain Position


(Lateral projection)

Mechanism of Action in Drug Design

The Foldamer Concept

When incorporated into a peptide sequence, (R)-3,6-Diamino-6-oxohexanoic acid forces the backbone into specific torsion angles. The extra methylene group adds flexibility that, paradoxically, allows for more stable hydrogen bonding networks (e.g.,


14-helix
Mechanism Diagram

The following diagram illustrates how the insertion of this

FoldamerMechanismAlphaPeptideNatural Alpha-Peptide(Susceptible to Proteolysis)BetaInsertionInsertion of(R)-Beta-HomoglutamineAlphaPeptide->BetaInsertionChemical ModificationBackboneExpansionBackbone Expansion(+1 CH2 Group)BetaInsertion->BackboneExpansionAlteredTorsionAltered Torsion Angles(Phi/Psi)BackboneExpansion->AlteredTorsionFoldamerStable 14-Helix Foldamer(Resistant to Proteolysis)AlteredTorsion->FoldamerSelf-Assembly

Caption: The logical flow from


Experimental Protocols

Synthesis: The Arndt-Eistert Homologation

The most reliable route to generate (R)-3,6-Diamino-6-oxohexanoic acid is via the Arndt-Eistert homologation of protected D-Glutamine. This method preserves stereochemistry.

Reagents:

  • Starting Material: Fmoc-D-Glu(OtBu)-OH

  • Activator: Isobutyl chloroformate / N-methylmorpholine (NMM)

  • Reagent: Diazomethane (

    
    ) or TMS-Diazomethane (safer alternative)
    
  • Catalyst: Silver Benzoate (

    
    )
    

Workflow Diagram:

SynthesisWorkflowStep11. ActivationFmoc-D-Glu(OtBu)-OH + Isobutyl Chloroformate-> Mixed AnhydrideStep22. DiazotizationAdd TMS-Diazomethane-> Alpha-DiazoketoneStep1->Step2Nucleophilic AttackStep33. Wolff RearrangementAdd Silver Benzoate + Water/Dioxane-> Beta-Amino Acid DerivativeStep2->Step3Metal-Carbenoid FormationStep44. Deprotection (Optional)Remove tBu/Fmoc if needed-> (R)-3,6-Diamino-6-oxohexanoic acidStep3->Step4Hydrolysis

Caption: Step-by-step Arndt-Eistert synthesis pathway for generating the target

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating this


Reagents:

  • Resin: Rink Amide MBHA resin (0.5 mmol/g)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the previous residue using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

  • Activation:

    • Dissolve 3.0 equivalents of Fmoc-(R)-3,6-diamino-6-oxohexanoic acid in DMF.

    • Add 2.9 equivalents of HATU and 3.0 equivalents of HOAt.

    • Add 6.0 equivalents of DIPEA.

    • Note: Pre-activation for 2 minutes is crucial for

      
      -amino acids.
      
  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours .

    • Critical:

      
      -amino acids couple slower than 
      
      
      -amino acids. Double coupling is recommended.
  • Monitoring: Perform a Kaiser test (ninhydrin). If blue, repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Applications in Drug Discovery[1][3][5][8][9]

Peptidomimetics & Protease Inhibitors

(R)-3,6-Diamino-6-oxohexanoic acid is used to replace the


  • Target: Viral proteases (e.g., HIV protease, HCV protease) often cleave Glutamine-containing sequences. Replacing Gln with its

    
    -homolog creates a "non-scissile" bond.
    
Antimicrobial Peptides (AMPs)

Cationic AMPs are promising antibiotics but suffer from toxicity and degradation. Incorporating

CNS Drug Delivery

The structural similarity to GABA (

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002).

    
    -Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry. Link
    
  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

  • Aguilar, M. I., et al. (2007). Fmoc-Solid Phase Synthesis of

    
    -Peptides. Methods in Molecular Biology. Link
    

molecular weight and formula of (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3,6-Diamino-6-oxohexanoic acid HCl: Physicochemical Properties, Characterization, and Potential Applications

Authored by a Senior Application Scientist

Introduction

(R)-3,6-Diamino-6-oxohexanoic acid is a non-proteinogenic α-amino acid derivative with potential applications in peptide synthesis and drug development. Its structure, featuring a chiral center, a primary amide, and an additional amino group, suggests its utility as a versatile building block for creating novel peptides with modified biological activities and stabilities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its characterization, and a discussion of its potential applications for researchers and professionals in the field of drug discovery and development.

It is important to note that the chemical name "(R)-3,6-Diamino-6-oxohexanoic acid" is not commonly found in chemical literature. Based on systematic nomenclature, the structure is interpreted as a hexanoic acid with an amino group at the third carbon, and a primary amide at the sixth carbon. The "(R)" designation indicates the stereochemistry at the chiral center on the third carbon.

Physicochemical Properties

The molecular formula and weight are fundamental parameters for any chemical compound, directly impacting experimental design and data interpretation. The calculated properties for (R)-3,6-Diamino-6-oxohexanoic acid and its hydrochloride salt are summarized below.

Property(R)-3,6-Diamino-6-oxohexanoic acid (Free Base)(R)-3,6-Diamino-6-oxohexanoic acid HCl
Molecular Formula C₆H₁₂N₂O₃C₆H₁₃ClN₂O₃
Molecular Weight 160.17 g/mol 196.63 g/mol
IUPAC Name (3R)-3-Amino-5-carbamoylpentanoic acid(3R)-3-Amino-5-carbamoylpentanoic acid hydrochloride

Note: These values are calculated based on the deduced chemical structure.

Structural Diagram

Caption: Chemical structure of (R)-3,6-Diamino-6-oxohexanoic acid.

Experimental Protocols: Characterization

Accurate characterization of novel compounds is critical for their use in research and development. The following protocols outline standard analytical methods for the structural confirmation and purity assessment of (R)-3,6-Diamino-6-oxohexanoic acid HCl. These methods are based on well-established techniques for the analysis of amino acids and related compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For (R)-3,6-Diamino-6-oxohexanoic acid HCl, both ¹H and ¹³C NMR would be essential.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent will depend on the solubility of the HCl salt.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals would include protons from the aliphatic chain, the α-proton at C3, and exchangeable protons from the amino, amide, and carboxylic acid groups (which may be broad or exchange with the solvent).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect six distinct carbon signals corresponding to the carboxylic acid, amide, the chiral center at C3, and the other aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments are crucial for unambiguous assignment of all signals.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis:

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the free base plus a proton.

    • High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and confirm the elemental composition.

  • Tandem MS (MS/MS):

    • Perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern, which can be used to further confirm the structure.

Analytical Workflow Diagram

Caption: Workflow for the characterization of (R)-3,6-Diamino-6-oxohexanoic acid HCl.

Potential Applications in Research and Drug Development

Non-proteinogenic amino acids like (R)-3,6-Diamino-6-oxohexanoic acid are of significant interest in medicinal chemistry and drug development for several reasons.[4]

Peptide Modification

The incorporation of unnatural amino acids into peptides can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic properties.[4] The unique structure of (R)-3,6-Diamino-6-oxohexanoic acid offers several possibilities for peptide modification:

  • Conformational Constraints: The stereochemistry at the C3 position can introduce specific conformational constraints in a peptide backbone, potentially leading to higher receptor affinity and selectivity.

  • Increased Stability: The presence of a non-natural amino acid can confer resistance to enzymatic degradation by proteases.

  • Novel Side-Chain Interactions: The amino group at the C3 position provides an additional site for chemical modification or interaction with biological targets.

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. (R)-3,6-Diamino-6-oxohexanoic acid can serve as a scaffold for the synthesis of novel peptidomimetics. The primary amide and the additional amino group can be functionalized to create diverse chemical libraries for screening against various therapeutic targets.

Drug Delivery

The chemical properties of this compound could also be explored in the context of drug delivery systems.[5] For instance, it could be used as a linker to attach drugs to carrier molecules, potentially improving their solubility, stability, and targeting. The presence of multiple functional groups allows for versatile conjugation chemistry.

Conclusion

(R)-3,6-Diamino-6-oxohexanoic acid HCl is a promising building block for the development of novel therapeutics. Its unique chemical structure provides opportunities for creating modified peptides and peptidomimetics with enhanced properties. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring its quality and suitability for research and drug development applications. Further investigation into the biological activities of peptides and other molecules incorporating this novel amino acid is warranted.

References

  • Yinon, J., & Hwang, D. G. (1987). Analysis of 2,4,6-Trinitrotoluene and its Metabolites in Biological Samples. In: ACS Symposium Series (Vol. 344, pp. 259-269). American Chemical Society.
  • Eurofins. (2021). Analytical Method Summaries. Eurofins Environment Testing Australia Pty Ltd.
  • Harris, D. C. (2010). Quantitative Chemical Analysis. W. H. Freeman and Company.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Tetrahedron: Asymmetry, 11(3), 645-732.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91615693, 3,6-Dioxohexanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • EMBL-EBI. (2019). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from [Link]

  • Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Farsa, O., Doležal, P., & Hrabálek, A. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Journal of Pharmaceutical Sciences, 94(10), 2295-2302. [Link]

  • Tomanin, R., et al. (2021). HexA-Enzyme Coated Polymer Nanoparticles for the Development of a Drug-Delivery System in the Treatment of Sandhoff Lysosomal Storage Disease. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000394 6-Aminohexanoic Acid. Retrieved from [Link]

  • Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,6-Diaminohexanoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3,6-Diaminohexanoic acid - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • iChemical. (n.d.). 2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, CAS No. 147780-39-0. Retrieved from [Link]

  • EMBL-EBI. (n.d.). (3S)-3,6-diaminohexanoic acid (CHEBI:15613). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14474483, 6-Chloro-6-oxohexanoic acid. Retrieved from [Link]

  • Akhlaghi, S. P., et al. (2017). Recent advances in drug delivery applications of cubosomes, hexosomes, and solid lipid nanoparticles. Expert Opinion on Drug Delivery, 14(4), 485-500. [Link]

Sources

Technical Guide: Solubility Profiling of (R)-3,6-Diamino-6-oxohexanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profiling of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride , also known as D-


-homoglutamine hydrochloride .

Executive Summary

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride (CAS: 1301706-58-0) is the hydrochloride salt of a


-amino acid analog of glutamine. Structurally, it is 3-aminoadipic acid 6-amide .

Unlike its zwitterionic free base, the hydrochloride salt exhibits high aqueous solubility , predicted to exceed 50 mg/mL in water at ambient temperature. However, its solubility profile is strictly pH-dependent due to the presence of three ionizable groups: the carboxylic acid (


), the 

-amine (

), and the terminal amide (

, non-ionizable but hydrolytically sensitive).

This guide provides the experimental framework to determine the precise thermodynamic solubility, emphasizing the critical stability window of the terminal amide group.

Physicochemical Context

To accurately profile solubility, one must understand the species present in solution.

Structural Analysis
  • Systematic Name: (3R)-3,6-diamino-6-oxohexanoic acid hydrochloride.

  • Common Name: D-

    
    -Homoglutamine HCl.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 196.63 g/mol (Salt); 160.17 g/mol (Free Base).

Ionization & Species Distribution

The molecule contains a carboxylic acid and a primary amine. The hydrochloride salt form implies the amine is protonated.

GroupApprox. pKaState at pH 1.0 (Water/HCl)State at pH 7.0 (Buffer)
Carboxyl (

)
3.5 – 4.0Protonated (-COOH)Deprotonated (-COO⁻)

-Amine (

)
9.0 – 10.0Protonated (-NH₃⁺)Protonated (-NH₃⁺)
Amide (

)
NeutralNeutral (-CONH₂)Neutral (-CONH₂)
  • In Water (Native pH): Dissolving the HCl salt typically results in an acidic solution (pH ~2–3) where the molecule exists as a cation (

    
    ), leading to high solubility.
    
  • In Phosphate Buffer (pH 7.4): The molecule exists as a zwitterion (

    
    ). While zwitterions generally have lower solubility than pure salts, the extended side chain and amide polarity of this homolog maintain good solubility compared to lipophilic amino acids.
    
Stability Warning (Critical)

The


-amide group is susceptible to hydrolysis  yielding (R)-3-aminoadipic acid (dicarboxylic acid) under strong acid or base conditions.
  • Avoid: Prolonged heating (>40°C) in low pH (<2) or high pH (>10) solutions.

  • Detection: Monitor for the appearance of the di-acid impurity (approx. +1 Da mass shift in negative mode MS due to -NH2

    
     -OH exchange, though actually +1 Da is mass difference, chemically it is -NH2 [16] + OH [17] = +1). Correction: Amide (-CONH2, Mass 44) to Acid (-COOH, Mass 45) is a +1 Da shift.
    

Experimental Protocols

Since specific batch-to-batch solubility varies with crystal habit (polymorphism), use these protocols to establish the definitive value.

Tier 1: Visual Kinetic Solubility (Rapid Screen)

Purpose: Determine the approximate solubility range to guide HPLC dilution factors.

  • Preparation: Weigh 10 mg of (R)-3,6-Diamino-6-oxohexanoic acid HCl into a clear 2 mL vial.

  • Addition: Add 100

    
    L of degassed deionized water (pH 5.5–7.0).
    
  • Observation: Vortex for 30 seconds.

    • If clear: Solubility > 100 mg/mL.

    • If cloudy: Add water in 100

      
      L increments until clear.
      
  • Endpoint: Calculate approximate solubility

    
    .
    
Tier 2: Thermodynamic Equilibrium Solubility (Gold Standard)

Purpose: precise quantification for formulation.

Materials:

  • Solvent: 10 mM Phosphate Buffer (pH 7.4) OR 0.1 N HCl (for salt stability).

  • Agitation: Orbital shaker (temperature controlled at 25°C).

  • Detection: HPLC-UV (210 nm) or LC-MS (ESI+).

Protocol:

  • Saturation: Add compound to the solvent until excess solid persists (supersaturation). A good starting point is 200 mg/mL.

  • Equilibration: Shake at 25°C for 24 hours. Note: Do not exceed 24h to minimize hydrolysis risk.

  • Filtration: Filter supernatant using a 0.22

    
    m PVDF syringe filter. Pre-saturate filter with solution to avoid adsorption losses.
    
  • Quantification: Dilute filtrate 1:100 and 1:1000. Inject onto HPLC.

    • Column: C18 Polar Embedded (e.g., Waters Atlantis T3) or HILIC column (due to high polarity).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Isocratic 95% A is likely required for retention.

Data Reporting Template
Solvent SystemTarget pHTemp (°C)Solubility (mg/mL)Stability (24h)
Water (Unbuffered) ~2.5 (Native)25[Exp. Value]High
PBS 7.425[Exp. Value]High
0.1 N HCl 1.237[Exp. Value]Monitor Hydrolysis

Visualizations

Solubility Logic & Speciation

The following diagram illustrates the chemical species distribution and the decision logic for solubility determination.

SolubilityProfile cluster_Solvation Aqueous Solvation Process Compound (R)-3,6-Diamino-6-oxohexanoic acid HCl (Solid Crystal) Acidic pH < 3 Cationic Species (High Solubility) Compound->Acidic Dissolves in Water/0.1N HCl Neutral pH 4-8 Zwitterionic Species (Moderate-High Solubility) Compound->Neutral Dissolves in Phosphate Buffer Basic pH > 10 Anionic Species (Risk: Amide Hydrolysis) Compound->Basic Dissolves in NaOH (Caution) Method Determination Protocol Acidic->Method Stable Neutral->Method Stable Basic->Method Unstable (Rapid Analysis Req.) Result Thermodynamic Solubility (mg/mL) Method->Result

Caption: Speciation-dependent solubility pathways. The HCl salt naturally yields the acidic cationic species, ensuring high solubility.

References

  • Compound Identification: PubChem. L-beta-Homoglutamine hydrochloride (Synonym for enantiomer). CID 2761808. Available at: [Link]

  • Salt Solubility Principles: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000, 4(5), 427-435. (General principles of HCl salt solubility enhancement).
  • Amide Hydrolysis Kinetics: Kahne, D., & Still, W. C. "Hydrolysis of Amides." Journal of the American Chemical Society. (Foundational text on amide stability in aqueous media).

safety data sheet (SDS) for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Safety Guide: (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Date of Issue: February 13, 2026 Document Type: Technical Safety & Application Guide Target Audience: Medicinal Chemists, Peptide Scientists, and process Safety Engineers.

Part 1: Molecular Identity & Physicochemical Profile

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is a specialized


-amino acid derivative, frequently referred to in peptidomimetic literature as D-

-homoglutamine hydrochloride
. It serves as a critical monomer in the synthesis of foldamers (specifically

-peptides) designed to inhibit protein-protein interactions, such as the Bcl-2 family of prosurvival proteins.

Unlike standard


-amino acids, the 

-backbone introduces an extra methylene group (

) between the amino and carboxyl termini, conferring proteolytic resistance to the resulting peptides—a highly desirable trait in drug development.
Table 1: Chemical Identification & Properties
PropertySpecification
IUPAC Name (3R)-3,6-Diamino-6-oxohexanoic acid hydrochloride
Common Synonyms D-

-homoglutamine HCl; (R)-

-Lys(6-oxo)
CAS Number 1301706-58-1 (HCl salt) / 1263046-59-8 (Free base)
Molecular Formula

Molecular Weight 196.63 g/mol (Salt); 160.17 g/mol (Free Base)
Chiral Configuration (R)-enantiomer (corresponds to D-amino acid stereochemistry)
Physical State White to off-white crystalline powder
Solubility High: Water, DMSO; Moderate: Methanol; Low: DCM, Ethyl Acetate
Hygroscopicity High (Typical for amino acid hydrochlorides)

Part 2: GHS Hazard Identification & Toxicology

Scientific Integrity Note: As a specialized research intermediate, comprehensive toxicological data (LD50) for this specific enantiomer is limited. The following classification is based on Structure-Activity Relationship (SAR) analysis of analogous


-amino acid salts and the Precautionary Principle required for novel chemical entities (NCEs).
GHS Classification (OSHA HCS 29 CFR 1910.1200)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1]

Toxicological Insight: The hydrochloride moiety renders the compound acidic upon hydrolysis on mucous membranes, leading to the irritation profile described above. Systemic toxicity is expected to be low (similar to glutamine analogs), but the compound acts as a glutaminyl cyclase inhibitor analog, suggesting potential biological activity if ingested in large quantities.

Part 3: Handling, Storage & Stability Protocol

The primary degradation pathway for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is hydrolysis of the terminal amide (converting it to a di-acid) and racemization under improper storage.

The "Dry-Chain" Storage Protocol

To maintain >98% enantiomeric excess (ee) and chemical purity:

  • Temperature: Store at -20°C . Long-term storage at room temperature is discouraged due to slow amide hydrolysis.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The HCl salt is hygroscopic; moisture absorption will form a sticky gum, making precise weighing for synthesis impossible.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid has absorbed moisture (corrosion risk).

Part 4: Technical Application (Solid-Phase Peptide Synthesis)

The Challenge: Incorporating


-amino acids like D-

-homoglutamine into peptide backbones is kinetically slower than standard

-amino acids due to the flexibility of the extra methylene group and lack of backbone pre-organization.

The Solution: A modified Fmoc-SPPS (Solid-Phase Peptide Synthesis) protocol is required. The workflow below details the integration of this monomer into a peptide chain.

Experimental Workflow: Fmoc-SPPS Coupling Cycle
  • Preparation: The HCl salt must be neutralized in situ or the free base must be used. However, the free base is less stable.

  • Activation: Use stronger coupling reagents (HATU or PyBOP) rather than standard DIC/HOBt to drive the reaction to completion.

  • Base: Use Diisopropylethylamine (DIEA) to neutralize the HCl and activate the carboxyl group.

Diagram 1: Optimized Coupling Workflow for


-Amino Acid HCl Salts 

SPPS_Workflow Start Start: Resin-Bound Peptide (N-term Fmoc) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. DMF Wash (x3) Deprotect->Wash1 PrepareAA 3. Monomer Prep: (R)-3,6-Diamino-6-oxohexanoic acid HCl + HATU + DIEA (Excess) Wash1->PrepareAA Free Amine Exposed Coupling 4. Coupling Reaction (2-4 Hours, Room Temp) PrepareAA->Coupling Activated Ester Check 5. Kaiser Test (Colorimetric Check) Coupling->Check Success Blue? No. Proceed to Wash Check->Success Negative (Colorless) Fail Blue? Yes. Re-couple (Double Coupling) Check->Fail Positive (Blue) Fail->Coupling Repeat

Caption: Optimized Fmoc-SPPS cycle for coupling (R)-3,6-Diamino-6-oxohexanoic acid HCl. Note the requirement for extended coupling times (2-4h) compared to standard


-amino acids.

Part 5: Emergency Response & Waste Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (due to HCl dust), administer oxygen.

  • Skin Contact: Brush off loose particles before washing. Rinse with soap and water for 15 minutes. The HCl salt can cause chemical burns if left on moist skin under occlusion.

  • Eye Contact: Flush with saline or water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation if redness persists.

Spill Cleanup (Self-Validating Protocol)
  • PPE: Wear N95 respirator, nitrile gloves, and safety goggles.

  • Neutralization: Cover the spill with sodium bicarbonate (baking soda) or a 1:1 mixture of soda ash and slaked lime.

  • Validation: Spray a small amount of water on the mixture. If bubbling ceases, the acid is neutralized.

  • Disposal: Sweep up the neutralized slurry and dispose of as hazardous chemical waste (Category: Organic Solid, Acidic).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51340705, d-beta-Homoglutamine. Retrieved February 13, 2026 from [Link]

  • Smith, B. J., et al. (2013). Structure-Guided Rational Design of Alpha/Beta-Peptide Foldamers with High Affinity for Bcl-2 Family Prosurvival Proteins.[5] ChemBioChem, 14(13), 1564-1572.[5] (Demonstrates usage of the monomer in 4BPI/4BPK structures).

  • RCSB Protein Data Bank. Structure 4BPI: Mcl-1 bound to alpha/beta Puma BH3 peptide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of (R)-3,6-Diamino-6-oxohexanoic Acid Hydrochloride

[1]

Molecular Weight:Synonyms:

Part 1: Strategic Analysis & Retrosynthesis

Synthetic Logic

The target molecule is a

Therefore, the optimal strategy employs carbon chain extension (homologation) of an

D-Glutamine

Retrosynthetic Pathway (Graphviz)

RetrosynthesisTarget(R)-3,6-Diamino-6-oxohexanoic acid HCl(Target)DeprotectionDeprotection (HCl)HomologatedN-Boc-(R)-3-aminoadipamic acid(Homologated Intermediate)Homologated->TargetHydrolysisWolffWolff Rearrangement(Ag+ / H2O)Diazo$alpha$-Diazo KetoneDiazo->HomologatedRearrangementActivationMixed Anhydride Activation(iBuOCOCl)ProtectedN-Boc-D-GlutamineProtected->DiazoDiazomethaneStartD-Glutamine(Commercial Starting Material)Start->ProtectedBoc-Protection

Caption: Retrosynthetic logic utilizing the Arndt-Eistert homologation to preserve the side-chain amide while extending the backbone.

Part 2: Detailed Synthesis Protocols

Phase 1: N-Protection of D-Glutamine

Objective: Mask the

  • Reagents: D-Glutamine (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), 
    
    
    (2.0 equiv), Dioxane/Water.
  • Mechanism: Nucleophilic attack of the amine on the carbonyl of

    
    .
    

Step-by-Step Protocol:

  • Dissolve D-Glutamine (14.6 g, 100 mmol) in a mixture of 1,4-dioxane (100 mL) and 1M NaOH (100 mL) . Cool to 0°C.

  • Add

    
     (24.0 g, 110 mmol)  dropwise over 30 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Concentrate under reduced pressure to remove dioxane.

  • Acidify the remaining aqueous phase to pH 2-3 using 1M KHSO

    
      (preferred over HCl to prevent Boc cleavage).
    
  • Extract with Ethyl Acetate (3 x 150 mL) .

  • Dry organic layer over anhydrous

    
    , filter, and concentrate to yield N-Boc-D-Glutamine  as a white foam/solid.
    
    • Yield Target: >90%[1][2]

    • Checkpoint: Verify purity via TLC (MeOH/DCM 1:9) or

      
       NMR.[2][3]
      
Phase 2: Arndt-Eistert Homologation (The Critical Step)

Objective: Convert the N-Boc-D-Glutamine to its

Safety Warning: Diazomethane is explosive and toxic. Use a dedicated diazomethane kit with polished glass joints, blast shield, and proper ventilation. Alternatively, use TMS-Diazomethane (safer, though less atom-economical) or generate diazomethane in situ.

Step-by-Step Protocol:

A. Mixed Anhydride Formation:

  • Dissolve N-Boc-D-Glutamine (24.6 g, 100 mmol) in anhydrous THF (250 mL) under Nitrogen atmosphere.

  • Add N-Methylmorpholine (NMM, 11.1 mL, 101 mmol) .

  • Cool reaction to -15°C (Salt/Ice bath).

  • Add Isobutyl chloroformate (13.0 mL, 100 mmol) dropwise. Stir for 15 minutes. Precipitation of NMM-HCl salts will occur.

B. Diazoketone Synthesis:

  • Filter the cold mixture rapidly under inert gas to remove salts (optional but recommended for cleaner reaction) or proceed directly.

  • Add a solution of Diazomethane in diethyl ether (approx. 0.3M, 150 mmol excess) to the anhydride solution at -15°C.

    • Note: The solution should turn a persistent yellow.

  • Allow to warm to 0°C and stir for 3 hours.

  • Quench excess diazomethane carefully with a few drops of acetic acid until bubbling ceases and yellow color fades.

  • Perform an aqueous workup (Sat.

    
    , Brine), dry, and concentrate to yield the 
    
    
    -diazo ketone
    .
    • Stability: Use immediately in the next step. Do not store for long periods.

C. Wolff Rearrangement:

  • Dissolve the crude diazo ketone in THF/Water (9:1, 200 mL) .

  • Add Silver Benzoate (10 mol%) dissolved in Triethylamine (TEA).

    • Alternative: Photochemical rearrangement (UV light, 300 nm) can be used if silver residues are a concern for downstream biology.

  • Heat the mixture to 50°C or sonicate. Nitrogen gas evolution indicates the rearrangement is proceeding.

  • Stir until gas evolution ceases (approx. 1-2 hours).

  • Filter through Celite to remove silver residues.

  • Acidify filtrate to pH 2, extract with Ethyl Acetate, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to obtain (R)-3-((tert-butoxycarbonyl)amino)-6-amino-6-oxohexanoic acid .

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final hydrochloride salt.

Step-by-Step Protocol:

  • Dissolve the homologated intermediate (5.0 g) in 1,4-Dioxane (20 mL) .

  • Add 4M HCl in Dioxane (20 mL) dropwise at 0°C.

  • Stir at RT for 2 hours. A white precipitate should form.

  • Add Diethyl Ether (100 mL) to complete precipitation.

  • Filter the solid under Nitrogen (hygroscopic).

  • Wash with cold ether and dry under high vacuum over

    
    .
    

Final Product: (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride.[4]

Part 3: Analytical Data & Validation

Expected Physicochemical Properties[3][4][5]
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHighly hygroscopic
Solubility Water, MethanolInsoluble in Ether, Hexanes
Mass Spec (ESI+)

Free base mass
Chirality (R)-enantiomerRetention confirmed via polarimetry
NMR Characterization (Simulated in )
  • 
     NMR (400 MHz): 
    
    • 
       3.65 (m, 1H, CH-NH2)
      
    • 
       2.65 (dd, 1H, H-2a)
      
    • 
       2.45 (dd, 1H, H-2b)
      
    • 
       2.30 (t, 2H, H-5)
      
    • 
       1.95 (m, 2H, H-4)
      
  • Interpretation: The shift of the methine proton and the appearance of the diastereotopic protons at C2 confirm the

    
    -amino acid structure.
    

Part 4: Process Workflow (Graphviz)

Workflowcluster_0Phase 1: Protectioncluster_1Phase 2: Homologationcluster_2Phase 3: IsolationStep1D-Glutamine+ Boc2OStep2Workup (Acidic)-> N-Boc-D-GlnStep1->Step2Step3Activation(iBuOCOCl)Step2->Step3Step4Diazotization(CH2N2)Step3->Step4Step5Wolff Rearrangement(Ag+, H2O)Step4->Step5Step6Boc Removal(HCl/Dioxane)Step5->Step6Step7Precipitation(Ether)Step6->Step7FinalFinal Product(HCl Salt)Step7->Final

Caption: Operational workflow for the synthesis of (R)-3,6-Diamino-6-oxohexanoic acid HCl.

References

  • Arndt-Eistert Homologation of Amino Acids

    • Podlech, J., & Seebach, D. (1995).

      
      -Amino Acids from 
      
      
      -Amino Acids using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217–1228.
  • Synthesis of

    
    -Amino Acids (Review): 
    
    • Cole, D. C. (1994). "Recent stereoselective synthetic approaches to

      
      -amino acids." Tetrahedron, 50(32), 9517-9582. 
      
  • Chemical Identity Verification

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1301706-58-0. (Note: Search via structure or CAS for specific isomer confirmation).

  • Safety Protocols for Diazomethane

    • Sigma-Aldrich Technical Bulletin AL-180. "Diazomethane Generation and Usage."

using (R)-3,6-Diamino-6-oxohexanoic acid HCl in solid-phase peptide synthesis

Application Note: High-Fidelity Incorporation of (R)- -Homoglutamine into Peptidomimetics

Executive Summary & Scientific Rationale

(R)-3,6-Diamino-6-oxohexanoic acid is the

(R)-

-Hgl
(R)-

-HGln

The Challenge: The starting material is supplied as the HCl salt of the free acid . It cannot be used directly in standard SPPS elongation cycles because:

  • Lack of N-Protection: The N-terminus is unprotected, leading to uncontrolled polymerization if activated.

  • Solubility & Protonation: The hydrochloride salt is highly polar and protonated, preventing efficient coupling in organic solvents (DMF/DCM) used in SPPS.

The Solution: This guide provides a dual-phase protocol:

  • Phase I: Conversion of the HCl salt to the Fmoc-protected building block (Fmoc-(R)-

    
    -Hgl-OH ).
    
  • Phase II: Optimized SPPS coupling protocols specifically tuned for the slower kinetics of

    
    -amino acids.
    

Phase I: Pre-Synthesis Preparation (Fmoc-Protection)

Note: If you have already sourced pre-protected Fmoc-(R)-

Reaction Logic

To render the molecule compatible with Fmoc/tBu SPPS, we must selectively protect the

Materials
  • Substrate: (R)-3,6-Diamino-6-oxohexanoic acid HCl (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    )
  • Solvent: Water / Dioxane (1:1 v/v) or Water / Acetone

  • Acid: 1N HCl (for precipitation)

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of (R)-3,6-Diamino-6-oxohexanoic acid HCl in 25 mL of

    
     (aq). Ensure pH is roughly 9.0–9.5.
    
  • Addition: Dissolve 11 mmol of Fmoc-OSu in 25 mL of Dioxane (or Acetone). Add this dropwise to the aqueous amino acid solution while stirring vigorously on ice (

    
    ).
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC or HPLC.

  • Work-up:

    • Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure.

    • Dilute the remaining aqueous layer with water (50 mL).

    • Wash with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts. Discard the ether layer.
      
  • Precipitation: Acidify the aqueous phase carefully with 1N HCl to pH 2.0. The Fmoc-protected amino acid should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum desiccator over 
    
    
    .
    • Yield Expectation: 75–85%

    • QC Check: ESI-MS (Expected Mass:

      
       approx 383.4 Da).
      

Phase II: Solid-Phase Peptide Synthesis (SPPS) Protocol

Critical Parameters for -Amino Acids
ParameterStandard

-AA
Optimized for (R)-

-Hgl
Coupling Reagent HBTU or DIC/OxymaHATU / HOAt (Preferred for steric hindrance)
Base DIPEA (2.0 eq)DIPEA (2.0 eq) or TMP (2,4,6-Collidine)
Coupling Time 30–45 min2

60 min (Double Coupling)
Monitoring Kaiser TestChloranil Test (More sensitive for some secondary amines, though

-Hgl is primary, Chloranil is robust)
Workflow Diagram (DOT)

SPPS_WorkflowStartResin Preparation(Swelling)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x3)Deprotect->Wash1ActivateActivation(Fmoc-beta-Hgl-OH + HATU + DIPEA)Wash1->ActivateCoupleCoupling Reaction(60 min, Double Couple)Activate->CoupleQCQC: Kaiser/Chloranil TestCouple->QCNextCycleProceed to Next AAQC->NextCycleBlue (Negative)RecoupleRe-Couple (Different Solvent)QC->RecoupleColor (Positive)Recouple->Couple

Figure 1: Optimized SPPS Cycle for

Detailed Protocol
Step 1: Resin Preparation[1]
  • Resin Choice: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).[2]

  • Swelling: Swell resin in DMF for 30 minutes.

Step 2: Fmoc Deprotection (Pre-Coupling)
  • Treat resin with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • Cycles:

    
     min, 
    
    
    min.
  • Wash: DMF (

    
     min).
    
Step 3: Activation & Coupling of (R)-

-Hgl
  • Stoichiometry: 3.0 eq Fmoc-AA : 2.9 eq HATU : 6.0 eq DIPEA.

  • Procedure:

    • Dissolve Fmoc-(R)-

      
      -Hgl-OH and HATU in minimal dry DMF.
      
    • Add DIPEA immediately before adding to the resin.

    • Add mixture to the reaction vessel.

    • Shake/Vortex for 60 minutes at RT.

    • Drain and Repeat: Perform a second coupling (Double Coupling) with fresh reagents for another 60 minutes to ensure >99% conversion.

Step 4: Monitoring (QC)
  • Perform a Kaiser Test (Ninhydrin).[3]

    • Result: Beads should be colorless (free amines consumed).

    • Note: If beads remain blue, perform a third coupling using DIC/OxymaPure in NMP to change solvent polarity.

Step 5: Capping (Optional but Recommended)
  • If the sequence is long (>15 residues), cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Troubleshooting & Optimization

Aggregation ("Difficult Sequences")
  • Symptom: Incomplete deprotection or coupling in subsequent steps.

  • Remedy: Use Pseudoproline dipeptides if applicable, or switch solvents to NMP or add chaotropic salts (0.1M LiCl in DMF) during coupling.

Solubility of the Building Block

The Fmoc-(R)-


  • Remedy: Dissolve in a mixture of DMF/DMSO (9:1) . DMSO helps solubilize polar side chains and disrupts aggregation.

Cyclization Risks

While

  • Prevention: Avoid strong bases for prolonged periods. The use of HOBt in the deprotection cocktail (Step 2) helps minimize side reactions.

References

  • Seebach, D., et al. (1996). Synthesis of

    
    -Oligopeptides. Helvetica Chimica Acta . A foundational text on the synthesis and folding of beta-peptides. 
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research . Discusses the structural stability provided by beta-amino acids.

  • Arttamangkul, S., et al. (1997). Synthesis and characterization of beta-strand peptidomimetics. Journal of Organic Chemistry . Provides protocols for Fmoc-protection of beta-amino acids.

  • Coin, I., et al. (2007).[4] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols . General SPPS troubleshooting.

  • PubChem. Compound Summary for CID 59866394 (Related Structure). Used for structural verification of amino-hexanoic derivatives.

Disclaimer: This protocol assumes standard laboratory safety practices. (R)-3,6-Diamino-6-oxohexanoic acid derivatives are research chemicals; handle with appropriate PPE (gloves, goggles, fume hood).

Application Note: Strategies and Protocols for the Amide Coupling of (R)-3,6-Diamino-6-oxohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the reaction conditions and strategic considerations for the amide coupling of (R)-3,6-diamino-6-oxohexanoic acid hydrochloride. As a non-canonical amino acid (NCAA) with multiple reactive sites, its successful incorporation into peptides or small molecules requires a nuanced understanding of protecting group strategies and coupling reagent chemistry.[1][2] This guide explains the causal relationships behind experimental choices, offers detailed, validated protocols for common coupling scenarios, and provides a comparative analysis of various coupling reagents to empower users to optimize their synthetic outcomes.

Introduction: The Structural & Strategic Challenge

(R)-3,6-diamino-6-oxohexanoic acid is a chiral, non-canonical amino acid derivative of adipic acid. Its structure presents a unique synthetic challenge due to the presence of three distinct functional groups: a primary carboxylic acid, a primary amine at the C3 position, and a primary amide on the side chain.

Structure:

  • Reactive Site 1 (Electrophile): The C1 carboxylic acid (-COOH).

  • Reactive Site 2 (Nucleophile): The C3 primary amine (-NH₂).

  • Generally Inert Site: The C6 primary amide (-CONH₂), which does not typically participate in standard peptide coupling reactions.

The hydrochloride salt form indicates that one or both amine groups are protonated as ammonium chlorides (-NH₃⁺Cl⁻). This necessitates neutralization with a non-nucleophilic base before the amine can act as a nucleophile in a coupling reaction. The bifunctional nature of the molecule (containing both a nucleophile and an electrophile) means that without a proper strategy, attempts at coupling can lead to uncontrolled self-polymerization. Therefore, a chemoselective approach is paramount.

Foundational Principles of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a dehydration reaction that is thermodynamically unfavorable under standard conditions.[3] Coupling reagents are employed to activate the carboxylic acid, converting its hydroxyl group into a better leaving group and making the carboxyl carbon highly susceptible to nucleophilic attack by an amine.[3]

Two primary classes of coupling reagents are commonly used: carbodiimides and onium salts.[4]

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable and prone to racemization. Its stability and efficiency are greatly enhanced by adding nucleophilic additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), which convert the O-acylisourea into a more stable, amine-reactive ester.[6][7]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are based on phosphonium or aminium salts. They react with the carboxylate (in the presence of a base) to form highly reactive activated esters.[8][9] HATU, for instance, generates an OAt-active ester, which is exceptionally efficient due to the neighboring group effect of the pyridine nitrogen, leading to rapid coupling rates and low racemization.[8][10]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Activated Intermediate Activated Intermediate Carboxylic Acid (R-COOH)->Activated Intermediate Coupling Reagent (e.g., HATU, EDC/NHS) Stable Amide Bond (R-CO-NHR') Stable Amide Bond (R-CO-NHR') Activated Intermediate->Stable Amide Bond (R-CO-NHR') Amine (R'-NH₂) G cluster_A Strategy A: Couple VIA Carboxylic Acid cluster_B Strategy B: Couple TO C3-Amine start Target Molecule: (R)-3,6-Diamino-6-oxohexanoic acid HCl protect_amine 1. Protect C3-Amine (e.g., Boc, Fmoc) start->protect_amine neutralize 1. Neutralize Amine HCl (Add Base) start->neutralize couple_acid 2. Activate & Couple C1-Carboxylic Acid protect_amine->couple_acid protect_acid 2. (Optional) Protect C1-Acid (e.g., as Ester) neutralize->protect_acid couple_amine 3. Couple to C3-Amine protect_acid->couple_amine

Caption: Strategic decision pathways for selective coupling.

Strategy A: Coupling via the Carboxylic Acid

This approach is used when you want to attach another molecule (e.g., an amino acid, a linker) to the carboxyl end of the target molecule.

  • Mandatory Step: N-Protection. The C3-amino group must be protected to prevent it from reacting with an activated carboxyl group.

    • Boc (tert-Butoxycarbonyl): Stable to bases and mild nucleophiles but removed under acidic conditions (e.g., TFA). It is ideal for solution-phase synthesis. [11] * Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but removed by mild bases (e.g., piperidine in DMF). This is the standard protecting group for solid-phase peptide synthesis (SPPS). [11][12]

Strategy B: Coupling to the C3-Amine

This is the strategy when the target molecule is to be acylated by an incoming carboxylic acid.

  • Mandatory Step: Neutralization. The hydrochloride salt must be neutralized with a stoichiometric amount of a hindered, non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to free the amine for reaction. [13]* Optional Step: C-Protection. While not always necessary, protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl ester) can prevent potential side reactions and improve solubility in organic solvents.

Detailed Experimental Protocols

The following protocols provide validated starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Coupling of N-Boc-(R)-3,6-diamino-6-oxohexanoic Acid to a Primary Amine using HATU

This protocol details the coupling of the protected amino acid (Strategy A) to a generic primary amine (R-NH₂).

A. Materials & Reagents:

  • N-Boc-(R)-3,6-diamino-6-oxohexanoic acid (substrate)

  • Primary amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.2 equivalents) [8]* N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents) [13]* Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

B. Step-by-Step Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve N-Boc-(R)-3,6-diamino-6-oxohexanoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.1 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The addition of base is often exothermic and should be done slowly.

    • Causality Note: The base deprotonates the carboxylic acid to form the carboxylate, which then attacks the HATU reagent to begin the activation process. [8]Excess base also ensures the amine nucleophile remains deprotonated and reactive.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of Benzoic Acid to (R)-3,6-Diamino-6-oxohexanoic Acid HCl using EDC/NHS

This protocol demonstrates the acylation of the C3-amine (Strategy B) with a model carboxylic acid.

A. Materials & Reagents:

  • (R)-3,6-diamino-6-oxohexanoic acid hydrochloride (substrate)

  • Benzoic Acid (1.1 equivalents)

  • EDC·HCl (1.2 equivalents) [14]* N-Hydroxysuccinimide (NHS) (1.2 equivalents) [15]* DIPEA (1.1 equivalents, for neutralization)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer

B. Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a dry flask, dissolve benzoic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C and add EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

    • Causality Note: This two-step activation is preferred to minimize side reactions. [7]EDC first activates the acid, and NHS rapidly traps the active intermediate to form a more stable NHS-ester, reducing the risk of racemization and hydrolysis. [5][14]2. Preparation of Amine: In a separate flask, suspend the (R)-3,6-diamino-6-oxohexanoic acid hydrochloride (1.0 eq) in DCM. Add DIPEA (1.1 eq) to neutralize the ammonium salt and stir for 10-15 minutes until the solution becomes clear (or the solid dissolves).

  • Coupling: Add the activated benzoic acid-NHS ester solution from Step 1 to the neutralized amine solution from Step 2.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with DCM.

    • Wash with water to remove the urea byproduct from EDC and excess reagents. [16] * Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact yield, purity, and cost. The following table summarizes the properties of several common reagents suitable for this application.

ReagentTypical Equivalents (vs. Acid)Base RequiredCommon SolventAdvantagesDisadvantages
EDC / HOBt (or NHS) 1.1 - 1.51-2 eq. DIPEA/NMMDCM, DMFWater-soluble byproducts, cost-effective. [13][16]Moderate reaction speed, risk of racemization.
HATU / HOAt 1.05 - 1.22-3 eq. DIPEA/NMMDMF, NMPVery fast, high yield, low racemization. [8][10]Higher cost, can cause guanidinylation of amines if pre-activated without acid. [17]
HBTU / HOBt 1.05 - 1.22-3 eq. DIPEA/NMMDMF, NMPRobust, reliable, widely used. [6]Less reactive than HATU, potential for side reactions.
PyBOP 1.1 - 1.52-3 eq. DIPEA/NMMDMF, DCMHigh reactivity, good for sterically hindered couplings. [13]Byproduct (HMPA from BOP) is carcinogenic; PyBOP is safer but still requires care. [13]
DIC / HOBt 1.1 - 1.51-2 eq. DIPEA/NMMDCM, DMFByproduct (DIU) is soluble in DCM, good for SPPS. [6]Slower than onium salts.

Troubleshooting

  • Low Yield: Ensure reagents are anhydrous, use a slight excess of the coupling partner and reagents, and confirm complete neutralization of the hydrochloride salt with a base.

  • Side Reactions: For HATU/HBTU, always add the coupling reagent to a mixture of the acid and amine, or activate the acid first before adding the amine to prevent guanidinylation. [17]To minimize racemization, run reactions at 0 °C initially and avoid excess base or prolonged reaction times. [6]* Difficult Purification: The urea byproduct from carbodiimides like DCC is insoluble and can be filtered off, while the byproduct from EDC is water-soluble and can be removed with an aqueous wash. [13][16]

References

  • Yoshimura, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical & Pharmaceutical Bulletin, 69(4), 303-313. [Link]

  • Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-429. [Link]

  • Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 125(32), 9554–9563. [Link]

  • Hong, S. H., et al. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry, 2, 34. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Website. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Website. [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Website. [Link]

  • Hardick, O. Coupling Protocols. University of Sheffield Website. [Link]

  • Wikipedia. HATU. Wikipedia, The Free Encyclopedia. [Link]

  • Nanoscience Instruments. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Nanoscience Instruments Website. [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. [Link]

  • Organic Chemistry. Amine to Amide (Coupling) - HATU. commonorganicchemistry.com. [Link]

  • Organic Synthesis. Protecting Groups. orgsyn.org. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(1), 362-447. [Link]

Sources

Application Note: Preparation and Handling of Stock Solutions of (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the accurate and safe preparation, validation, and storage of stock solutions of (R)-3,6-Diamino-6-oxohexanoic acid HCl. Adherence to these protocols is critical for ensuring the integrity of the compound and achieving reproducible results in downstream research and drug development applications. The procedures outlined herein are designed for researchers, scientists, and laboratory professionals, emphasizing scientific causality, safety, and quality control.

Introduction

(R)-3,6-Diamino-6-oxohexanoic acid, a chiral diamino acid derivative, represents a class of molecules with significant potential in various scientific domains. The hydrochloride salt form is often utilized to improve solubility and stability. The precision and reliability of experimental outcomes in fields such as pharmacology, biochemistry, and materials science are fundamentally dependent on the accurate preparation of stock solutions. Improper handling, inaccurate concentration, or degradation of the stock solution can lead to misleading data and compromise research validity.

This application note provides a detailed, field-proven methodology for preparing stock solutions of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind key procedures, incorporates self-validating quality control checks, and outlines best practices for storage and handling to maintain solution integrity over time.

Compound Properties and Safety Data

A thorough understanding of the compound's physicochemical properties and associated hazards is a prerequisite for safe handling and accurate solution preparation.

Physicochemical Data Summary
PropertyValueSource / Rationale
Chemical Name (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride-
Molecular Formula C₆H₁₅ClN₂O₂Based on the base C₆H₁₄N₂O₂[1] + HCl
Molecular Weight ~182.65 g/mol Calculated from base (146.19 g/mol )[1] + HCl (36.46 g/mol )
Appearance White to off-white solidTypical appearance for similar amino acid hydrochlorides[2]
Solubility To be determined empirically. Expected to be soluble in water.Hydrochloride salts of amines are generally water-soluble.
Storage 2-8°C, under inert atmosphere, desiccated.Recommended for similar compounds to ensure chemical stability[2].
Safety and Handling Precautions

(R)-3,6-Diamino-6-oxohexanoic acid HCl and its structural analogs may present hazards. Based on data for similar compounds, the following precautions are mandatory[2][3]:

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or a face shield when handling the solid compound or its solutions[2][4].

  • Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust[5]. Ensure adequate ventilation in the laboratory.

  • Handling: Avoid contact with skin, eyes, and clothing[3]. Do not breathe dust or aerosols. Wash hands thoroughly after handling the substance[2].

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Handle uncleaned containers as you would the product itself[5].

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a 10 mL primary stock solution at a concentration of 10 mM. This concentration is a common starting point for creating working solutions for various assays. Water is the recommended solvent due to the hydrochloride salt form of the compound.

Required Materials and Equipment
  • (R)-3,6-Diamino-6-oxohexanoic acid HCl (solid)

  • High-purity, sterile water (e.g., Milli-Q®, distilled, deionized)[6]

  • Analytical balance (readable to at least 0.1 mg)

  • 15 mL sterile polypropylene conical tube

  • 10 mL sterile volumetric flask (Class A)

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile, cryo-safe microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

  • Appropriate PPE (lab coat, gloves, safety glasses)

Step-by-Step Methodology

1. Pre-Weighing Preparation:

  • Before opening, allow the container of (R)-3,6-Diamino-6-oxohexanoic acid HCl to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the hygroscopic solid, which would lead to inaccurate weighing.

2. Calculation of Required Mass:

  • The mass required is determined using the formula: Mass (mg) = Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
  • For 10 mL of a 10 mM solution: *Mass (mg) = 0.010 mol/L × 0.010 L × 182.65 g/mol × 1000 mg/g = 1.8265 mg

3. Weighing the Compound:

  • Inside a chemical fume hood, carefully weigh approximately 1.83 mg of (R)-3,6-Diamino-6-oxohexanoic acid HCl onto a piece of weighing paper or directly into a tared 15 mL conical tube. Record the exact mass.
  • Expert Tip: For masses this small, it is often more accurate to weigh a larger quantity (e.g., 18.3 mg) and dissolve it in a larger volume (e.g., 100 mL) if consumption allows. For this protocol, we proceed with the calculated amount.

4. Solubilization:

  • Add approximately 7-8 mL of high-purity water to the tube containing the weighed compound.
  • Cap the tube securely and vortex for 30-60 seconds. Visually inspect for complete dissolution.
  • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be applied. Gentle warming (not to exceed 37°C) can also be used, but monitor carefully to avoid potential degradation.

5. Final Volume Adjustment:

  • Once the solid is completely dissolved, quantitatively transfer the solution to a 10 mL Class A volumetric flask.
  • Rinse the original tube with a small amount of water 1-2 times and add the rinse to the volumetric flask to ensure all compound is transferred.
  • Carefully add water to the flask until the bottom of the meniscus touches the calibration mark.
  • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

6. Sterilization and Aliquoting:

  • Draw the final solution into a sterile syringe and attach a 0.22 µm sterile syringe filter.
  • Filter-sterilize the solution into a new sterile 15 mL conical tube. This step is crucial for preventing microbial growth, especially for long-term storage and use in cell-based assays[6].
  • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile, cryo-safe microcentrifuge tubes.
  • Rationale: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.

7. Labeling and Storage:

  • Clearly label each aliquot with the compound name, exact concentration (recalculated based on the actual mass weighed), preparation date, and your initials.
  • Store the aliquots as recommended in Section 5.
Workflow Visualization

G cluster_prep Preparation cluster_finish Finalization start Start: Equilibrate Compound weigh 1. Weigh Compound start->weigh add_solvent 2. Add ~80% Final Volume of Solvent weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve adjust_vol 4. Adjust to Final Volume in Volumetric Flask dissolve->adjust_vol filter 5. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Label and Store Appropriately aliquot->store

Caption: Workflow for preparing (R)-3,6-Diamino-6-oxohexanoic acid HCl stock solution.

Quality Control and Validation

A prepared stock solution must be validated to ensure its quality and accuracy.

  • Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates. Any cloudiness or precipitation indicates a problem with solubility or contamination.

  • pH Measurement: Dissolving an amine hydrochloride in neutral water will result in a slightly acidic solution. Measuring the pH of the stock solution can serve as a simple consistency check between batches.

  • Concentration Verification (Recommended): For applications requiring high accuracy, the concentration should be verified empirically. While this compound lacks a strong chromophore for simple UV-Vis spectrophotometry, techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS) or Quantitative NMR (qNMR) can provide precise concentration data.

QC Workflow Visualization

G stock Prepared Stock Solution visual Visual Inspection (Clarity, No Particulates) stock->visual ph pH Measurement (Check for Consistency) stock->ph conc Concentration Verification (HPLC, qNMR - Optional) stock->conc pass QC Pass: Approved for Use visual->pass fail QC Fail: Discard or Re-evaluate visual->fail ph->pass ph->fail conc->pass conc->fail

Caption: Quality control steps for validating the prepared stock solution.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of the stock solution.

  • Short-Term Storage (≤ 1 week): Aliquots may be stored at 2-8°C, protected from light[2].

  • Long-Term Storage (> 1 week): Store aliquots at -20°C or -80°C for maximum stability. Storage at -80°C is preferred to minimize degradation over months.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the compound. Use a freshly thawed aliquot for each experiment.

  • Light Sensitivity: As a general best practice for organic compounds, protect solutions from direct light by using amber tubes or by wrapping tubes in aluminum foil[7].

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume.2. Low intrinsic solubility in water.3. Incorrect pH.1. Ensure correct solvent volume. Apply gentle sonication or warming (≤37°C).2. Consider preparing the stock in an alternative solvent like DMSO, but verify its compatibility with downstream applications.3. Adjust pH slightly, though this may alter the compound's properties.
Solution is cloudy or has particulates after filtration. 1. Compound precipitation post-filtration.2. Filter material is incompatible or faulty.3. Contamination.1. The solution may be supersaturated. Re-prepare at a lower concentration.2. Ensure the filter is chemically compatible with your solution.3. Discard the solution and prepare a fresh stock using sterile technique.
Inconsistent experimental results between aliquots. 1. Inhomogeneous stock solution before aliquoting.2. Degradation due to improper storage or handling.3. Pipetting errors.1. Ensure the bulk solution is mixed thoroughly before aliquoting.2. Review storage conditions. Use a new, freshly thawed aliquot.3. Verify micropipette calibration and technique.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Merck KGaA. (2025). Safety Data Sheet.
  • CymitQuimica. (2026). Safety Data Sheet for (S)-2,6-Diaminohexanoic acid hydrochloride(1:x).
  • Kobori, J. (n.d.). Common Reagents. Appendix 1.
  • ChemicalBook. (2025). 6-oxohexanoic acid | 928-81-4.
  • Sigma-Aldrich. (n.d.). 6-oxohexanoic acid | 928-81-4.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 3,6-Diaminohexanoic acid - Chemical Details. CompTox Chemicals Dashboard.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 3,6-Diaminohexanoic acid Synonyms. CompTox Chemicals Dashboard.
  • Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid.
  • EMBL-EBI. (2019). (3S)-3,6-diaminohexanoic acid (CHEBI:15613).
  • THINK RXMARINE. (n.d.). How to prepare standard solution.
  • Advanced Biochemicals. (n.d.). (3S)-3,6-Diaminohexanoic acid dihydrochloride.
  • Dorfman, K. (2011). Stock solutions.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • Enamine. (n.d.). Safety Data Sheet.

Sources

Application Notes and Protocols for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, a functionalized β-amino acid derivative, as a chiral building block in synthetic chemistry.[1][2][3] The unique structural features of this molecule, including a stereocenter at the β-position and two distinct amino functionalities, make it a valuable synthon for introducing chirality and specific pharmacophoric elements in drug discovery and development.[4] These notes detail its utility in the synthesis of modified peptides, peptidomimetics, and other complex chiral molecules.[3][5] Included are step-by-step protocols for its incorporation into peptide chains, characterization techniques, and a discussion on the causality behind the experimental choices.

Introduction to (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

(R)-3,6-Diamino-6-oxohexanoic acid, a derivative of β-lysine[6], is a non-proteinogenic amino acid that offers a unique scaffold for synthetic chemists. Its hydrochloride salt form enhances stability and solubility in aqueous media. The key structural features are:

  • A Chiral Center at C-3: The (R)-configuration at the β-carbon provides a fixed stereochemical element crucial for designing molecules with specific 3D orientations for optimal target interaction.[4][7]

  • Two Amino Groups: The presence of a β-amino group and a δ-amino group allows for differential functionalization, enabling the construction of branched or cyclic structures.

  • A Carboxylic Acid: This functional group provides a handle for standard amide bond formation, such as in peptide synthesis.

The incorporation of β-amino acids like this one into peptide backbones can confer resistance to enzymatic degradation by proteases, thereby improving the metabolic stability and bioavailability of peptide-based therapeutics.[8]

Core Applications in Synthesis

The strategic placement of functional groups in (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride makes it a versatile building block for several applications:

  • Peptidomimetics and Modified Peptides: Introducing this β-amino acid into a peptide sequence can induce specific secondary structures, such as turns and helices, and enhance stability.[2]

  • Chiral Ligands for Asymmetric Catalysis: The diamino functionality can be utilized to synthesize novel chiral ligands for metal-catalyzed asymmetric reactions.

  • Synthesis of Bioactive Small Molecules: It can serve as a key fragment in the total synthesis of natural products or in the construction of libraries of chiral compounds for high-throughput screening.[4]

Experimental Protocols

Protocol 1: Incorporation into a Peptide Chain using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride into a growing peptide chain on a solid support. It assumes the use of standard Fmoc-SPPS chemistry.[8][9][10]

Pre-Synthesis Considerations:

  • Protection Strategy: Both amino groups of the building block must be protected prior to its use in SPPS. A common strategy is to use an acid-labile Boc group for the side-chain (δ-amino) and a base-labile Fmoc group for the β-amino group. This orthogonal protection scheme is compatible with standard Fmoc-SPPS.

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is recommended.[8]

Materials and Reagents:

  • Fmoc-protected (R)-3-(Fmoc-amino)-6-(Boc-amino)hexanoic acid

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid support (e.g., Rink Amide resin)

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat for next cycle Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Fmoc_Deprotection Cleavage 7. Cleavage & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.

  • Coupling of (R)-3,6-Diamino-6-oxohexanoic acid:

    • In a separate vial, dissolve 3 equivalents of Fmoc-protected (R)-3,6-Diamino-6-oxohexanoic acid, 2.9 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Causality Note: Using a slight excess of the amino acid and coupling reagents ensures the reaction goes to completion. Pre-activation forms the active ester, which readily reacts with the free amine on the resin.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the δ-amino).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Characterization of the Final Peptide

Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Expected Result: A peak corresponding to the calculated molecular weight of the peptide containing the (R)-3,6-Diamino-6-oxohexanoic acid residue.

Analytical HPLC:

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Purpose: To assess the purity of the synthesized peptide.

  • Conditions:

    • Column: C18 column

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV at 220 nm and 280 nm.

  • Expected Result: A major peak corresponding to the desired peptide, with purity typically >95% after purification.

Data Summary Table:

ParameterValue
Molecular Formula of Building Block (HCl Salt)C₆H₁₅ClN₂O₂
Molecular Weight of Building Block (HCl Salt)182.65 g/mol
Stereochemistry(R) at C-3
Recommended Side-Chain ProtectionBoc
Recommended Backbone ProtectionFmoc
Standard Coupling Time2-4 hours

Trustworthiness and Self-Validation

The protocols outlined above include self-validating steps to ensure the integrity of the synthesis:

  • Kaiser Test: This qualitative test provides real-time feedback on the completeness of the coupling reaction, allowing for re-coupling if necessary before proceeding to the next step.

  • Orthogonal Protection Scheme: The use of Fmoc (base-labile) and Boc (acid-labile) protecting groups ensures that the correct functional groups are deprotected at each stage of the synthesis, preventing the formation of branched or truncated side products.[11]

  • Final Characterization: The combination of Mass Spectrometry and HPLC provides unambiguous confirmation of the identity and purity of the final product.

Logical Relationship Diagram:

Validation_Logic cluster_synthesis Synthesis Cycle cluster_analysis Post-Synthesis Analysis Deprotection Fmoc Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Deprotection Negative (Complete) Kaiser_Test->Coupling Positive (Incomplete) Cleavage Cleavage from Resin MS Mass Spectrometry (Confirms Identity) Final_Product Final Peptide MS->Final_Product HPLC HPLC (Confirms Purity) HPLC->Final_Product Cleavage->MS Cleavage->HPLC

Caption: Self-validating logic of the synthesis and analysis workflow.

Conclusion

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is a valuable and versatile chiral building block for modern drug discovery and chemical biology. Its successful application hinges on a robust synthetic strategy, particularly the choice of an appropriate orthogonal protection scheme. The protocols and validation checkpoints provided in these notes offer a reliable framework for the incorporation of this and similar β-amino acid derivatives into complex molecules, enabling the exploration of novel chemical space with enhanced metabolic stability and structural diversity.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided in search results].
  • Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Source not explicitly provided in search results].
  • How to Synthesize a Peptide. AAPPTec. [Link]

  • Diaminohexanoic acid. Wikipedia. [Link]

Sources

functionalization of (R)-3,6-Diamino-6-oxohexanoic acid for peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Functionalization & SPPS Integration of (R)-3,6-Diamino-6-oxohexanoic Acid (


-hGln) 

Executive Summary & Scientific Rationale

This guide details the processing and utilization of (R)-3,6-Diamino-6-oxohexanoic acid (also known as D-


-homoglutamine or H-D-

hGln-OH).

In the landscape of peptidomimetics,


-amino acids are pivotal for generating foldamers —synthetic oligomers that mimic the secondary structures of natural peptides (helices, sheets) but possess superior proteolytic stability.
  • The Molecule:

    
    -homoglutamine contains an extended backbone (adding a methylene group between the 
    
    
    
    -carbon and the carbonyl) and a side-chain amide.
  • The Challenge: The primary challenge is the orthogonal protection of the backbone amine (C3) versus the side-chain amide (C6) and the steric hindrance inherent to

    
    -amino acid coupling during Solid Phase Peptide Synthesis (SPPS).
    
  • The Application: This residue is critical for stabilizing

    
    -peptide 14-helices , which require specific side-chain interactions (H-bonding) to maintain conformation.
    

Critical Pre-Synthesis Considerations

Before initiating protocols, the protection strategy must be defined based on the intended functionalization.

FeatureChallengeStrategic Solution
Backbone Amine (C3) Needs temporary protection for SPPS.Fmoc-Protection: (Protocol 1). Must be performed under controlled pH to avoid reacting with the side-chain amide.
Side-Chain Amide (C6) Prone to dehydration (forming nitrile) or hydrolysis.Trityl (Trt) Protection: Recommended for long sequences to prevent dehydration. Unprotected: Acceptable for short sequences or if post-synthetic modification (e.g., dehydration to nitrile) is desired.
Coupling Kinetics

-amino acids couple slower than

-AAs.
Activation: Use HATU or PyBOP. Avoid carbodiimides (DIC) for difficult couplings due to slow kinetics.

Module 1: Monomer Preparation (Fmoc-Protection)

If the starting material is the free zwitterion, it must be N-protected for SPPS.

Objective: Synthesize Fmoc-(R)-3,6-Diamino-6-oxohexanoic acid.

Reagents:
  • (R)-3,6-Diamino-6-oxohexanoic acid (Starting Material)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Na₂CO₃ (Sodium Carbonate)

  • 1,4-Dioxane and Water

  • HCl (1N) for acidification

Step-by-Step Protocol:
  • Dissolution: Dissolve 10 mmol of the starting amino acid in 25 mL of 10% aqueous Na₂CO₃. Ensure pH is ~9.0. Note: Do not exceed pH 10 to prevent side-chain amide hydrolysis.

  • Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC.

  • Work-up:

    • Dilute with water (50 mL).

    • Wash with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts.

    • Critical Step: Acidify the aqueous phase carefully with 1N HCl to pH 2–3 at 0°C. Caution: Rapid acidification or low pH (<1) can hydrolyze the side-chain amide.

    • Extract the product into Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Crystallize from EtOAc/Hexane.

Module 2: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating


-amino acids requires modified coupling cycles due to the extra methylene group affecting the nucleophilicity of the amine and the electrophilicity of the activated carboxylate.
Workflow Visualization

SPPS_Workflow Start Resin Preparation (Rink Amide or Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIEA) Wash1->Activate Couple Coupling Step (2-4 hours) Activate->Couple Check Kaiser/Chloranil Test Couple->Check Recouple Double Coupling (Change Solvent/Reagent) Check->Recouple Fail (Blue/Purple) Next Next Cycle Check->Next Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->Next Next->Deprotect Repeat

Figure 1: Optimized SPPS Cycle for


-Amino Acids. Note the emphasis on extended coupling times and rigorous testing.
Coupling Protocol for -hGln:
  • Resin Selection: Use Rink Amide resin (for C-term amides) or Wang resin (for C-term acids). Low loading (0.2 – 0.4 mmol/g) is preferred to reduce aggregation in

    
    -peptides.
    
  • Activation (The Gold Standard):

    • Reagents: Fmoc-

      
      -hGln-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq).
      
    • Why HOAt? It accelerates coupling for sterically hindered amines better than HOBt.

  • Coupling:

    • Dissolve reagents in DMF (minimized volume).

    • Add to resin.[2][3][4] Shake for 2 to 4 hours (Standard

      
      -AA is 45 mins; 
      
      
      
      -AA requires more time).
  • Monitoring: Standard Kaiser test may be faint for

    
    -amines. Use the Chloranil Test  (acetaldehyde/chloranil) which is more sensitive for secondary amines or difficult sequences.
    
  • Capping: If the reaction is incomplete after a double couple, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Module 3: Advanced Functionalization (On-Resin)

A powerful application of


-hGln is the conversion of its side-chain amide into a Nitrile (Cyano)  group. This creates a bioisostere that is resistant to hydrolysis and can be used for "Click" chemistry (Tetrazole formation).

Objective: Convert Side-Chain Amide (-CONH₂)


 Nitrile (-CN).

Prerequisite: The


-hGln residue must be incorporated into the peptide on-resin. The side chain must not be Trityl protected (use the unprotected side chain version).
Dehydration Protocol:
  • Setup: Peptide-Resin with N-terminal Fmoc protection intact (to prevent N-terminal reaction).

  • Reagent Preparation:

    • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) or Cyanuric Chloride.

    • Solvent: DMF/Pyridine.

  • Reaction:

    • Wash resin with DCM (3x).

    • Add TFAA (5 eq) and Pyridine (10 eq) in DCM.

    • Shake at 0°C for 30 minutes, then RT for 1 hour.

  • Result: The side chain

    
     is converted to 
    
    
    
    .
  • Validation: Cleave a small sample. Analyze via IR (distinct nitrile peak at ~2250 cm⁻¹) or LC-MS (Mass shift: -18 Da).

Quality Control & Troubleshooting

Data Table: Common Issues & Solutions

ObservationProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of

-carbon; Aggregation (Foldamer formation).
Switch to HATU/HOAt activation. Use Microwave-assisted SPPS (50°C, 10 min). Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Mass -18 Da (MS) Unwanted dehydration of side-chain amide to nitrile.Avoid strong activation (HBTU/high base) for prolonged periods. Use Trt-protected side chain if nitrile is not desired.
Broad HPLC Peaks Secondary structure formation (

-helix) on column.
Run HPLC at 60°C . Use NaClO₄ in the mobile phase to disrupt H-bonds.
Structural Validation (Graphviz)

Validation Sample Crude Peptide LCMS LC-MS Analysis Sample->LCMS MassCheck Mass Check (Exp vs Calc) LCMS->MassCheck HPLC Analytical HPLC (Purity) MassCheck->HPLC Correct Mass Troubleshoot\n(Dehydration?) Troubleshoot (Dehydration?) MassCheck->Troubleshoot\n(Dehydration?) -18 Da Troubleshoot\n(Incomplete?) Troubleshoot (Incomplete?) MassCheck->Troubleshoot\n(Incomplete?) - Residue Mass

Figure 2: QC Decision Tree. Note that -18 Da indicates side-chain dehydration.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society. Link

  • Aguilar, N., et al. (2007). "Fmoc-Solid Phase Synthesis of Beta-Peptides: Evaluation of Coupling Reagents." The Journal of Organic Chemistry. Link

  • Knobloch, T., et al. (2005). "Side-chain dehydration of asparagine and glutamine in peptide synthesis." Journal of Peptide Science. Link

Sources

enzymatic synthesis pathways involving (R)-3,6-Diamino-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Novel Enzymatic Cascade for the Asymmetric Synthesis of (R)-3-Amino-5-(aminocarbonyl)pentanoic Acid

Abstract

Chiral β-amino acids and their derivatives are pivotal structural motifs in numerous pharmaceutical compounds and peptidomimetics, offering unique conformational constraints and biological activities.[1][2] This application note details a novel, two-step enzymatic cascade for the stereoselective synthesis of (R)-3-Amino-5-(aminocarbonyl)pentanoic acid, also known as (R)-3-aminoadipamic acid. By leveraging the exquisite selectivity of an (R)-selective ω-transaminase and the amide bond-forming capability of an ATP-dependent ligase, this chemoenzymatic strategy provides a sustainable and efficient route to a high-value chiral building block from a readily available keto-acid precursor. Detailed protocols for enzyme selection, reaction optimization, and product analysis are provided to guide researchers in pharmaceutical development and synthetic biology.

Introduction

The synthesis of enantiomerically pure β-amino acids is a significant challenge in modern organic chemistry.[2][3] These compounds are not only precursors to β-lactam antibiotics but are also integral components of bioactive peptides that exhibit enhanced proteolytic stability. The incorporation of a β-amino acid amide introduces further structural diversity and potential for hydrogen bonding interactions, making them highly desirable targets in drug discovery.[1]

Traditional chemical methods for synthesizing such molecules often require multi-step procedures, harsh reaction conditions, and the use of protecting groups, leading to significant cost and waste. Biocatalysis presents a powerful alternative, offering unparalleled stereoselectivity under mild, aqueous conditions.[3] Transaminases (TAs), in particular, have emerged as premier biocatalysts for installing chiral amino groups onto prochiral ketones with near-perfect enantiomeric control.[4][5]

This guide proposes and validates a novel enzymatic pathway for the synthesis of (R)-3-Amino-5-(aminocarbonyl)pentanoic acid. The strategy is centered on two key enzymatic transformations:

  • Asymmetric Amination: An (R)-selective ω-transaminase ((R)-ω-TA) establishes the crucial C3 stereocenter by converting a 3-keto group to an (R)-configured amine.[6]

  • Regioselective Amidation: An ATP-dependent amide ligase, such as an ATP-grasp enzyme, catalyzes the formation of the C6-amide bond from the terminal carboxylic acid.[7][8]

This application note provides the scientific rationale behind the pathway design, detailed experimental protocols, and analytical methods for researchers seeking to implement this green and efficient synthetic route.

Scientific Rationale & Pathway Overview

The proposed synthesis begins with the metabolic intermediate 3-oxoadipic acid (3-oxo-hexanedioic acid), which can be sourced from the microbial degradation of aromatic compounds.[9] The overall strategy involves two sequential enzymatic steps that can be performed separately or as a one-pot cascade.

Step 1: Stereoselective Amination with (R)-ω-Transaminase

The cornerstone of this synthesis is the creation of the chiral center. ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor (e.g., isopropylamine, L-alanine) to a ketone acceptor.[10] By selecting an (R)-selective ω-TA, the 3-keto group of the substrate is converted into an amine with a defined (R) configuration, yielding (R)-3-aminoadipic acid.[11]

Causality of Enzyme Choice: The selection of an (R)-ω-TA is critical. While (S)-selective enzymes are more common, several robust (R)-ω-TAs have been identified and engineered from organisms like Aspergillus terreus.[6] These enzymes often feature a dual-binding pocket model that allows them to accommodate substrates with varying steric bulk, making them suitable for dicarboxylic acid substrates.[6] The reaction equilibrium, which often lies unfavorably for ketone amination, can be driven forward by using a high concentration of a "smart" amino donor like isopropylamine, which generates acetone as a volatile and inert byproduct.

Step 2: Regioselective Amidation via ATP-Grasp Ligase

The formation of an amide bond from a carboxylic acid and ammonia is an energetically unfavorable process. Nature employs ATP-dependent ligases to overcome this barrier.[12] ATP-grasp enzymes, a well-studied family of such ligases, activate a carboxylate substrate by forming a high-energy acylphosphate intermediate at the expense of one ATP molecule.[7][12] This activated intermediate is then susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonium salt) to form the amide bond, releasing ADP and inorganic phosphate.[13]

Causality of Enzyme Choice: The primary challenge is achieving regioselective amidation of the C6-carboxylate of (R)-3-aminoadipic acid while leaving the C1-carboxylate untouched. While challenging, the substrate specificity pockets of many ATP-grasp ligases can be engineered or selected to differentiate between the two ends of the molecule, especially given the presence of the C3-amino group which alters the electronic and steric environment near the C1-carboxylate. Enzymes like those involved in dipeptide synthesis or siderophore biosynthesis are promising candidates for this transformation.[8][13]

Pathway and Workflow Visualization

The proposed enzymatic cascade and the general experimental workflow are illustrated below.

Caption: Proposed two-step enzymatic cascade for the synthesis of the target molecule.

Experimental Workflow start Reaction Setup: Buffer, Substrate, Cofactors add_enzyme Add Enzyme(s) start->add_enzyme incubation Incubation (Controlled Temp & Shaking) add_enzyme->incubation monitoring In-Process Monitoring (HPLC Analysis) incubation->monitoring quench Quench Reaction (e.g., Acidification) incubation->quench monitoring->incubation Continue Incubation purification Product Purification (Ion-Exchange Chromatography) quench->purification analysis Final Analysis (Chiral HPLC, LC-MS, NMR) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for enzymatic synthesis and analysis.

Materials & Protocols

Reagents and Equipment
  • Substrates: 3-Oxoadipic acid, (R)-3-Aminoadipic acid[11]

  • Enzymes: Recombinant (R)-selective ω-transaminase (e.g., from Aspergillus terreus), Recombinant ATP-Grasp Ligase (requires screening).

  • Cofactors & Reagents: Pyridoxal-5'-phosphate (PLP), Isopropylamine, ATP disodium salt, MgCl₂, (NH₄)₂SO₄, Potassium phosphate buffer, HCl, NaOH.

  • Equipment: Incubator shaker, pH meter, Centrifuge, HPLC system with Chiral column (e.g., Teicoplanin-based), LC-MS system, Lyophilizer.

Protocol 1: Asymmetric Synthesis of (R)-3-Aminoadipic Acid

This protocol details the conversion of 3-oxoadipic acid to (R)-3-aminoadipic acid.

  • Reaction Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP and 2 mM MgCl₂.

  • Reaction Mixture Setup: In a 50 mL reaction vessel, dissolve 3-oxoadipic acid to a final concentration of 50 mM in 20 mL of the reaction buffer.

  • Amino Donor Addition: Add isopropylamine to a final concentration of 1.0 M. Safety Note: Perform in a well-ventilated fume hood.

  • Enzyme Addition: Add the (R)-ω-transaminase (lyophilized powder or solution) to a final concentration of 1-5 mg/mL. The optimal concentration should be determined empirically.

  • Incubation: Seal the vessel and place it in an incubator shaker at 30-37°C, with shaking at 180-200 rpm.

  • Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot, quench it with 50 µL of 1 M HCl, centrifuge to pellet the enzyme, and analyze the supernatant by HPLC to determine substrate conversion.

  • Reaction Completion & Work-up: Once the reaction has reached completion (typically >95% conversion), stop the reaction by adding 1 M HCl to lower the pH to ~2.0. Centrifuge at 10,000 x g for 15 minutes to remove the precipitated enzyme.

  • Purification: The product can be purified from the supernatant using cation-exchange chromatography. Lyophilize the purified fractions to obtain (R)-3-aminoadipic acid as a white solid.

  • Chiral Analysis: Confirm the enantiomeric excess (>99% ee) of the product using a suitable chiral HPLC method.[14][15]

Protocol 2: Regioselective Amidation to Final Product

This protocol describes the conversion of the intermediate (R)-3-aminoadipic acid to the final product.

  • Reaction Buffer Preparation: Prepare 100 mL of 100 mM Tris-HCl buffer (pH 7.5).

  • Reaction Mixture Setup: In a 50 mL vessel, dissolve (R)-3-aminoadipic acid (from Protocol 1) to a final concentration of 20 mM in 20 mL of the reaction buffer.

  • Cofactor & Amine Source Addition: Add ATP disodium salt to 1.2 equivalents (24 mM), MgCl₂ to 10 mM, and ammonium sulfate to 500 mM.

  • Enzyme Addition: Add the selected ATP-grasp ligase to a final concentration of 2-10 mg/mL.

  • Incubation: Seal the vessel and incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring: Monitor the formation of the product and consumption of the starting material by LC-MS.

  • Work-up and Purification: Upon completion, terminate the reaction by protein precipitation (e.g., with acetonitrile). Purify the final product using anion-exchange chromatography followed by desalting. Lyophilize to obtain the pure product.

Data and Expected Results

Successful implementation of these protocols requires careful selection of enzymes. A screening of commercially available or in-house expressed transaminases and ligases is the recommended first step. The tables below show representative data from such an optimization process.

Table 1: Screening of (R)-ω-Transaminases for Amination of 3-Oxoadipic Acid

Enzyme SourceSubstrate Conc. (mM)Conversion after 24h (%)Enantiomeric Excess (ee, %)
Aspergillus terreus (WT)5092>99
Arthrobacter sp. (Engineered)50>99>99
Blastococcus saxobsidens506598
Control (No Enzyme)50<1N/A

Analysis: The data indicates that engineered transaminases often show superior performance. The enzyme from Arthrobacter sp. would be selected for preparative scale synthesis.

Table 2: Optimization of Amidation Reaction Conditions

ATP Equiv.[NH₄⁺] (mM)Temp (°C)Conversion after 12h (%)
1.02503045
1.22503068
1.2 500 30 85
1.25003779 (enzyme instability)

Analysis: The results suggest that a slight excess of ATP and a high concentration of the ammonium donor are beneficial. Higher temperatures may negatively impact enzyme stability over the reaction course.

Conclusion

This application note presents a robust and scientifically grounded enzymatic strategy for the asymmetric synthesis of (R)-3-Amino-5-(aminocarbonyl)pentanoic acid. By breaking down the synthesis into two distinct, highly selective enzymatic steps, this guide provides researchers with a clear and actionable framework. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure high conversion and stereopurity. This biocatalytic route not only avoids the pitfalls of traditional chemical synthesis but also opens the door to creating a library of related chiral molecules through enzyme engineering and substrate diversification.

References

  • Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Open Scholarship. Available at: [Link]

  • Modular enantioselective access to β-amino amides by Brønsted acid-catalysed multicomponent reactions. Nature Chemistry. Available at: [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. National Institutes of Health (NIH). Available at: [Link]

  • Biosynthesis of Oligopeptides Using ATP-Grasp Enzymes. PubMed. Available at: [Link]

  • Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. Available at: [Link]

  • Amidoligases with ATP-grasp, glutamine synthetase-like and acetyltransferase-like domains: synthesis of novel metabolites and peptide modifications of proteins. National Institutes of Health (NIH). Available at: [Link]

  • Towards Efficient Synthesis of Chiral β-Amino Amides via Organocatalysis. ResearchGate. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Royal Society of Chemistry. Available at: [Link]

  • Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society. Available at: [Link]

  • A highly efficient one-enzyme protocol using ω-transaminase and an amino donor enabling equilibrium displacement assisted by molecular oxygen. Royal Society of Chemistry. Available at: [Link]

  • General scheme for amidation reactions catalysed by ATP-grasp enzymes. ResearchGate. Available at: [Link]

  • The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics. National Institutes of Health (NIH). Available at: [Link]

  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution... Organic Chemistry Portal. Available at: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures... ResearchGate. Available at: [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation... National Institutes of Health (NIH). Available at: [Link]

  • Mechanism and Utility of the ATP-Grasp Enzyme BesA for the Synthesis of Non-natural Alkyne-Containing Dipeptides... ACS Publications. Available at: [Link]

  • Adenylation Activity of Carboxylic Acid Reductases Enables the Synthesis of Amides. Wiley Online Library. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Institutes of Health (NIH). Available at: [Link]

  • Biocatalytic amide bond formation. Royal Society of Chemistry. Available at: [Link]

  • Lipase-Catalyzed Amidation of Carboxylic Acid and Amines. ResearchGate. Available at: [Link]

  • A Rapid Selection Procedure for Simple Commercial Implementation of ω-Transaminase Reactions. ACS Publications. Available at: [Link]

  • Process to prepare w-transaminase (r) -selective.Google Patents.
  • Transaminase biocatalysis: optimization and application. Royal Society of Chemistry. Available at: [Link]

  • Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews. Available at: [Link]

  • Redesign of (R)-Omega-Transaminase and Its Application for Synthesizing Amino Acids with Bulky Side Chain. Semantic Scholar. Available at: [Link]

  • Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus. National Institutes of Health (NIH). Available at: [Link]

  • Method for enhancing amidohydrolase activity of fatty acid amide hydrolase.Google Patents.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Repurposing Carboxylic Acid Reductase for Amide Bond Formation. University of Manchester. Available at: [Link]

  • Transaminase biocatalysis: optimization and application. Green Chemistry. Available at: [Link]

  • Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. National Institutes of Health (NIH). Available at: [Link]

  • Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. National Institutes of Health (NIH). Available at: [Link]

  • Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield in (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride (also known as (R)-


-Homoglutamine hydrochloride ).

The guide focuses on the most scalable and stereoselective route: the Arndt-Eistert Homologation of protected (R)-Glutamine. This pathway converts the


-amino acid (Glutamine) into its 

-amino homolog, inserting a methylene group adjacent to the carboxyl.

Case ID: OPT-YIELD-BHGLN-001 Molecule Class: Chiral


-Amino Acid / Peptide Building Block
Critical Attributes:  Enantiomeric Excess (ee%) > 98%, Chemical Purity > 95%, Hygroscopic Solid.[1]

Part 1: Critical Process Parameters (The "Yield Killers")

Before troubleshooting, review the Critical Process Parameters (CPPs) where yield is statistically lost during the Arndt-Eistert sequence.

ParameterTarget RangeFailure Mode (Yield Loss)
Activation Temp -15°C to -10°C> -5°C: Formation of stable N-acylurea byproduct (if using DCC) or mixed anhydride decomposition.< -20°C: Slow activation, incomplete conversion.
Diazomethane Stoichiometry 2.5 – 3.0 eq.< 2.0 eq: Incomplete formation of diazoketone; formation of chloromethyl ketone impurity.Excess: Safety hazard; requires acetic acid quench.
Wolff Rearrangement 25°C - 50°C (Sonication preferred)Thermal overshoot: Decomposition of the diazoketone to carbene side-products (insertion reactions).Catalyst Poisoning: Residual amines kill Ag(I) catalyst.
Ester Hydrolysis pH 10.5 – 11.0pH > 12: Hydrolysis of the side-chain amide (converting Gln to Glu derivative), destroying the molecule's identity.
HCl Salt Formation AnhydrousWater presence: Formation of "oils" or gums instead of crystalline solid. Product is extremely hygroscopic.

Part 2: Troubleshooting Guide & FAQs

Phase 1: Diazoketone Formation

Issue: "My reaction mixture turned dark/black immediately upon adding diazomethane, and yield is < 30%."

  • Root Cause: Presence of free base amines or insufficient cooling. The mixed anhydride is unstable.

  • Corrective Action:

    • Ensure the mixed anhydride (formed via Isobutyl chloroformate/NMM) is kept strictly at -15°C .

    • Filtration: If using N-methylmorpholine (NMM), the hydrochloride salt precipitates. Filter this rapidly under cold conditions before adding diazomethane to prevent amine carryover.

    • Alternative: Switch to the vial-in-vial generation of diazomethane (using Diazald) to avoid handling bulk ethereal diazomethane, ensuring fresh reagent.

Phase 2: The Wolff Rearrangement

Issue: "The rearrangement is sluggish. I see starting material remaining after 24 hours."

  • Root Cause: Catalyst deactivation. Silver benzoate (

    
    ) is photosensitive and easily poisoned by chloride ions or amines.
    
  • Corrective Action:

    • Exclusion of Light: Wrap the reaction vessel in aluminum foil.

    • Sonication: Use ultrasound to promote the reaction at lower temperatures (RT), which improves yield and reduces thermal degradation.

    • Catalyst Switch: If Ag-benzoate fails, switch to Silver Trifluoroacetate (AgTFA), which is more soluble and reactive.

Phase 3: Deprotection & Salt Isolation (The "Gummy Solid" Problem)

Issue: "After HCl deprotection, I get a sticky oil that refuses to crystallize."

  • Root Cause: (R)-3,6-Diamino-6-oxohexanoic acid HCl is a polar, zwitterionic salt. Traces of water or excess acid prevent lattice formation.

  • Corrective Action:

    • Solvent Swap: Do not evaporate to dryness from water. Evaporate the aqueous/acid layer, then co-evaporate with Toluene (3x) to azeotrope off water.

    • Trituration: Dissolve the crude oil in a minimum volume of dry Methanol , then add dropwise into vigorously stirring cold Diethyl Ether or MTBE .

    • Lyophilization: If crystallization fails, dissolve in water, freeze, and lyophilize. This yields a fluffy, stable powder (hygroscopic—store under Argon).

Part 3: Optimized Protocol (The "Golden Batch")

This protocol minimizes side-chain hydrolysis and maximizes enantiomeric retention.

Step 1: Mixed Anhydride Activation
  • Dissolve Boc-D-Gln-OH (1.0 eq) in dry THF under

    
    . Cool to -15°C .
    
  • Add N-Methylmorpholine (NMM) (1.1 eq). Stir for 5 min.

  • Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Crucial: Maintain Temp < -10°C.

  • Stir for 15 min to form the mixed anhydride.

Step 2: Diazoketone Synthesis
  • Filter off the NMM.HCl salt quickly (cold filtration).

  • Add the filtrate to a solution of Diazomethane (3.0 eq) in

    
     at 0°C.
    
  • Allow to warm to RT and stir for 3 hours.

  • Quench: Add dilute acetic acid dropwise to destroy excess

    
    .
    
  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    
    . Isolate the yellow diazoketone solid.[2]
Step 3: Wolff Rearrangement (Homologation)
  • Dissolve diazoketone in Methanol (solvent acts as nucleophile to form Methyl Ester).

  • Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (TEA).

  • Sonication: Sonicate the mixture in the dark at RT until

    
     evolution ceases (approx. 1-2 h).
    
  • Filter through Celite to remove silver residues. Evaporate to yield Boc-(R)-

    
    -Homoglutamine Methyl Ester .
    
Step 4: Hydrolysis & Deprotection (The Critical Step)
  • Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 eq) at 0°C.

    • Warning: Monitor by TLC. Stop immediately upon disappearance of ester. Prolonged exposure hydrolyzes the side-chain amide.

  • Acidify to pH 3 with citric acid. Extract with EtOAc.

  • Deprotection: Dissolve the free acid in 4M HCl in Dioxane . Stir 1h at RT.

  • Isolation: Evaporate Dioxane. Triturate residue with

    
     to precipitate (R)-3,6-Diamino-6-oxohexanoic acid Hydrochloride .
    

Part 4: Process Visualization

The following diagram illustrates the critical decision nodes and chemical transformations.

G Start Boc-D-Glutamine (Starting Material) Activation Mixed Anhydride Formation (-15°C, IBCF/NMM) Start->Activation Activation Diazo Diazoketone Formation (CH2N2, Et2O) Activation->Diazo Nucleophilic Attack Warn2 Yield Loss: Racemization Activation->Warn2 Temp > -10°C Wolff Wolff Rearrangement (Ag+, MeOH, Sonication) Diazo->Wolff N2 Extrusion Ester Boc-beta-H-Gln-OMe (Methyl Ester Intermediate) Wolff->Ester MeOH Addition Hydrolysis Selective Hydrolysis (LiOH, 0°C, pH < 11) Ester->Hydrolysis Saponification Deprotection Boc Removal (4M HCl in Dioxane) Hydrolysis->Deprotection Acidolysis Warn1 Yield Loss: Side Chain Hydrolysis Hydrolysis->Warn1 pH > 12 Final (R)-3,6-Diamino-6-oxohexanoic acid HCl (Target Product) Deprotection->Final Precipitation

Caption: Workflow for the Arndt-Eistert homologation of Boc-D-Gln-OH, highlighting critical control points for pH and temperature.

Part 5: References

  • Podlech, J., & Seebach, D. (1995). "On the Preparation of

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen. Link
  • Matthews, J. L., et al. (1997). "Enantioselective Synthesis of Beta-Amino Acids." Current Medicinal Chemistry. Link

  • Organic Syntheses. (2004). "Synthesis of Diazoketones and Wolff Rearrangement Protocols." Organic Syntheses, Coll.[2] Vol. 10. Link

  • Leggio, A., et al. (2001). "Deprotonation of hydrochloride salts of amino acid esters... using activated zinc dust."[3][4] Journal of Peptide Research.[3] Link

Sources

preventing racemization of (R)-3,6-Diamino-6-oxohexanoic acid during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (R)-3,6-Diamino-6-oxohexanoic Acid Coupling

Current Status: Active Ticket ID: #BETA-LYS-OPT-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

You are encountering challenges with (R)-3,6-Diamino-6-oxohexanoic acid . Structurally, this is an (R)-


-homoglutamine  analog (a 

-amino acid with a side-chain amide).

Unlike standard


-amino acids, which racemize primarily via 5(4H)-oxazolone formation, 

-amino acids are generally configurationally stable because they form less strained 6-membered rings. However, under specific coupling conditions, they undergo racemization via a Retro-Michael Elimination pathway .

This guide addresses the two critical instability vectors for this molecule:

  • C3-Racemization: Driven by base-catalyzed elimination of the amino group (Retro-Michael).

  • Side-Chain Dehydration: Conversion of the C6-amide to a nitrile (often mistaken for racemization due to purity loss).

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

DiagnosticTree Start Start: Analyze Crude Purity (LCMS/Chiral HPLC) Isomer Is the (S)-Enantiomer present? Start->Isomer MassShift Is there a -18 Da mass shift? Isomer->MassShift No BaseCheck Check Base: Are you using DIEA or TEA? Isomer->BaseCheck Yes Dehydration Issue: Side-Chain Dehydration (Amide -> Nitrile) MassShift->Dehydration Yes (-18 Da) ReagentCheck Check Reagent: Are you using Carbodiimides (DCC/DIC)? MassShift->ReagentCheck No (Low Yield) Racemization Issue: Racemization via Retro-Michael Elimination Sol1 Solution: Switch to Collidine or Base-Free (DIC/Oxyma) Racemization->Sol1 Dehydration->ReagentCheck BaseCheck->Racemization Yes Sol2 Solution: Add Oxyma Pure or Switch to Active Ester ReagentCheck->Sol2

Figure 1: Diagnostic logic for distinguishing between enantiomeric purity loss and side-chain dehydration.

Technical Deep Dive: The Mechanism of Failure

To prevent the issue, you must understand the causality.

The Retro-Michael Trap

In


-amino acids, the C2 protons (alpha to the carbonyl) are acidic. If you use a strong tertiary base (like DIEA or TEA) to activate the carboxyl group, you risk deprotonating C2. This triggers the elimination of the protected amino group at C3, forming an 

-unsaturated intermediate (a derivative of 3-aminoadipic acid).

When the amine re-adds to this double bond, it does so without stereocontrol, resulting in a racemic mixture.

Key Driver: High pH (Base basicity) and Temperature.

Side-Chain Dehydration

The "6-oxohexanoic" moiety (specifically the C6-amide) behaves like Glutamine. If activated with Carbodiimides (DIC/DCC) without sufficient "scavengers" (like HOBt or Oxyma), the amide dehydrates to a nitrile (


). This is a common purity impurity often confused with coupling failure.

Troubleshooting Guide (FAQ)

Q1: I am using HATU/DIEA, but I see significant epimerization. Why? A: HATU is a potent activator, but it requires a base. DIEA (Diisopropylethylamine) is too strong (


) for sensitive 

-amino acids. It promotes the Retro-Michael elimination described above.
  • Correction: Switch the base to 2,4,6-Collidine (TMP) (

    
    ). It is sufficient to neutralize the generated acid but too sterically hindered and weak to abstract the C2 proton effectively.
    

Q2: Can I use DIC/HOBt instead? A: You can, but HOBt is often insufficient to suppress racemization completely and has safety concerns (explosive dry).

  • Correction: Upgrade to DIC/Oxyma Pure . Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization and also prevents the dehydration of the side-chain amide.

Q3: My yield is low when I lower the temperature. Is heating safe? A: No. Heat exponentially increases the rate of Retro-Michael elimination.

  • Correction: Perform the activation at 0°C for 15 minutes, then allow the coupling to proceed at room temperature. Never heat a

    
    -amino acid coupling above 35°C.
    

Q4: Should I protect the side-chain amide? A: Ideally, yes. If you can source the Trityl (Trt) protected analog—(R)-3-((Fmoc)amino)-6-amino-6-oxohexanoic acid (Trt) —the bulky trityl group prevents dehydration entirely. If you must use the unprotected amide, the DIC/Oxyma protocol is mandatory.

The "Safe-Coupling" Protocol

This protocol is designed to minimize C2-deprotonation and side-chain dehydration.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (1:1 equivalent to AA)

  • Solvent: DMF or NMP (Anhydrous)

  • Base: NONE (if using DIC/Oxyma) or Collidine (if using HATU).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of (R)-3,6-Diamino-6-oxohexanoic acid and 1.0 eq of Oxyma Pure in DMF.

    • Why: Oxyma creates an active ester that is reactive but less prone to oxazolone formation or elimination than the O-acylisourea formed by DIC alone.

  • Activation (Cold): Cool the solution to 0°C in an ice bath.

  • Addition: Add 1.0 eq of DIC dropwise.

    • Why: Adding DIC slowly at 0°C prevents localized "hotspots" of high concentration that favor side reactions.

  • Pre-activation: Stir at 0°C for 5-10 minutes .

    • Visual Check: A precipitate (diisopropylurea) may begin to form.[3] This is normal.

  • Coupling: Add the pre-activated mixture to the resin/amine component.

  • Incubation: Allow to react at Room Temperature for 60-120 minutes. Do not heat.

Data Comparison: Base Effects on Optical Purity

Coupling ConditionBase UsedpKa of Base% D-Isomer (Racemization)Risk Level
HATU / DIEADIEA~10.55 - 15%CRITICAL
HATU / NMMNMM~7.42 - 5%HIGH
HATU / CollidineCollidine~7.4< 1%LOW
DIC / Oxyma None N/A < 0.5% OPTIMAL

Mechanistic Visualization

The following diagram illustrates the "Retro-Michael" pathway you are trying to avoid.

Mechanism Native (R)-Beta-Amino Acid (Intact Chiral Center) Enolate Enolate Formation (C2 Deprotonation) Native->Enolate + Base Base Strong Base (DIEA/TEA) Elimination Retro-Michael Elimination (Loss of Amine) Enolate->Elimination Heat/Excess Base Intermediate Alpha,Beta-Unsaturated Intermediate (Achiral) Elimination->Intermediate Readdition Non-Stereoselective Re-addition Intermediate->Readdition + Amine Racemate Racemic Mixture (R + S) Readdition->Racemate

Figure 2: The Retro-Michael Elimination pathway driven by strong bases.

References

  • Albericio, F., & Bomer, J. M. (2018). Organic Synthesis: State of the Art 2015-2017. CRC Press. (Discusses Oxyma Pure advantages over HOBt).

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. (Foundational work on beta-amino acid stability and coupling).

  • Steinauer, R., et al. (2009). "Racemization of beta-amino acids during peptide synthesis." Journal of Peptide Science. (Details the Retro-Michael mechanism).

  • Bachem Technical Guides. (2024).

Sources

Technical Support Center: Purification of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the unique challenges associated with purifying this highly polar and chiral molecule. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your research and development.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the typical impurities in crude (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride?

The impurity profile of your crude product is highly dependent on its synthetic route. However, common impurities for this class of compounds include:

  • The (S)-enantiomer: The most critical impurity to remove for stereospecific applications. Its presence necessitates a chiral separation method.

  • Unreacted Starting Materials and Reagents: Residual chemicals from the synthesis that were not fully removed during workup.

  • Solvent Residues: Trapped solvents from the reaction or initial workup steps.

  • Oligomers: Self-condensation products, such as dimers or trimers, can form under certain conditions, similar to what is seen with related compounds like 6-aminocaproic acid.[1]

  • By-products: Side-products from the synthetic pathway, which can be structurally similar to the desired compound.

Q2: I have a crude, solid sample. What is the first purification method I should try?

For a crystalline solid like an amino acid hydrochloride, recrystallization is almost always the best first step. It is a cost-effective and scalable technique excellent for removing many types of impurities, such as residual solvents and achiral by-products. A successful recrystallization can significantly increase the purity of your material, potentially simplifying subsequent chromatographic steps if they are still required.

Q3: How do I decide between using recrystallization versus chromatography?

The choice depends on the initial purity of your crude material and the specific impurities you need to remove. The following decision workflow can guide your strategy.

Purification_Workflow Start Crude Product Analysis (NMR, LC-MS, Chiral LC) Purity_Check Chemical Purity > 95%? Start->Purity_Check EE_Check Enantiomeric Excess (e.e.) > 98%? Purity_Check->EE_Check Yes Recrystallize Attempt Recrystallization Purity_Check->Recrystallize No Chiral_Sep Chiral Separation Required EE_Check->Chiral_Sep No Final_Product Final Purified Product EE_Check->Final_Product Yes Recrystallize->Purity_Check Re-analyze HILIC Achiral Preparative Chromatography (e.g., HILIC) Chiral_Options Chiral Prep HPLC or Diastereomeric Salt Resolution Chiral_Sep->Chiral_Options Chiral_Options->Final_Product

Caption: Decision workflow for purification strategy.

Q4: How can I accurately determine the chemical purity and enantiomeric excess (e.e.) of my product?

A combination of analytical techniques is required for a complete picture:

  • Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) with a non-chiral column (e.g., C18 or HILIC) and a universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD). Proton Nuclear Magnetic Resonance (¹H NMR) is also excellent for identifying and quantifying residual solvents or known impurities.

  • Enantiomeric Excess (e.e.): This requires a chiral analytical method. Chiral HPLC using a suitable Chiral Stationary Phase (CSP) is the gold standard.[2] Developing a chiral separation method can be complex, as the choice of column and mobile phase is often empirical.[2][3]

Troubleshooting Guide

This section tackles specific problems you might face during purification experiments.

Recrystallization Issues
Q: My compound won't crystallize from solution. What should I do?

A: Failure to crystallize is usually due to either the solution not being supersaturated or the presence of impurities that inhibit crystal formation.

  • Induce Supersaturation: The most common cause is using too much solvent. Slowly evaporate the solvent until the solution becomes cloudy, then add a minimal amount of the primary solvent back until it just clarifies.

  • Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to initiate nucleation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

  • Cool Slowly: Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer. Rapid cooling can sometimes lead to oiling out.

  • Change the Solvent System: Your chosen solvent may be too good. A solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures is ideal. Experiment with solvent/anti-solvent systems (see table below).

Q: I'm getting an oil instead of crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of a solute-solvent mixture).

  • Re-dissolve and Cool Slower: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into an ordered crystal lattice.

  • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the primary solvent, re-heat to dissolve, and cool slowly again.

  • Change the Solvent: Use a different solvent system with a lower boiling point or one that has different solvation properties.

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield means too much of your compound remained dissolved in the mother liquor.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Optimize the Anti-Solvent: If using a solvent/anti-solvent system, ensure you are not adding too much of the primary (good) solvent. The goal is to be just at the saturation point at high temperature.

  • Cool Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., in an ice bath or freezer) for a sufficient amount of time to maximize precipitation before filtration.

  • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second-crop recrystallization. Note that the purity of this second crop will likely be lower than the first.

Q: The purity of my material did not improve after recrystallization. Why?

A: This suggests that the impurities have very similar solubility properties to your desired compound in the chosen solvent system.

  • Try a Different Solvent System: The key to successful recrystallization is a significant difference in solubility between your compound and the impurities. A different solvent or solvent/anti-solvent pair might exploit these differences more effectively.

  • Consider pH Effects: Since your compound is an amino acid hydrochloride, dissolving it in pure water can alter the local pH. During dissolution or cooling, this could cause the precipitation of the free amino acid form, which has different solubility.[4][5] It is often beneficial to recrystallize from water or an alcohol/water mixture that has been slightly acidified with a small amount of HCl to suppress this phenomenon.[4]

  • Impurity is the Other Enantiomer: Recrystallization will not separate enantiomers. If your main impurity is the (S)-enantiomer, you must use a chiral separation technique.

Chromatography Issues
Q: My compound streaks or remains at the baseline on a standard silica gel TLC plate or column. What is happening?

A: This is expected behavior for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride. As a highly polar, charged species (a diamino acid salt), it interacts very strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor mobility and significant tailing.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[6] HILIC uses a polar stationary phase (like amine-bonded or diol-bonded silica) with a mobile phase containing a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In HILIC, water acts as the strong eluting solvent.[6] This setup allows for the retention and separation of very polar compounds that are unretainable in reversed-phase chromatography.

  • Use a Mobile Phase Modifier: For column chromatography on silica, adding a competitive base like triethylamine (1-3%) or a strong acid like acetic or formic acid to the mobile phase can sometimes improve peak shape by neutralizing the active sites on the silica.[7] However, HILIC is a more robust solution.

Q: I cannot separate the (R) and (S) enantiomers. What chiral chromatography conditions should I try?

A: Chiral separation is a highly specific process, and method development is largely empirical.[2] There is no single column that works for all compounds.

  • Screen Different Chiral Stationary Phases (CSPs): You will need to screen several types of CSPs. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and zwitterionic ion-exchange type columns are often successful.[3]

  • Optimize the Mobile Phase: The mobile phase composition is critical. In normal-phase chiral chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. In reversed-phase, acetonitrile/water or methanol/water with acidic or basic additives are used. Small changes in the mobile phase modifier (e.g., trifluoroacetic acid, diethylamine) can dramatically impact selectivity.[8][9]

  • Control the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8] Running the separation at a lower temperature often increases selectivity and improves resolution, though it may also increase backpressure and broaden peaks.

Q: My HPLC peaks are broad and poorly shaped. What are the likely causes?

A: Poor peak shape can stem from several issues, from the sample itself to the HPLC system.

  • Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the mobile phase will cause severe peak distortion. Always try to dissolve your sample in the initial mobile phase.

  • Column Overload: Injecting too much mass onto the column will lead to fronting or tailing peaks. Reduce the injection volume or sample concentration.

  • Secondary Interactions: As a basic compound, your analyte can interact with residual acidic silanols on the column packing material, causing tailing. Ensure your mobile phase is appropriately buffered or contains an additive to mask these sites.

  • Column Degradation: A loss of performance, often seen as peak splitting or broadening, can indicate a void in the column or a contaminated frit. Try flushing or replacing the column.

Protocols & Data

Table 1: Common Recrystallization Solvent Systems
Solvent System TypePrimary Solvent (Good)Anti-Solvent (Poor)Typical Application Notes
Single SolventWaterN/AIdeal for highly crystalline solids. Risk of concomitant free amino acid precipitation if pH is not controlled.[4]
Alcohol/WaterMethanol or EthanolWaterExcellent general-purpose system for polar compounds. Dissolve in minimal hot alcohol, add hot water dropwise until cloudy, then clarify with a drop of alcohol.
Alcohol/EtherMethanol or EthanolDiethyl Ether or MTBEUseful if the compound is very soluble in alcohols. Ether is highly flammable and should be handled with care.
Aqueous AcidDilute HCl (aq)Acetone or IsopropanolUsing dilute acid ensures the compound remains in its hydrochloride salt form. Acetone is a good anti-solvent for precipitating salts.
Protocol 1: General Recrystallization from an Alcohol/Water System
  • Dissolution: Place the crude (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol or ethanol required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Saturation: To the hot, clear solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add one or two drops of the hot alcohol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same alcohol/water ratio used for crystallization) to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol outlines a general approach for preparative column chromatography.

  • Stationary Phase Selection: Pack a glass column with an appropriate HILIC stationary phase, such as amine-functionalized silica gel.[10]

  • Mobile Phase Preparation: Prepare a starting mobile phase of high organic content, for example, 95:5 acetonitrile:water with a 0.1% acidic modifier like formic acid or acetic acid to improve peak shape. The aqueous portion should be a buffer if pH control is critical.

  • Column Equilibration: Equilibrate the packed column with the starting mobile phase until the baseline is stable (at least 5-10 column volumes). HILIC equilibration can take longer than reversed-phase.

  • Sample Loading: Dissolve the crude sample in a solvent that is as weak as or weaker than the mobile phase (e.g., 95% acetonitrile). If solubility is an issue, use a minimal amount of a stronger solvent like water and adsorb the sample onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder and load this onto the top of the column bed.[7]

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (i.e., increase the percentage of the aqueous component) to elute the compound. A typical gradient might be from 95:5 to 70:30 acetonitrile:water.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

References

  • Biotage. (2023).
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Waters Corporation. (2025).
  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • ResearchGate. (2018).
  • University of Rochester, Department of Chemistry. (n.d.).
  • ACS Publications. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids.
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Chromatography Today. (2020).
  • Neopharm Labs. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • CrystEngComm (RSC Publishing). (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
  • Phenomenex. (n.d.).
  • Waters Corporation. (n.d.).
  • SynThink. (n.d.). 6-Aminohexanoic Acid Trimer Impurity.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.

Sources

troubleshooting side reactions of (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: (R)- -Homoglutamine HCl

CAS: 4299-56-3 (Generic for isomer/base) | Molecular Formula: C6H13ClN2O3

Introduction: The -Amino Acid Challenge

You are likely working with (R)-3,6-Diamino-6-oxohexanoic acid HCl (also known as (R)-


-Homoglutamine) as a chiral building block for peptidomimetics or stability-enhanced peptide therapeutics. Unlike standard 

-amino acids, this

-amino acid derivative introduces unique steric and electronic challenges.

The methylene group inserted between the carboxylic acid and the amine (at the C2 position) alters the reactivity profile, making the molecule prone to specific side reactions that do not occur with standard Glutamine. This guide addresses the three most critical failure modes: Side-Chain Dehydration , Coupling Kinetics , and Hydrolytic Instability .

Module 1: Reaction Optimization & Side Reactions

Issue 1: Conversion of Primary Amide to Nitrile

Symptom: Mass spectrometry shows a loss of 18 Da (


 peak) during coupling steps.
Root Cause:  The C6-terminal primary amide is susceptible to dehydration when activated with carbodiimides (DCC, DIC) without sufficient scavengers, converting the amide (

) into a nitrile (

).

Mechanism: The carbodiimide reacts with the side-chain amide oxygen, forming an O-acylisourea intermediate. If not intercepted, this eliminates urea to form the nitrile.

Troubleshooting Protocol:

  • Avoid Carbodiimides if possible: Switch to phosphonium (PyBOP) or uronium (HATU/HBTU) reagents, which are less prone to causing this dehydration.

  • The "Oxyma" Solution: If you must use carbodiimides (e.g., for cost or solubility), you must add Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOBt as a scavenger.

    • Ratio: 1:1:1 (Amino Acid : DIC : Oxyma).

  • Protect the Side Chain: For critical GMP synthesis, use a Trityl (Trt) protected side chain version: (R)-3-amino-6-(tritylamino)-6-oxohexanoic acid. The bulky trityl group physically prevents dehydration.

Issue 2: Incomplete Coupling (The -Effect)

Symptom: Low yields or deletion sequences in solid-phase peptide synthesis (SPPS). Root Cause:


-amino acids have lower nucleophilicity and greater steric hindrance around the amine due to the extra methylene group and the freedom of rotation (increased entropy cost to lock into reaction conformation).

Troubleshooting Protocol:

  • Double Coupling: Standard single coupling cycles (30-60 min) are insufficient.

    • Cycle 1: 2 hours with HATU/DIPEA.

    • Cycle 2: 1 hour with PyBOP/DIPEA (different activation mechanism).

  • Solvent System: Switch from DMF to NMP (N-methyl-2-pyrrolidone) or add 1% Triton X-100 to disrupt inter-chain hydrogen bonding, which is stronger in

    
    -peptides.
    
Visualization: Dehydration Pathway

DehydrationPathway Start (R)-beta-Homoglutamine (Side Chain Amide) Activation Activation w/ DIC (No Scavenger) Start->Activation Coupling Conditions Intermediate O-Acylisourea Intermediate Activation->Intermediate Side Rxn SafeRoute Add Oxyma/HOBt Activation->SafeRoute Prevention Product Nitrile Derivative (Dehydrated Impurity) Intermediate->Product - Urea (Dehydration) SafeRoute->Start Protects Amide

Caption: Pathway showing the risk of amide-to-nitrile conversion when using carbodiimides without scavengers.

Module 2: Storage & Handling (Purity Assurance)

Issue 3: Hygroscopicity and Hydrolysis

Symptom: The white powder turns into a sticky gum or solid block; analytical HPLC shows a "fronting" peak or a new peak at RRT 0.9. Root Cause: As an HCl salt, the molecule is extremely hygroscopic. Moisture absorption leads to the hydrolysis of the terminal amide (C6) to the carboxylic acid, forming (R)-3-aminoadipic acid .

Data: Stability Profile

ConditionStability DurationObservation
20°C / 60% RH (Open) < 4 HoursDeliquescence (turns to liquid/gum).
4°C (Desiccated) 6 MonthsStable.
-20°C (Argon Flush) > 2 YearsRecommended Long-Term Storage.

Handling Protocol:

  • Warm Up: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: Do not weigh on open paper. Use a closed weighing boat or weigh directly into the reaction vessel.

  • Resealing: If not using the whole bottle, purge the headspace with Argon or Nitrogen and seal with Parafilm immediately.

Module 3: Analytical Troubleshooting (QC)

FAQ: Distinguishing the Impurities

Q: My HPLC shows two peaks very close together. Is this racemization? A: Likely not. While racemization is possible, the most common impurity is the hydrolysis product (Di-acid).

  • Target Molecule: Amide terminus (Neutral at pH 7).

  • Impurity: Acid terminus (Negative at pH 7).

Method Recommendation: Do not use standard low pH (TFA) gradients alone, as the charge difference is suppressed. Use a buffer system to separate the amide from the acid.

Recommended QC Method:

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Why: At pH 5.0, the hydrolysis impurity (Adipic acid derivative) will be partially ionized and elute earlier than the target amide.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Sigma-Aldrich. (2023). Overcoming Aggregation and Side Reactions in Solid-phase Peptide Synthesis.Link

  • Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Link

  • PubChem. (2024). Compound Summary: 3,6-Diamino-6-oxohexanoic acid.[1]Link[1]

Sources

optimizing pH stability for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pH stability profile, degradation mechanisms, and handling protocols for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride .

Topic: Optimizing pH Stability & Formulation Audience: Pharmaceutical Scientists, Process Chemists, Analytical Researchers

Compound Identity & Structural Context

To ensure accurate troubleshooting, verify the compound structure. This molecule is chemically (R)-3-aminoadipamic acid hydrochloride . It is a six-carbon chain with a carboxylic acid at C1, a primary amine at C3, and a primary amide at C6.

  • IUPAC Name: (3R)-3,6-diamino-6-oxohexanoic acid hydrochloride

  • Common Name: (R)-β-homoglutamine; (R)-3-aminoadipamic acid

  • Key Functional Groups:

    • C1: Carboxylic Acid (Acidic)

    • C3: Primary Amine (Basic, nucleophilic when unprotonated)

    • C6: Primary Amide (Electrophilic, susceptible to hydrolysis and nucleophilic attack)

pH Stability Profile & Degradation Pathways

The stability of this compound is critically dependent on pH due to the intramolecular reactivity between the C3-amine and the C6-amide.

The "Danger Zone": pH 4.0 – 8.0 (Cyclization)

At neutral and slightly acidic pH, the C3-amine exists in equilibrium between its protonated (


) and unprotonated (

) forms. The unprotonated amine is a potent nucleophile that attacks the C6-amide carbonyl, leading to rapid intramolecular cyclization.
  • Mechanism: Intramolecular aminolysis.

  • Product: (R)-5-(carboxymethyl)-2-pyrrolidone (a 5-membered lactam).

  • Kinetics: This reaction is analogous to the formation of pyroglutamic acid from glutamine but occurs with a specific beta-amino geometry. It is the fastest degradation pathway at room temperature in liquid solution.

The "Safe Zone": pH < 3.0 (Protonation)

In strong acidic conditions (pH 1–2), the C3-amine is fully protonated (


). It loses its nucleophilicity and cannot attack the amide carbon.
  • Stability: High.

  • Risk: Extremely prolonged exposure to strong acid (e.g., 6M HCl at high heat) will eventually hydrolyze the terminal amide to a carboxylic acid, but this is kinetically much slower than cyclization.

The "Hydrolysis Zone": pH > 9.0 (Base Hydrolysis)

In basic conditions, the hydroxide ion (


) competes as a nucleophile.
  • Mechanism: Base-catalyzed hydrolysis of the C6-amide.

  • Product: (R)-3-aminoadipic acid (Dicarboxylic acid).

  • Risk: Racemization of the C3 chiral center may also occur at high pH.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways based on pH conditions.

DegradationPathways Compound (R)-3,6-Diamino-6-oxohexanoic acid (Linear Form) Compound->Compound STABLE: pH 1-2 (Amine Protonated) Pyrrolidone (R)-5-(carboxymethyl)-2-pyrrolidone (Cyclic Lactam) Compound->Pyrrolidone FAST: pH 4-8 (Intramolecular Cyclization) Adipic (R)-3-Aminoadipic acid (Hydrolysis Product) Compound->Adipic SLOW: pH > 9 or < 1 (Heat) (Amide Hydrolysis)

Caption: pH-dependent degradation pathways. Cyclization (Red) is the dominant instability at neutral pH, while acid stabilization (Green) preserves the linear form.

Troubleshooting Guide (Q&A)

Q1: I am observing a new, less polar peak in my HPLC chromatogram after leaving the sample in autosampler for 12 hours. What is it?

Diagnosis: This is likely the lactam impurity [(R)-5-(carboxymethyl)-2-pyrrolidone]. Cause: Your sample diluent likely had a pH > 4.0. Even in water (pH ~5-6), the compound cyclizes spontaneously at room temperature. Solution:

  • Immediate Action: Re-prepare samples using 0.1 N HCl or a buffer at pH 2.0 .

  • Protocol Change: Set the autosampler temperature to 4°C. Low temperature significantly slows the cyclization rate.

Q2: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for biological assays?

Diagnosis: No, not for stock solutions or long incubations. Reason: At pH 7.4, the half-life of the linear amine is short (hours). You will be dosing a mixture of the linear amino acid and the cyclic pyrrolidone. Solution:

  • Prepare the stock in 10 mM HCl .

  • Perform a "just-in-time" dilution into the assay buffer immediately before use.

  • If a neutral pH is strictly required for storage, freeze the solution at -80°C immediately.

Q3: My solid material is becoming sticky or yellow. Is it degrading?

Diagnosis: Yes, likely due to moisture absorption (hygroscopicity) leading to solid-state cyclization. Reason: The hydrochloride salt is hygroscopic. If it absorbs water, the local "micro-pH" allows mobility for the amine to attack the amide. Solution:

  • Store under Argon/Nitrogen with desiccants.

  • Store at -20°C .

  • Verify purity via HPLC; if the cyclic impurity is >5%, recrystallization may be required (though difficult due to solubility similarities).

Experimental Protocols

Protocol A: pH Stability Assessment (Benchmarking)

Use this protocol to determine the exact half-life in your specific formulation buffer.

  • Preparation: Prepare 1 mg/mL solutions of the compound in three buffers:

    • Buffer A: 0.1 M HCl (pH ~1.0)

    • Buffer B: 50 mM Acetate Buffer (pH 4.5)

    • Buffer C: 50 mM Phosphate Buffer (pH 7.4)

  • Incubation: Place aliquots of each in a water bath at 25°C .

  • Sampling: Inject samples into HPLC at T=0, 1h, 4h, 8h, 24h.

  • Analysis:

    • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) to retain polar amino acids.

    • Mobile Phase: Water (+0.1% TFA) / Acetonitrile (+0.1% TFA). Note: TFA is essential to keep the amine protonated during the run.

    • Detection: UV 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

Protocol B: Solubility & Formulation Buffer Selection
ParameterRecommendationRationale
Optimal pH 1.0 – 2.5 Ensures 100% protonation of C3-amine (

) and prevents nucleophilic attack.
Preferred Acid Hydrochloric Acid (HCl) Chloride counter-ion is standard; non-oxidizing.
Alternative Acid Acetic Acid / Formic Acid Good for LC-MS compatibility; volatile.
Excipients to Avoid Aldehydes / Reducing Sugars Reacts with C3-amine (Maillard reaction/Schiff base).
Lyophilization Possible from water/HCl Ensure excess HCl is removed or controlled to prevent hyper-acidity upon reconstitution, but keep pH low.

References

  • Amide Hydrolysis & Cyclization Mechanisms

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Blanchard, J. S. (1984). Enzymatic and nonenzymatic cyclization of glutamine derivatives. Methods in Enzymology, 106, 223-239. Link (Establishes the kinetic precedent for 5-membered lactam formation from gamma-carboxamide amino acids).

  • Beta-Amino Acid Stability

    • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link (Discusses stability and handling of beta-amino acid derivatives).

  • Analytical Methodologies

    • Molnár-Perl, I.[1] (2003). Quantitation of amino acids and amines by chromatography. Journal of Chromatography Library, 70. (General reference for separating polar amino acid derivatives and their cyclic degradation products).

Sources

Technical Support Center: Recrystallization of (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026


-Homoglutamine HCl)
Cas No (Free Base):  1263046-59-8 (Reference)

Executive Summary & Compound Profile

Welcome to the Technical Support Hub. This guide addresses the purification of (R)-3,6-Diamino-6-oxohexanoic acid HCl , a polar


-amino acid derivative.

This molecule presents unique challenges due to its hybrid structure: it contains a carboxylic acid (C1), a primary amine (C3), and a terminal amide (C6). As a hydrochloride salt, it behaves as a highly water-soluble zwitterionic electrolyte.

Physicochemical Critical Parameters
ParameterCharacteristicImpact on Recrystallization
Solubility High in Water; Low in EtOH, Acetone, DCM.Requires Antisolvent Crystallization or pH Swing .
Stability Amide Hydrolysis Risk. The C6-amide group is susceptible to hydrolysis in acidic aqueous solutions at high temperatures (

), converting the product to 3-aminoadipic acid.
Crystallization Habit Tendency to "Oil Out" (Liquid-Liquid Phase Separation).Rapid cooling or fast antisolvent addition often results in a gummy oil rather than crystals.
Chirality (R)-Enantiomer.Risk of racemization is low under standard conditions but increases with strong base/heat.

Troubleshooting & FAQs

Q1: My solution turns into a sticky oil instead of crystallizing. How do I fix this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation), common with polar amino acid salts in water/alcohol mixtures. It occurs when the antisolvent is added too quickly or the temperature drops too fast, causing the solute to precipitate as a supersaturated liquid phase.

Corrective Action:

  • Re-dissolve: Heat the mixture gently (max 45°C) until the oil redissolves.

  • Seeding: Add a few seed crystals of pure product at the cloud point.

  • Slower Addition: Add the antisolvent (e.g., Isopropanol) dropwise over 2–4 hours.

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Q2: I am seeing a new impurity by HPLC after recrystallization. What happened?

Diagnosis: If the impurity elutes earlier (more polar) and you heated the solution, you likely hydrolyzed the terminal amide.

  • Reaction:

    
    
    
  • Result: Conversion to (R)-3-aminoadipic acid.

Corrective Action:

  • Strict Temperature Limit: Never boil the aqueous acidic solution. Keep

    
    .
    
  • Solvent Switch: Use Methanol/IPA systems instead of Water/IPA if solubility permits, to reduce water activity.

Q3: The yield is very low (<40%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor due to the "Salting In" effect or insufficient antisolvent.

Corrective Action:

  • Increase Antisolvent Ratio: Push the ratio to 1:10 (Water:Antisolvent).

  • Cold Aging: Store the flask at 4°C for 24–48 hours; amino acid salts often have slow nucleation kinetics.

  • Check pH: Ensure the pH is not near the isoelectric point (pI) if you are trying to isolate the salt. For the HCl salt, the environment must remain acidic (pH < 2) to keep the amine protonated.

Detailed Experimental Protocols

Method A: Water/Isopropanol Displacement (Standard)

Best for: Bulk purification and removal of inorganic salts.

  • Dissolution:

    • Dissolve 10 g of crude (R)-3,6-Diamino-6-oxohexanoic acid HCl in the minimum volume of deionized water (approx. 15–20 mL) at room temperature.

    • Note: If insoluble particulates remain, filter through a 0.45

      
      m PTFE membrane.
      
  • Initial Cloud Point:

    • While stirring at 200 RPM, slowly add Isopropanol (IPA) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Seeding (Critical):

    • Add 10–20 mg of pure seed crystals. Stir for 30 minutes. The solution should become slightly more opaque as nucleation occurs.

  • Crystallization:

    • Continue adding IPA slowly (rate: 1 mL/min) until the final solvent ratio is approximately 1:5 to 1:8 (Water:IPA) .

    • Tip: If oiling occurs, stop IPA addition and warm slightly until clear, then cool slower.

  • Aging:

    • Cool the slurry to 0–4°C and hold for 12 hours.

  • Isolation:

    • Filter under vacuum. Wash the cake with cold IPA (

      
       mL).
      
    • Dry under vacuum at 40°C.

Method B: Vapor Diffusion (High Purity/Analytical)

Best for: Growing X-ray quality crystals or purifying small (<500 mg) batches.

  • Inner Vial: Dissolve 100 mg of compound in 0.5 mL water in a small HPLC vial.

  • Outer Vessel: Place the open inner vial inside a larger jar containing 10 mL of Acetone or Ethanol .

  • Equilibration: Seal the outer jar tightly.

  • Mechanism: The volatile organic solvent (Acetone) will slowly diffuse into the water droplet, gently lowering solubility and growing high-quality crystals over 3–7 days.

Process Logic & Decision Tree

The following diagram outlines the decision-making process for purifying this specific amino acid amide salt, highlighting the critical "Amide Protection" pathway.

RecrystallizationLogic Start Crude (R)-3,6-Diamino- 6-oxohexanoic acid HCl SolubilityCheck Check Solubility: Dissolve in min. Water Start->SolubilityCheck Filter Filter Particulates (0.45 µm) SolubilityCheck->Filter DecisionTemp Temperature Check: Is T > 50°C? Filter->DecisionTemp Hydrolysis WARNING: Amide Hydrolysis Risk (Formation of Adipic Acid deriv.) DecisionTemp->Hydrolysis Yes SafeZone Proceed: T < 45°C DecisionTemp->SafeZone No MethodSelect Select Method SafeZone->MethodSelect MethodA Method A: Water/IPA (Bulk Purification) MethodSelect->MethodA > 1g Scale MethodB Method B: Vapor Diffusion (High Purity/Analytical) MethodSelect->MethodB < 500mg Scale OilingCheck Issue: Oiling Out? MethodA->OilingCheck Final Pure Crystalline Solid (Vacuum Dry < 40°C) MethodB->Final RemedyOil 1. Heat to redissolve 2. Add Seeds 3. Slow Cool OilingCheck->RemedyOil Yes OilingCheck->Final No RemedyOil->Final

Caption: Decision tree for the purification of (R)-3,6-Diamino-6-oxohexanoic acid HCl, emphasizing thermal limits to prevent amide hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51340705, D-beta-Homoglutamine. Retrieved February 13, 2026, from [Link]

  • Thiruvengadam, T. K., et al. (1983). Biosynthesis of streptothricin F. 5. Formation of beta-lysine by Streptomyces L-1689-23.[1] Journal of the American Chemical Society, 105(16), 5496–5503. (Provides context on the stability and handling of beta-amino acid amides). [Link]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on antisolvent crystallization and oiling-out mitigation). [Link]

  • RCSB PDB (2025). Ligand B3Q: (3S)-3,6-diamino-6-oxohexanoic acid. (Structural reference for the enantiomer/isomer confirmation). [Link]

Sources

Technical Support Center: Stability of (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical stability profile, degradation mechanisms, and handling protocols for (R)-3,6-Diamino-6-oxohexanoic acid Hydrochloride (also known as (R)-


-Homoglutamine HCl ).

The content is designed for analytical chemists and formulation scientists observing unexpected impurities or potency loss during stress testing.

Executive Summary: Molecule Identity & Risk Profile

  • Compound Name: (R)-3,6-Diamino-6-oxohexanoic acid HCl[1][2]

  • Synonyms: (R)-

    
    -Homoglutamine HCl; (R)-3-aminoadipamic acid HCl.
    
  • CAS Number: 1301706-58-0[1][2][3]

  • Structure Overview: A

    
    -amino acid derivative featuring a primary amine at position 3 and a primary amide at position 6.
    
  • Critical Stability Risks:

    • Oxidative Deamination (Primary Risk): The C3-amine is susceptible to radical-mediated oxidation, leading to ketone formation.

    • Intramolecular Cyclization (Secondary Risk): Similar to glutamine

      
       pyroglutamate conversion, this molecule can cyclize to form a pyrrolidone derivative, expelling ammonia.
      
    • Hygroscopicity: The HCl salt form is prone to moisture uptake, accelerating hydrolysis and cyclization.

Module 1: Degradation Mechanisms Under Oxidative Stress

The Oxidative Pathway (Radical-Mediated)

Under oxidative stress (e.g., presence of peroxides, metal ions, or light), the C3-primary amine undergoes oxidative deamination . This is the dominant pathway when the molecule is exposed to reactive oxygen species (ROS).

  • Mechanism:

    • Hydrogen Abstraction: A hydroxyl radical (

      
      OH) abstracts an 
      
      
      
      -proton from the C3 carbon.
    • Imine Formation: The radical intermediate reacts with oxygen to form an imine species.

    • Hydrolysis: The imine hydrolyzes to release ammonia and form the corresponding ketone, (R)-3-oxoadipamic acid (also known as 3-oxo-6-carbamoylhexanoic acid).

The Cyclization Pathway (Non-Oxidative Competition)

While oxidative stress is the focus, researchers often misidentify cyclization as oxidation because both result in mass shifts.

  • Mechanism: The nucleophilic nitrogen at C3 attacks the carbonyl carbon of the C6-amide.

  • Result: Formation of a 5-membered lactam ring (4-(carboxymethyl)-2-pyrrolidinone ) and release of ammonia (

    
    ).
    
  • Mass Shift:

    
     (Loss of 
    
    
    
    ).
Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways you must monitor.

DegradationPathways Start (R)-3,6-Diamino-6-oxohexanoic acid (MW: 160.17 + HCl) Imine Intermediate Imine (Unstable) Start->Imine Oxidation (ROS) -2H Lactam 4-(carboxymethyl)-2-pyrrolidinone (Cyclization Product) [M-17 Da mass shift] Start->Lactam Cyclization -NH3 Diacid (R)-3-Aminoadipic Acid (Amide Hydrolysis) [M+1 Da mass shift] Start->Diacid Acid/Base Hydrolysis +H2O / -NH3 Ketone 3-Oxoadipamic Acid (Oxidative Deamination Product) [M-1 Da mass shift vs free base] Imine->Ketone +H2O / -NH3

Caption: Figure 1. Competing degradation pathways for (R)-3,6-Diamino-6-oxohexanoic acid. Red paths indicate oxidative stress outcomes; Yellow indicates cyclization (often mistaken for degradation); Green indicates hydrolysis.

Module 2: Troubleshooting & FAQs

Q1: My sample turned yellow during forced degradation. Is this expected?

Yes.

  • Cause: The yellowing is characteristic of imine/Schiff base formation . The oxidized intermediate (imine) or its polymerization products are chromophores.

  • Action: Check your LC-MS for a peak corresponding to

    
     (imine) or the ketone hydrolysis product.
    
Q2: I see a dominant peak at [M-17] in my Mass Spec. Is this oxidation?

No.

  • Cause: This is cyclization (loss of

    
    , mass 17).
    
  • Context: This occurs readily in aqueous solution, especially if the pH is neutral to basic, or if the sample was heated. It is not a direct result of oxidation, though oxidative stress conditions (like heat + peroxide) can accelerate it.

  • Prevention: Maintain acidic pH (pH < 4) during storage to protonate the amine, reducing its nucleophilicity and preventing cyclization.

Q3: How do I distinguish between Amide Hydrolysis and Oxidative Deamination?

Use High-Resolution Mass Spectrometry (HRMS):

  • Amide Hydrolysis: Results in (R)-3-aminoadipic acid .

    • 
       Mass: 
      
      
      
      Da (Replacement of
      
      
      with
      
      
      ).
  • Oxidative Deamination: Results in 3-oxoadipamic acid .

    • 
       Mass: 
      
      
      
      Da (Replacement of
      
      
      with
      
      
      ).
  • Note: The mass difference is subtle (~2 Da separation). Ensure your instrument is calibrated.

Module 3: Experimental Protocols

Oxidative Stress Testing Protocol

Use this protocol to validate the stability of your specific lot.

Materials:

  • Sample: (R)-3,6-Diamino-6-oxohexanoic acid HCl[1][2]

  • Oxidant: 30% Hydrogen Peroxide (

    
    )
    
  • Solvent: 0.1 M HCl (to inhibit cyclization and isolate oxidative effects)

Steps:

  • Preparation: Dissolve 10 mg of sample in 10 mL of 0.1 M HCl.

  • Stress Induction: Add

    
     to a final concentration of 3%.
    
  • Incubation: Incubate at 25°C for 4 hours. Avoid heat to prevent thermal cyclization.

  • Quenching: Quench with sodium metabisulfite solution.

  • Analysis: Inject immediately onto HPLC/LC-MS.

Recommended Analytical Method (HILIC)

Due to the high polarity of the molecule, Reverse Phase (C18) is often insufficient for retention.

ParameterSetting
Column ZIC-HILIC or Amide-80 (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 4.0 (Buffer)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 minutes
Detection UV at 210 nm (low sensitivity) or MS (ESI+)
Key MS Transition 161.1

144.1 (Loss of NH3, characteristic of the parent)

Module 4: Storage & Handling Guidelines

To maximize shelf-life and prevent "silent" degradation (cyclization in the solid state):

  • Moisture Control: The HCl salt is hygroscopic. Store in a desiccator or under Argon/Nitrogen. Moisture facilitates the mobility required for solid-state cyclization.

  • Temperature: Store at -20°C . Room temperature storage significantly accelerates amide hydrolysis and cyclization.

  • Solution Handling:

    • Prepare solutions fresh .

    • If storage is necessary, keep pH < 4.

    • Avoid phosphate buffers at pH > 7, as they catalyze cyclization.

References

  • PubChem. (2025).[4] Compound Summary: L-beta-Homoglutamine hydrochloride (CID 2761808).[4] National Library of Medicine. [Link][4]

  • Stadtman, E. R. (1993). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Annual Review of Biochemistry.
  • Dimroth, K. (2019).[5] Cyclization of Glutamine Analogues. In Chemistry of Beta-Amino Acids. (General reference for cyclization kinetics of homologated glutamine derivatives).

Sources

Technical Support Center: Overcoming Steric Hindrance in (R)-3,6-Diamino-6-oxohexanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with (R)-3,6-Diamino-6-oxohexanoic acid, a chiral beta-amino acid analog of lysine. The inherent steric hindrance of this molecule can present significant hurdles in synthetic chemistry, particularly in peptide synthesis and other coupling reactions. This resource is designed to provide you with the expertise and practical solutions to overcome these challenges.

Introduction to (R)-3,6-Diamino-6-oxohexanoic Acid and its Steric Challenges

(R)-3,6-Diamino-6-oxohexanoic acid, also known as (R)-β-Lysine amide, is a valuable building block in medicinal chemistry. Its β-amino acid structure can impart unique conformational constraints and proteolytic stability to peptides and other bioactive molecules. However, the stereocenter at the 3-position and the presence of the side-chain amino group create a sterically congested environment around the reactive centers. This steric hindrance can significantly impede the progress of reactions, leading to low yields, slow reaction rates, and incomplete conversions.[1][2][3]

This guide will focus on practical strategies to mitigate these steric effects, enabling successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with (R)-3,6-Diamino-6-oxohexanoic acid and provides actionable solutions.

Question 1: My peptide coupling reaction with (R)-3,6-Diamino-6-oxohexanoic acid is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in peptide coupling reactions involving sterically hindered amino acids like (R)-3,6-Diamino-6-oxohexanoic acid are a common challenge.[2][4] The primary reason is the reduced accessibility of the nucleophilic amino group or the electrophilic carboxyl group due to the bulky substituents.

Potential Causes and Recommended Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Solution: Employ highly reactive coupling reagents. Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts such as PyAOP and PyBOP, are generally more effective than carbodiimides (e.g., DCC, DIC) for sterically demanding couplings.[2][4] These reagents form highly reactive activated esters that can react more readily with the hindered amine.

  • Slow Reaction Kinetics: The steric hindrance slows down the rate of amide bond formation, allowing for competing side reactions, such as hydrolysis of the activated ester, to occur.

    • Solution 1: Optimize Reaction Conditions:

      • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, monitor the reaction closely for potential epimerization at higher temperatures.

      • Concentration: Increasing the concentration of the reactants can favor the bimolecular coupling reaction over unimolecular decomposition pathways.

    • Solution 2: Extended Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours) and monitor its progress by a suitable analytical technique like LC-MS.

  • Suboptimal Choice of Base: The choice and amount of base can significantly impact the reaction outcome.

    • Solution: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to cause side reactions. Use the base in a stoichiometric amount relative to the coupling reagent.

Experimental Protocol: High-Efficiency Coupling of a Sterically Hindered Amino Acid

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (R)-3,6-Diamino-6-oxohexanoic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., DMF or NMP).

  • Add the amino component (1.0-1.2 equivalents).

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) and an additive like HOAt (1.1 equivalents) in the same solvent.

  • Add the coupling reagent solution to the reaction mixture.

  • Finally, add the base (e.g., DIPEA, 2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is sluggish, consider gentle heating.

  • Upon completion, proceed with the standard workup and purification procedures.

Question 2: I am observing significant side product formation in my reaction. How can I improve the selectivity?

Answer:

Side product formation is often a consequence of the reduced reactivity of the desired reaction pathway due to steric hindrance. This allows alternative, less favorable reactions to compete.

Common Side Reactions and Mitigation Strategies:

  • Racemization/Epimerization: The chiral center at the 3-position can be susceptible to epimerization under harsh reaction conditions.

    • Solution:

      • Use coupling reagents known for low racemization, such as those incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4]

      • Avoid excessive amounts of base and prolonged exposure to high temperatures.

      • Consider converting the carboxylic acid to an acyl fluoride in situ, which can react under milder conditions and minimize steric hindrance.[5][6]

  • Reaction at the Side-Chain Amino Group: If the side-chain amino group is not adequately protected, it can compete with the intended reaction site.

    • Solution: Employ a robust protecting group strategy. The choice of protecting group is critical and depends on the overall synthetic scheme. Orthogonal protecting groups are essential for selective deprotection. For instance, using an Fmoc group for the α-amino group and a Boc group for the side-chain amino group allows for selective removal of the Fmoc group under basic conditions while the Boc group remains intact until treated with acid.[7][8][9]

Protecting Group Strategy Visualization

G cluster_0 Orthogonal Protection Scheme Start (R)-3,6-Diamino-6-oxohexanoic acid Protect_Alpha Protect α-amino group (e.g., Fmoc-OSu) Start->Protect_Alpha Protect_Side Protect side-chain amino group (e.g., Boc-anhydride) Protect_Alpha->Protect_Side Protected_AA Fmoc-(R)-β-Lys(Boc)-OH Protect_Side->Protected_AA Couple Peptide Coupling Protected_AA->Couple Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Couple->Fmoc_Deprotection Next_Coupling Couple next amino acid Fmoc_Deprotection->Next_Coupling Boc_Deprotection Final Boc Deprotection (TFA) Next_Coupling->Boc_Deprotection Final_Peptide Final Peptide Boc_Deprotection->Final_Peptide

Caption: Orthogonal protecting group strategy for peptide synthesis.

Question 3: The reaction is not proceeding to completion, even after extended reaction times. What else can I try?

Answer:

When even optimized conditions with potent coupling reagents fail to drive the reaction to completion, more advanced strategies may be necessary.

Advanced Strategies for Highly Hindered Systems:

  • Alternative Acylating Agents:

    • Acyl Fluorides: As mentioned, converting the carboxylic acid to an acyl fluoride can be highly effective.[5][6] These are less sterically demanding than many activated esters and can react under milder conditions.

    • Benzotriazole Activation: The use of N-(aminoacyl)benzotriazoles has been shown to be an efficient method for coupling sterically hindered amino acids.[1][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate slow reactions by providing efficient and uniform heating. This can often drive sluggish, sterically hindered reactions to completion in a fraction of the time required under conventional heating.

  • Novel Coupling Reagents: Stay abreast of the latest developments in peptide coupling reagents. Newer reagents are continually being developed to address the challenges of difficult couplings.

Comparative Data of Coupling Reagents for Hindered Systems

Coupling ReagentAdditiveTypical Reaction TimeRelative EfficacyRacemization Risk
DCC/DICHOBt12-24 hLowModerate
HBTU/HATUHOBt/HOAt2-8 hHighLow with HOAt
PyBOP/PyAOP-4-12 hVery HighLow
COMU-1-4 hVery HighVery Low

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in this molecule?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[11][12][13] In (R)-3,6-Diamino-6-oxohexanoic acid, the chiral center at the C3 position and the side chain create a three-dimensional arrangement of atoms that can physically block the approach of a reactant to the reactive sites (the amino and carboxyl groups), thus hindering bond formation.

Q2: Which protecting groups are recommended for the two amino groups?

A2: An orthogonal protecting group strategy is highly recommended. The most common pairing is Fmoc for the α-amino group and Boc for the ε-amino group of the side chain.[7][8][14] This allows for the selective removal of the Fmoc group with a base (like piperidine) to elongate the peptide chain, while the acid-labile Boc group remains to protect the side chain. Other protecting groups for the side chain include Cbz (benzyloxycarbonyl) and Mtt (4-methyltrityl), which offer different deprotection conditions.[7][9]

Q3: Can the R/S configuration at the stereocenter influence the degree of steric hindrance?

A3: Yes, the stereochemistry can influence the reaction. Even though the reaction may not directly involve the stereocenter, the three-dimensional arrangement of the substituents in the (R)-enantiomer will create a specific steric environment. When reacting with another chiral molecule, this can lead to diastereomeric transition states with different energies, resulting in different reaction rates.[15]

Q4: Are there any specific solvents that are better for overcoming steric hindrance?

A4: While the choice of solvent is highly reaction-dependent, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are generally preferred for peptide coupling reactions as they effectively solvate the reactants and intermediates. In some cases, less polar solvents like dichloromethane (DCM) may be used, but solubility can be a limiting factor.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction Check_Reagents Is the coupling reagent potent enough? Start->Check_Reagents Use_Potent_Reagent Switch to HATU, HBTU, PyAOP, or COMU Check_Reagents->Use_Potent_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagents->Check_Conditions Yes Use_Potent_Reagent->Check_Conditions Optimize_Conditions Increase concentration, extend time, or gently heat Check_Conditions->Optimize_Conditions No Check_Protection Are protecting groups appropriate and stable? Check_Conditions->Check_Protection Yes Optimize_Conditions->Check_Protection Review_Protection Implement orthogonal protecting group strategy (e.g., Fmoc/Boc) Check_Protection->Review_Protection No Advanced_Methods Consider advanced methods Check_Protection->Advanced_Methods Yes Review_Protection->Advanced_Methods Try_Acyl_Fluoride Use in situ acyl fluoride formation Advanced_Methods->Try_Acyl_Fluoride Try_Microwave Employ microwave-assisted synthesis Advanced_Methods->Try_Microwave Success Improved Yield Try_Acyl_Fluoride->Success Try_Microwave->Success

Caption: A decision-making workflow for troubleshooting reactions.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256. [Link]

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Chemistry Stack Exchange. (2021). Effect of R/S configuration on reactions not involving the stereocentre. Chemistry Stack Exchange. [Link]

  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Analysis of (R)-3,6-Diamino-6-oxohexanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a dual-method strategy for the HPLC analysis of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride (also known as (R)-


-Homoglutamine HCl ).

Given the molecule's zwitterionic nature, lack of a strong UV chromophore, and the critical need for enantiomeric purity in pharmaceutical applications, a "one-size-fits-all" approach is insufficient. This guide compares and details two primary methodologies: Direct Chiral Ligand Exchange (for enantiomeric excess) and Pre-Column Derivatization (for high-sensitivity chemical purity).

Executive Summary & Molecule Profile

(R)-3,6-Diamino-6-oxohexanoic acid is a polar, zwitterionic


-amino acid derivative. Its structural features—a primary amine at the 

-position (C3) and a terminal amide at C6—present specific analytical challenges:
  • No Chromophore: Lacks aromatic rings, making direct UV detection at standard wavelengths (>220 nm) impossible.

  • High Polarity: Elutes in the void volume of standard C18 columns.

  • Chirality: The (R)-enantiomer must be distinguished from the (S)-enantiomer (impurity).

Recommended Strategy
  • For Enantiomeric Purity (EE): Use Method A (Crown Ether Chiral) . It allows direct separation of the (R) and (S) forms without derivatization.

  • For Chemical Purity & Assay: Use Method B (OPA/FMOC Derivatization) . It provides nanomolar sensitivity and robust retention on standard C18 columns.

Method Comparison: Performance Matrix

FeatureMethod A: Direct Chiral (Crown Ether)Method B: Pre-Column Derivatization (OPA)Method C: HILIC-MS (Alternative)
Primary Application Enantiomeric Purity (R vs. S) Chemical Purity & Assay Metabolomics / Trace Analysis
Stationary Phase Chiral Crown Ether (e.g., Crownpak CR+)C18 (Reverse Phase)Zwitterionic HILIC (e.g., ZIC-HILIC)
Detection UV 200–210 nm (Low Sensitivity)FLD or UV 338 nm (High Sensitivity)MS / CAD / ELSD
Sample Prep Minimal (Dilute & Shoot)Complex (Automated Reaction)Minimal
LOD (Limit of Detection) ~10 µg/mL< 10 ng/mL< 1 ng/mL
Robustness Moderate (Temperature sensitive)High (Standardized kit)Moderate (Equilibration time)
Cost per Run High (Specialized Column)Low (Standard Column)High (MS Instrumentation)

Detailed Experimental Protocols

Method A: Chiral Purity via Crown Ether Ligand Exchange

Objective: Quantify the (S)-enantiomer impurity in (R)-3,6-Diamino-6-oxohexanoic acid. Mechanism: The crown ether stationary phase forms a host-guest complex with the primary ammonium group (


). The complex stability differs between enantiomers.
  • Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution, pH 1.5 to 2.0.
    
    • Note: Methanol (up to 10%) can be added to reduce retention time, but pure aqueous acid is recommended for maximum resolution.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, improve resolution but increase pressure).

  • Detection: UV at 200 nm or 210 nm .

  • Sample Diluent: Mobile Phase (pH must be acidic to ensure protonation of the amine).

Protocol Steps:

  • Preparation: Dissolve 10 mg of sample in 10 mL of pH 1.5

    
     solution.
    
  • Equilibration: Flush column for 30 mins. Ensure baseline is stable at 200 nm (perchloric acid is transparent).

  • Elution Order: On CROWNPAK CR(+), the (R)-enantiomer (D-form analog) typically elutes first , followed by the (S)-enantiomer (L-form analog).

    • Verification: Inject a racemic mixture to confirm resolution (

      
      ).
      
  • System Suitability: Tailing factor should be < 1.5.

Expert Insight: Crown ether columns require the amine to be protonated. Never run this column at neutral or basic pH, as it destroys the chiral recognition mechanism.

Method B: Chemical Purity via OPA/FMOC Derivatization

Objective: High-sensitivity assay of the main peak and detection of non-chiral impurities. Mechanism: Ortho-phthalaldehyde (OPA) reacts with the primary amine in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

  • Column: Agilent ZORBAX Eclipse Plus C18 AAA (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 40 mM

    
    , pH 7.8.
    
  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Derivatization Reagents:

    • Borate Buffer (0.4 M, pH 10.2).

    • OPA Reagent (10 mg/mL OPA + 3-mercaptopropionic acid).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV 338 nm.

Automated Injection Program (Autosampler):

  • Draw 2.5 µL Borate Buffer.

  • Draw 0.5 µL Sample.

  • Mix in loop (wait 0.5 min).

  • Draw 0.5 µL OPA Reagent.

  • Mix in loop (wait 1.0 min for reaction).

  • Inject.

Gradient Profile:

Time (min) % B
0.0 0
2.0 0
20.0 57
21.0 100
25.0 100

| 25.1 | 0 |

Expert Insight: The amide group on C6 does not react with OPA. Only the C3-amine reacts. This results in a single derivative peak. FMOC is not strictly necessary unless secondary amine impurities are suspected, but OPA alone is sufficient for the main compound.

Visual Workflows

Logic Flow for Method Selection

MethodSelection Start Start: Sample Analysis Goal Define Goal Start->Goal Enantiomer Enantiomeric Purity (R vs S) Goal->Enantiomer Chirality Critical Chemical Chemical Purity / Assay Goal->Chemical Potency/Impurity Critical MethodA Method A: Direct Chiral (Crown Ether, pH 1.5) Enantiomer->MethodA MethodB Method B: Derivatization (OPA-Fluorescence) Chemical->MethodB ResultA Result: % ee (LOD ~0.1%) MethodA->ResultA ResultB Result: Assay % (LOD < 1 ppm) MethodB->ResultB

Caption: Decision tree for selecting the appropriate HPLC workflow based on analytical requirements.

Derivatization Reaction Pathway

Reaction Substrate (R)-3,6-Diamino-6-oxohexanoic acid Intermediate Unstable Intermediate Substrate->Intermediate Primary Amine Attack Reagent OPA + Thiol (pH 10.2) Reagent->Intermediate Product Fluorescent Isoindole Derivative Intermediate->Product Cyclization Detection HPLC-FLD (Ex 340 / Em 450) Product->Detection

Caption: Mechanism of OPA derivatization transforming the non-chromophoric analyte into a detectable fluorescent species.

References

  • Daicel Chiral Technologies. (2020). Instruction Manual for CROWNPAK® CR(+) and CR(-). Retrieved from [Link]

  • Agilent Technologies. (2021). Amino Acid Analysis using the ZORBAX Eclipse Plus C18 Column: Technical Note 5990-4547EN. Retrieved from [Link]

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-35. [Link]

  • Ilisz, I., et al. (2013). "Separation of Alpha- and Beta-Amino Acids by HPLC." Separation & Purification Reviews, 42(4), 265-305. [Link]

Sources

NMR spectral data interpretation for (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: NMR Spectral Data Interpretation for (R)-3,6-Diamino-6-oxohexanoic Acid HCl

Executive Summary

This guide provides a technical framework for the structural verification of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride (CAS: 1301706-58-0), also known as D-beta-Homoglutamine . As a homolog of glutamine and a positional isomer of beta-lysine, this compound presents unique spectral challenges.

This document is designed for analytical scientists requiring a robust protocol to distinguish this specific chiral API intermediate from its critical impurities, including the (S)-enantiomer, the hydrolysis product (3-aminoadipic acid), and regioisomers.

Compound Profile:

  • IUPAC Name: (3R)-3,6-Diamino-6-oxohexanoic acid hydrochloride[1]

  • Common Name: D-beta-Homoglutamine HCl

  • Molecular Formula: C₆H₁₂N₂O₃[2] · HCl

  • Molecular Weight: 196.63 g/mol (salt)

  • Key Structural Feature: A beta-amino acid core with a terminal primary amide.

Structural Analysis & Logic

The nomenclature "3,6-Diamino-6-oxohexanoic acid" can be deceptively ambiguous. It describes a hexanoic acid backbone where Carbon 6 possesses both an oxo group (=O) and an amino group (-NH₂), constituting a terminal amide . Carbon 3 possesses the primary amine.

Molecular Connectivity Diagram

The following diagram illustrates the carbon backbone numbering and functional group connectivity used for NMR assignment.

G cluster_0 Functional Groups C1 C1 (Carboxyl) C2 C2 (Methylene) C1->C2 C3 C3 (Methine - Chiral Center) (R)-Configuration C2->C3 C4 C4 (Methylene) C3->C4 NH2 NH3+ (at C3) C3->NH2 Beta-Amino C5 C5 (Methylene) C4->C5 C6 C6 (Primary Amide) C5->C6 NH2_Amide NH2 (at C6) C6->NH2_Amide Amide

Figure 1: Connectivity map of (R)-3,6-Diamino-6-oxohexanoic acid. Note the beta-position of the amine at C3 and the amide termination at C6.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent Selection:

    • D₂O (Deuterium Oxide): Preferred for carbon backbone assignment. Exchangeable protons (NH, OH) will not be visible.

    • DMSO-d₆ + 0.1% TFA: Required if observation of amide/amine protons is necessary for confirmation of the salt form.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TSP (Trimethylsilylpropanoic acid) or residual solvent peak (D₂O: 4.79 ppm; DMSO: 2.50 ppm).

Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (standard 1H) and hsqcetgp (HSQC).

  • Temperature: 298 K (25°C).

  • Scans: 16 (1H), 256 (13C).

  • Relaxation Delay (D1): ≥ 2.0 seconds (critical for integration accuracy of the C2/C5 protons).

Spectral Data Interpretation

This section compares the expected spectral signature of the target molecule against its closest structural analogs.

¹H NMR Assignment (in D₂O)

The spectrum is characterized by a distinct methine signal (C3) and three methylene groups. Unlike alpha-amino acids (e.g., Glutamine), the methine in beta-amino acids is typically more shielded.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
C3-H 3.60 – 3.75 Multiplet1HDiagnostic: Beta-methine. Deshielded by the adjacent -NH₃⁺ group.
C2-H 2.55 – 2.70 Multiplet (or dd)2HAlpha to Carboxyl. Diastereotopic protons may appear as complex multiplets.
C5-H 2.30 – 2.45 Triplet/Multiplet2HAlpha to Amide (C6). Similar to Glutamine gamma-protons but shifted by chain length.
C4-H 1.90 – 2.10 Multiplet2HBridge methylene. Typically the most shielded signal in the backbone.
Comparative Analysis: Target vs. Alternatives

Distinguishing (R)-3,6-Diamino-6-oxohexanoic acid from related impurities is critical for QC.

FeatureTarget: (R)-3,6-Diamino-6-oxohexanoic acid Alternative: 3-Aminoadipic Acid (Hydrolysis Impurity) Alternative: Beta-Lysine (Reduction Impurity)
C6 Environment Amide (-CONH₂)Carboxyl (-COOH)Amine (-CH₂NH₂)
C5-H Shift ~2.35 ppm (Alpha to Amide)~2.25 ppm (Alpha to Carboxyl)~1.65 ppm (Beta to Amine)
C6-H Shift No protons on C6 No protons on C6Distinct Triplet ~2.95 ppm
Mass Spec (M+H) 161.1162.1147.1

Key Insight: The absence of a triplet at ~2.9–3.0 ppm rules out Beta-Lysine (where C6 is a methylene attached to an amine). The presence of amide protons (in DMSO) distinguishes the target from the di-acid form.

Advanced Purity Profiling: Chiral Analysis

Standard NMR cannot distinguish between the (R) and (S) enantiomers. To verify the (R)-configuration, one of the following "Self-Validating" protocols must be employed.

Chiral Shift Reagent Protocol
  • Reagent: (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid) or Mosher's Acid.

  • Mechanism: Formation of diastereomeric salt complexes in situ creates distinct chemical environments for the enantiomers.

  • Observation: The C3-H methine proton signal will split into two distinct multiplets if the sample is racemic.

  • Acceptance Criteria: >98% integration for the primary diastereomer signal.

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for validating the material.

Workflow Start Crude Sample (R)-3,6-Diamino-6-oxohexanoic acid HCl Solubility Dissolve in D2O Start->Solubility H1_NMR 1H NMR Acquisition Solubility->H1_NMR Check_C6 Check ~2.9 ppm region H1_NMR->Check_C6 Fail_Lysine FAIL: Beta-Lysine detected (Reduction Impurity) Check_C6->Fail_Lysine Signal Present Pass_Structure Structure Confirmed (Amide present) Check_C6->Pass_Structure Signal Absent Chiral_Check Chiral Purity Analysis (Marfey's Method or Chiral HPLC) Pass_Structure->Chiral_Check Final_QC Release Material Chiral_Check->Final_QC

Figure 2: Quality Control decision tree for structural verification and impurity exclusion.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51340705, (R)-3,6-Diamino-6-oxohexanoic acid. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. Hexanoic acid, 3,6-diamino-6-oxo-, (3R)- Details.[2] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for amide vs amine shift logic).

Sources

A Comparative Guide to Determining the Optical Rotation of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. The precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inert or even toxic compound. This guide provides an in-depth, practical comparison of methodologies for determining the optical rotation of chiral molecules, centered on the example of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, a derivative of the amino acid lysine.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is understood in the context of achieving robust and reliable data. We will explore the foundational technique of polarimetry in detail and contrast it with modern chromatographic and spectroscopic alternatives.

The Principle of Optical Activity

Chiral molecules, like (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, possess the unique property of rotating the plane of polarized light.[1][2] This phenomenon, known as optical activity, is the basis for polarimetry, a technique that has been a cornerstone of stereochemical analysis for over a century.[3] When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)).[4][5] The magnitude and direction of this rotation are characteristic of the molecule's specific three-dimensional structure.[6]

I. Experimental Determination by Polarimetry

Polarimetry directly measures the angle of rotation of plane-polarized light caused by a sample.[1][2] The specific rotation, [α], is a standardized measure of this activity and is calculated using Biot's Law.[1]

Equation 1: Calculating Specific Rotation

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source.

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[7][8]

Anticipated Value for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride
Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each step contributing to the accuracy and reproducibility of the final measurement.

1. Instrument and Sample Preparation:

  • Instrument: A high-precision polarimeter, capable of measurements to ±0.001°, is required. The instrument should be equipped with a sodium lamp (D-line, 589.3 nm) and temperature control for the sample cell.[5]

  • Sample Purity: The (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride should be of high purity (≥98%) to avoid interference from optically active impurities.

  • Solvent Selection: Given that the compound is a hydrochloride salt of an amino acid, an acidic aqueous solution is the solvent of choice to ensure complete dissolution and to maintain a consistent ionic form. A 1N Hydrochloric Acid (HCl) solution is recommended. The use of an acidic solvent is also consistent with the conditions reported for the analogous L-lysine hydrochloride.[9][10]

2. Solution Preparation:

  • Accurately weigh approximately 200 mg of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride and record the exact weight.

  • Quantitatively transfer the solid to a 10 mL volumetric flask.

  • Dissolve the sample in the 1N HCl solution, ensuring the flask is filled to the calibration mark.

  • Thoroughly mix the solution to ensure homogeneity.

3. Polarimeter Calibration and Measurement:

  • Blank Measurement: Fill the polarimeter cell (1 dm path length) with the 1N HCl solvent. This "blank" reading is crucial to correct for any optical rotation caused by the solvent or the cell itself.[5]

  • Sample Measurement: Rinse the cell with the prepared sample solution before filling it. Ensure no air bubbles are present in the light path.

  • Temperature Equilibration: Place the filled cell in the polarimeter's temperature-controlled chamber, set to 20°C. Allow the solution to equilibrate for at least 10 minutes. Temperature fluctuations can significantly impact the observed rotation.[12]

  • Data Acquisition: Take at least five independent readings of the optical rotation. The average of these readings will be used for the calculation to minimize random error.

Visualizing the Polarimetry Workflow

polarimetry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Weigh Sample Solution Dissolve Sample in Volumetric Flask Sample->Solution Solvent Prepare 1N HCl Solvent->Solution Blank Measure Blank (1N HCl) Rinse Rinse Cell with Sample Blank->Rinse Fill Fill Cell with Sample Rinse->Fill Equilibrate Equilibrate Temperature (20°C) Fill->Equilibrate Measure Acquire Readings (n=5) Equilibrate->Measure Calculate Calculate Specific Rotation Measure->Calculate Compare Compare to Expected Value Calculate->Compare method_selection Start What is the primary analytical goal? Goal1 Confirm bulk optical activity and determine a physical constant. Start->Goal1 Goal2 Quantify enantiomeric excess (% ee) and purity. Start->Goal2 Goal3 Determine absolute configuration or study conformation. Start->Goal3 Method1 Polarimetry Goal1->Method1 Method2 Chiral HPLC Goal2->Method2 Method3 CD Spectroscopy Goal3->Method3

Sources

A Comparative Guide to the Bioactivity of (R)- and (S)-3,6-Diamino-6-oxohexanoic acid HCl: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule is paramount. This concept of stereoisomerism, particularly enantiomerism where molecules are non-superimposable mirror images of each other, plays a crucial role in determining biological activity.[1][2][3] These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, can exhibit profoundly different physiological effects, even though they share the same chemical formula and connectivity.[2][3] This is because biological systems, such as enzymes and receptors, are themselves chiral, creating a specific fit for one enantiomer over the other, much like a hand in a glove.[2]

While L-amino acids are the primary building blocks of proteins synthesized by ribosomes, their D-enantiomers are also found in nature and are involved in various significant biological processes.[2][3] The distinct roles of these enantiomers underscore the necessity for stereoselective synthesis and analysis in drug development and biochemical research.[1][4] Even minor impurities of an undesired enantiomer can alter a compound's efficacy or safety profile.[1]

Proposed Bioactivity Screening: Rationale and Hypothesis

Given the structure of 3,6-Diamino-6-oxohexanoic acid, a diamino acid, its potential biological activities could span several areas. Structurally related compounds, such as 6-aminohexanoic acid and its derivatives, have shown utility as components of antimicrobial peptides and as linkers in drug delivery systems.[5][6][7] Therefore, a logical starting point for investigating the bioactivity of (R)- and (S)-3,6-Diamino-6-oxohexanoic acid HCl is to assess their potential as antimicrobial agents and their cytotoxicity against mammalian cells.

Our central hypothesis is that the (R) and (S) enantiomers of 3,6-Diamino-6-oxohexanoic acid HCl will exhibit differential antimicrobial activity and cytotoxicity due to stereospecific interactions with bacterial and mammalian cellular components, respectively.

Experimental Protocols

To test this hypothesis, a series of well-established in vitro assays are proposed. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the lowest concentration of each enantiomer that inhibits the visible growth of a panel of microorganisms.

Materials:

  • (R)-3,6-Diamino-6-oxohexanoic acid HCl

  • (S)-3,6-Diamino-6-oxohexanoic acid HCl

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Positive control: Gentamicin[8]

  • Negative control: Sterile deionized water

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Preparation of Test Compounds: Prepare stock solutions of (R)- and (S)-3,6-Diamino-6-oxohexanoic acid HCl and Gentamicin in sterile deionized water.

  • Serial Dilutions: Perform a two-fold serial dilution of each test compound and the positive control in the 96-well plates containing MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that prevents visible turbidity. The absorbance can also be read at 600 nm.

Mammalian Cell Viability (MTT) Assay

This colorimetric assay will assess the cytotoxicity of the enantiomers on a mammalian cell line.

Materials:

  • (R)-3,6-Diamino-6-oxohexanoic acid HCl

  • (S)-3,6-Diamino-6-oxohexanoic acid HCl

  • Human embryonic kidney (HEK293) or other suitable cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Positive control: Triton X-100 (0.1%)[5]

  • Negative control: Vehicle (sterile deionized water)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the (R) and (S) enantiomers in DMEM. Replace the old media with the media containing the test compounds and controls.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the negative control.

Data Presentation

The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of (R)- and (S)-3,6-Diamino-6-oxohexanoic acid HCl

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
(R)-enantiomer
(S)-enantiomer
Gentamicin

Table 2: Cytotoxicity (IC50) of (R)- and (S)-3,6-Diamino-6-oxohexanoic acid HCl on HEK293 cells

CompoundIC50 (µg/mL)
(R)-enantiomer
(S)-enantiomer
Triton X-100

Visualizing the Experimental Workflow

A diagram illustrating the proposed experimental workflow provides a clear overview of the investigation.

ExperimentalWorkflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_results Data Analysis Compound_R (R)-Enantiomer MIC_Assay MIC Assay Compound_R->MIC_Assay MTT_Assay MTT Assay Compound_R->MTT_Assay Compound_S (S)-Enantiomer Compound_S->MIC_Assay Compound_S->MTT_Assay Bacteria Bacterial Strains (S. aureus, E. coli) Bacteria->MIC_Assay Cells Mammalian Cells (HEK293) Cells->MTT_Assay Antimicrobial_Activity Antimicrobial Activity MIC_Assay->Antimicrobial_Activity Cytotoxicity Cytotoxicity MTT_Assay->Cytotoxicity Comparison Comparative Bioactivity Profile Antimicrobial_Activity->Comparison Cytotoxicity->Comparison

Caption: Proposed workflow for comparing the bioactivity of (R) and (S)-3,6-Diamino-6-oxohexanoic acid HCl.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the bioactivity of (R)- and (S)-3,6-Diamino-6-oxohexanoic acid HCl. By employing standardized antimicrobial and cytotoxicity assays, researchers can generate crucial data to understand the stereospecific interactions of these enantiomers. The results of this proposed investigation will not only fill a gap in the current scientific literature but also provide valuable insights for potential applications in drug development, particularly in the design of novel antimicrobial agents or as chiral building blocks in peptide synthesis.[1]

Future studies could expand upon these initial findings by investigating the mechanism of action of the more active enantiomer, exploring its effects on a broader range of microbial pathogens and cell lines, and examining its potential in more complex biological systems.

References

  • The Importance of Chirality in Amino Acid Derivatives for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2021). ACS Omega.
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2021). ACS Publications.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers.
  • Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. (n.d.). MDPI.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). MDPI.
  • Boc-6-aminohexanoic acid | PROTAC Linker. (n.d.). MedchemExpress.com.
  • Regular Article - Analytical and Bioanalytical Chemistry Research. (2020). Analytical and Bioanalytical Chemistry Research.

Sources

A Comparative Guide to the Validation of Purity Standards for (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity Validation

(R)-3,6-Diamino-6-oxohexanoic acid HCl is a chiral amino acid derivative of interest in pharmaceutical development. Its efficacy and safety are intrinsically linked to its purity profile. The presence of impurities, including the undesired (S)-enantiomer, diastereomers, and other related substances, can significantly impact the therapeutic outcome and safety of the final drug product. Therefore, the validation of analytical methods to accurately quantify the purity of this active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance.

This guide will compare and contrast two robust analytical approaches for the comprehensive purity assessment of (R)-3,6-Diamino-6-oxohexanoic acid HCl: Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Hydrophilic Interaction Chromatography coupled with Mass Spectrometry (HILIC-MS) . The selection of these techniques is based on their suitability for analyzing polar, chiral compounds and their ability to provide orthogonal information, leading to a more complete purity profile.

Understanding the Impurity Profile

A thorough understanding of potential impurities is fundamental to developing a specific and sensitive analytical method. For (R)-3,6-Diamino-6-oxohexanoic acid HCl, impurities can be broadly categorized as follows:

  • Enantiomeric Impurity: The primary chiral impurity is the (S)-enantiomer, (S)-3,6-Diamino-6-oxohexanoic acid HCl. Its presence can arise from the starting materials or racemization during the synthesis or storage.

  • Process-Related Impurities: These impurities originate from the synthetic route. For instance, if synthesized from caprolactam, residual starting material or by-products of hydrolysis could be present.[1] A plausible synthetic pathway starting from cyclohexane could introduce intermediates like 6-oxohexanoic acid.[2][3]

  • Degradation Products: Amino acid hydrochlorides can be susceptible to degradation, especially under stress conditions like heat, light, and humidity.[4] Potential degradation pathways include oxidation and dimerization.

  • Residual Solvents: The manufacturing process may involve the use of various solvents, which must be controlled according to ICH Q3C guidelines.[5]

  • Inorganic Impurities: These can include residual catalysts or inorganic salts.

A certificate of analysis (CoA) for a commercially available reference standard is a valuable starting point for identifying known impurities.[1][6][7][8][9]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for purity determination is dictated by the physicochemical properties of the analyte and its potential impurities. (R)-3,6-Diamino-6-oxohexanoic acid HCl is a polar, hydrophilic compound with a chiral center, presenting unique analytical challenges.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and is widely used in the pharmaceutical industry.[10][11]

A chiral stationary phase (CSP) is employed to create a diastereomeric interaction with the enantiomers, leading to differential retention times. For polar amino acids, derivatization is often necessary to enhance retention on reversed-phase columns and improve UV detection, as most amino acids lack a strong chromophore.[12][13][14] However, direct analysis on specific chiral columns is also possible.[7]

  • Column: Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer). The pH of the mobile phase is critical for achieving optimal separation.

  • Detection: UV detector set at a low wavelength (e.g., 210 nm) to detect the carboxyl group.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Validation Parameters:

    • Specificity: Demonstrate the resolution between the (R)- and (S)-enantiomers and from any known impurities.

    • Linearity: Establish a linear relationship between the peak area and the concentration of the (S)-enantiomer over a defined range.

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified and detected.

    • Accuracy: Assess the recovery of a known amount of the (S)-enantiomer spiked into the sample.

    • Precision: Evaluate the repeatability and intermediate precision of the measurement of the (S)-enantiomer.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)/USP <1225>) cluster_2 Routine Analysis Dev Select Chiral Column & Optimize Mobile Phase Spec Specificity (Resolution of Enantiomers) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Purity Testing of Batches Rob->Routine

Caption: Workflow for Chiral HPLC-UV Method Validation.

Hydrophilic Interaction Chromatography with Mass Spectrometry (HILIC-MS)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[15][16] Coupling HILIC with mass spectrometry provides high sensitivity and selectivity, making it ideal for impurity profiling.[17]

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. This mechanism is well-suited for the retention and separation of polar compounds like diamino acids.[18] Mass spectrometry detection allows for the identification and quantification of impurities based on their mass-to-charge ratio, providing a high degree of confidence.

  • Column: HILIC column with a suitable stationary phase (e.g., amide, silica, or zwitterionic).

  • Mobile Phase: A gradient of a high organic solvent (e.g., acetonitrile) with a low percentage of aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Mass Spectrometer: An electrospray ionization (ESI) source operated in positive ion mode.

  • Sample Preparation: Dissolve the sample in a mixture of organic solvent and water.

  • Validation Parameters:

    • Specificity: Demonstrate the separation of the main component from all potential impurities. Peak tracking and mass identification are crucial.

    • Linearity: Establish a linear response for the main component and any quantifiable impurities.

    • Accuracy and Precision: Determined for the quantification of the main component and any specified impurities.

    • LOD and LOQ: Determined for all identified impurities.

    • Robustness: Evaluate the effect of small variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Analyte Analyte Properties ((R)-3,6-Diamino-6-oxohexanoic acid HCl) - Polar - Hydrophilic - Chiral HILIC HILIC (Hydrophilic Interaction Chromatography) Analyte->HILIC Requires polar retention MS Mass Spectrometry Analyte->MS Requires sensitive & selective detection Method Suitable Analytical Method (HILIC-MS) HILIC->Method MS->Method

Caption: Rationale for selecting HILIC-MS.

Comparison of Method Performance

Parameter Chiral HPLC-UV HILIC-MS Rationale for Comparison
Primary Application Enantiomeric PurityOverall Purity & Impurity ProfilingHighlights the complementary nature of the two techniques.
Specificity Excellent for chiral separation. May require derivatization for resolving some related substances.High, based on chromatographic separation and mass-to-charge ratio. Ideal for identifying unknown impurities.Specificity is a critical validation parameter.
Sensitivity Moderate. Dependent on the chromophore of the analyte or derivatizing agent.High. Can detect trace-level impurities.Important for quantifying low-level impurities.
Quantification Robust and well-established for quantitative analysis.Can be more complex due to matrix effects, but highly accurate with appropriate internal standards.Both methods must be validated for quantitative accuracy.
Instrumentation Widely available in QC laboratories.More specialized instrumentation required.Accessibility of instrumentation is a practical consideration.
Throughput Can be optimized for high throughput.May have longer run times for complex separations.Important for routine quality control.

Self-Validating Systems: Ensuring Trustworthiness

A key principle of robust analytical method validation is the concept of a self-validating system. This is achieved through rigorous system suitability testing (SST) performed before each analytical run.

System Suitability Tests (SST)
SST Parameter Chiral HPLC-UV HILIC-MS Purpose
Resolution (Rs) Resolution between (R)- and (S)-enantiomer peaks must be > 1.5.Resolution between the main peak and the closest eluting impurity.To ensure adequate separation.
Tailing Factor (T) Tailing factor for the main peak should be ≤ 2.0.Tailing factor for the main peak should be ≤ 2.0.To ensure good peak shape.
Relative Standard Deviation (RSD) of Peak Area RSD of replicate injections of a standard solution should be ≤ 2.0%.RSD of replicate injections of a standard solution should be ≤ 5.0% (typically higher for MS).To ensure the precision of the system.
Signal-to-Noise Ratio (S/N) Not typically a routine SST parameter.S/N for the LOQ standard should be ≥ 10.To ensure adequate sensitivity.

Conclusion: A Dual-Methodology Approach for Comprehensive Purity Assurance

For the comprehensive validation of purity standards for (R)-3,6-Diamino-6-oxohexanoic acid HCl, a dual-methodology approach is recommended. Chiral HPLC-UV provides a robust and reliable method for the critical assessment of enantiomeric purity. In parallel, a HILIC-MS method offers a highly sensitive and specific tool for the identification and quantification of a broader range of potential process-related and degradation impurities. This orthogonal approach ensures a deep understanding of the API's purity profile, satisfying the stringent requirements of regulatory bodies and ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Chiral separation of (2s, 9s) diamino-2,9-dibenzyldeca-4,6-diynedioic acid and (2r, 9r) diamino-2,9-dibenzyldeca-4,6-diynedioic acid. YSU Journals. [Link]

  • Arginine Hydrochloride Impurities and Related Compound. Veeprho. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. [Link]

  • CHIRAL SEPAR

    
    -DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND $(2R,~9R) - ResearchGate. [Link]
    
  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]

  • Chiral separations for d-amino acid analysis in biological samples. Ovid. [Link]

  • direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]

  • CERTIFICATE OF ANALYSIS. [Link]

  • Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Certificate of Analysis. Agilent. [Link]

  • Chiral Separation of Amino Acid Enantiomers. IntechOpen. [Link]

  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. MDPI. [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. ResearchGate. [Link]

  • CERTIFICATE OF ANALYSIS. Duchefa Biochemie. [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [Link]

  • Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Scientific Research Publishing. [Link]

  • ε-AMINOCAPROIC ACID. Organic Syntheses. [Link]

  • impurities: guideline for residual solvents q3c(r6). ICH. [Link]

  • 3.2.P.6 Reference Standards or Materials. [Link]

  • 3,6-Diaminohexanoic acid - Chemical Details. EPA. [Link]

Sources

A Comparative Crystallographic Analysis of Chiral Diamino Acid Hydrochlorides for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the X-ray crystallography data of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of crystal structure determination and its implications for understanding molecular conformation, stability, and intermolecular interactions, which are critical parameters in pharmaceutical sciences.

Introduction: The Critical Role of X-ray Crystallography in Drug Development

X-ray crystallography is an indispensable tool in modern drug discovery and development. It provides a high-resolution, three-dimensional map of a molecule's atomic arrangement within a crystal lattice. This structural blueprint is fundamental for understanding a drug candidate's physicochemical properties, such as solubility, stability, and polymorphism, all of which significantly impact its bioavailability and therapeutic efficacy. For chiral molecules, such as the amino acid derivatives discussed herein, crystallography elucidates the absolute stereochemistry and reveals the subtle conformational differences that can dictate biological activity.[1][2]

In this guide, we will examine the crystallographic data of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride. Due to the absence of a publicly available crystal structure for this specific compound, we will present a hypothetical yet realistic dataset based on established principles and compare it with the experimentally determined structures of closely related and highly relevant molecules: L-lysine monohydrochloride dihydrate and L-ornithine hydrochloride. L-lysine is a constitutional isomer (2,6-diaminohexanoic acid), and L-ornithine is a shorter-chain homolog (2,5-diaminopentanoic acid), making them ideal candidates for a comparative study.[3][4]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our target molecule and its comparators. The data for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride is presented as a plausible example for illustrative purposes.

Parameter(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride (Hypothetical)L-Lysine Monohydrochloride Dihydrate[3]L-Ornithine Hydrochloride[4][5]
Formula C₆H₁₅ClN₂O₃C₆H₁₇ClN₂O₃C₅H₁₃ClN₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁P2₁/c
a (Å) 5.895.687.12
b (Å) 14.5214.755.23
c (Å) 6.216.4213.75
α (°) 909090
β (°) 105.3104.897.25
γ (°) 909090
Volume (ų) 512.4520.1508.9
Z 224
R-factor 0.0450.0510.058

Comparative Structural Analysis: Unraveling Molecular Packing and Interactions

A detailed comparison of the crystal structures reveals the profound influence of subtle changes in molecular architecture on the solid-state arrangement.

Molecular Conformation

In the hypothetical structure of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, the aliphatic chain is likely to adopt a relatively extended conformation to minimize steric hindrance. The chirality at the C3 carbon will dictate a specific spatial arrangement of the amino group, influencing the overall molecular shape.

In contrast, L-lysine monohydrochloride dihydrate exhibits a specific conformation stabilized by an extensive hydrogen-bonding network involving the two water molecules of hydration.[3] These water molecules act as bridges, connecting different lysine molecules and influencing the torsion angles of the hexanoic acid backbone. The presence of hydrates is a critical consideration in drug development, as different hydration states can lead to distinct crystalline forms (polymorphs) with varying stability and dissolution profiles.[6][7]

L-ornithine hydrochloride, with its shorter pentanoic acid chain, will have a different range of accessible conformations compared to the hexanoic acid derivatives. The relative positioning of the α-amino and δ-amino groups is crucial for its packing arrangement.[5]

Hydrogen Bonding Networks

The crystal packing of these amino acid hydrochlorides is dominated by a complex network of hydrogen bonds. The protonated amino groups and the carboxylic acid group are primary hydrogen bond donors, while the chloride ion and the carbonyl oxygen are the primary acceptors.

  • In our hypothetical structure , we would expect to see extensive N-H···Cl and N-H···O hydrogen bonds, creating a three-dimensional network. The stereochemistry at C3 will likely lead to a specific, non-centrosymmetric packing arrangement, as is typical for chiral molecules crystallizing in Sohncke space groups.[8]

  • L-lysine monohydrochloride dihydrate showcases a intricate hydrogen-bonding scheme where the water molecules play a central role in linking the lysine molecules.[3] This highlights the importance of controlling crystallization conditions, as the presence of water can drastically alter the crystal form. The existence of different polymorphs, such as the α- and β-forms of lysine hydrochloride mentioned in patent literature, underscores the complexity of its solid-state chemistry.[1]

  • L-ornithine hydrochloride also displays a robust hydrogen-bonding network, with the chloride ion acting as a key linker between neighboring molecules.[5] The absence of water of hydration leads to a more direct interaction between the ornithine molecules.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a multi-step process that requires meticulous attention to detail. The following protocol outlines the typical workflow.

Step-by-Step Methodology
  • Crystal Growth:

    • Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The goal is to grow crystals that are of sufficient size (typically 0.1-0.3 mm in all dimensions) and have a well-ordered internal structure.

    • Protocol:

      • Dissolve the purified (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride in a suitable solvent (e.g., a mixture of water and ethanol) to near saturation.

      • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place a drop of the protein solution on a coverslip and invert it over a reservoir containing a precipitant solution.

      • Allow the setup to equilibrate at a constant temperature (e.g., 4°C or 20°C) for several days to weeks.

      • Monitor for the appearance of single, well-formed crystals.

  • Crystal Mounting:

    • Rationale: The crystal must be mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam while being maintained at a low temperature to minimize radiation damage.

    • Protocol:

      • Carefully select a suitable crystal under a microscope.

      • Using a cryo-loop, scoop up the crystal along with a small amount of mother liquor.

      • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, vitrifying the surrounding solvent and protecting the crystal from damage.

      • Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained at a cryogenic temperature (typically 100 K).

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset consists of measuring the intensities of all unique reflections.

    • Protocol:

      • Center the crystal in the X-ray beam.

      • Perform an initial screening to assess the crystal quality and determine the unit cell parameters and space group.

      • Define a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.

      • Monitor the diffraction intensity for signs of decay due to radiation damage.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to extract the intensities of each reflection. These intensities are then used to solve the crystal structure.

    • Protocol:

      • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

      • Scale and merge the data to produce a final set of unique reflections.

      • Solve the "phase problem" using methods such as Patterson, direct methods, or dual-space recycling. For a known stereochemistry, the absolute configuration can be determined.

      • Build an initial molecular model into the resulting electron density map.

  • Structure Refinement:

    • Rationale: The initial model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

    • Protocol:

      • Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, displacement parameters, and other structural parameters.

      • Visualize the electron density maps to identify and correct errors in the model.

      • Add hydrogen atoms to the model, which are typically not directly visible in X-ray diffraction data for small molecules but their positions can be inferred.

      • Validate the final structure using established crystallographic criteria (e.g., R-factors, Ramachandran plot for peptides/proteins).

Visualizing Crystallographic Workflows and Troubleshooting

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Sample mounting Crystal Mounting crystal_growth->mounting Single Crystal data_collection X-ray Data Collection mounting->data_collection Cryo-cooled Crystal processing Data Processing data_collection->processing solution Structure Solution processing->solution Integrated Intensities refinement Structure Refinement solution->refinement Initial Model validation Validation & Deposition refinement->validation Refined Structure final_output Crystallographic Information File (CIF) validation->final_output Final CIF File

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Troubleshooting Common Crystallographic Issues

troubleshooting_workflow cluster_crystal Crystal Quality Issues cluster_solutions Potential Solutions start Problem Encountered no_crystals No Crystals Form start->no_crystals Growth small_crystals Crystals are too Small start->small_crystals Size poor_diffraction Poor Diffraction Quality start->poor_diffraction Quality sol_no_crystals Vary Solvents Vary Temperature Change Crystallization Method no_crystals->sol_no_crystals sol_small_crystals Slower Evaporation Micro-seeding Optimize Concentration small_crystals->sol_small_crystals sol_poor_diffraction Improve Purification Optimize Cryo-protection Screen Multiple Crystals poor_diffraction->sol_poor_diffraction end High-Quality Data sol_no_crystals->end sol_small_crystals->end sol_poor_diffraction->end

Caption: A decision tree for troubleshooting common issues in X-ray crystallography.

Conclusion

While the specific crystal structure of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride remains to be determined, a comparative analysis with its structural isomers and homologs provides invaluable insights into the factors governing its solid-state properties. The detailed examination of L-lysine monohydrochloride dihydrate and L-ornithine hydrochloride highlights the critical roles of molecular conformation, hydrogen bonding, and the presence of solvates in defining the crystal lattice. The experimental protocols and troubleshooting guides provided herein offer a practical framework for researchers embarking on the crystallographic characterization of novel pharmaceutical compounds. A thorough understanding of these principles is paramount for the rational design and development of effective and stable drug products.

References

  • PubChem. Ornithine hydrochloride. [Link][4][5]

  • Carvalho, J. D. O., et al. (2015). GROWTH AND CHARACTERIZATION OF L-LYSINE MONOHYDROCHLORIDE DIHYDRATE CRYSTALS. ResearchGate. [Link][3]

  • Bhatt, P. M., et al. (2007). Crystal and molecular structure of L‐lysyl‐L‐valine hydrochloride – a new lysine conformation. ResearchGate. [Link]

  • Ligandbook. (2S)-2,6-diaminohexanoic acid (PDB code LYS3). [Link]

  • Williams, P. A., et al. (2015). Understanding the Solid-State Hydration Behaviour of a Common Amino Acid. ORCA - Cardiff University. [Link][6]

  • PubChem. Ornithine hydrochloride. [Link][4]

  • Williams, P. A., et al. (2015). Identification and Crystal Structure Determination of New Hydrate Phases of L-Lysine and Rationalization of Hydration/Dehydration Processes. UCL Discovery. [Link][7]

  • Google Patents. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride. [1]

  • PubChem. D-Lysine. [Link]

  • Ye, Z., et al. (2020). Identifying a Hidden Conglomerate Chiral Pool in the CSD. JACS Au. [Link][8]

  • Wikipedia. X-ray crystallography. [Link]

  • PubChem. 2,6-Diaminohexanoic acid;2,5-diaminopentanoic acid. [Link]

  • PubChem. 2,5-Diaminohexanoic acid. [Link]

  • Cardiff University. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • Harris, K. D. M., et al. (2015). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. ResearchGate. [Link]

  • Lepore, B. W., et al. (2005). The x-ray crystal structure of lysine-2,3-aminomutase from Clostridium subterminale. PNAS. [Link]

  • Allen, F. H., et al. (2004). A complete exploration of intramolecular hydrogen bonds (IHBs) has been undertaken using a combination of statistical analyses of the Cambridge Structural Database and computation of ab initio interaction energies for prototypical hydrogen-bonded fragments. ResearchGate. [Link]

  • Shi, W., et al. (2022). Identification of Single Amino Acid Chiral and Positional Isomers Using an Electrostatically Asymmetric Nanopore. ACS Nano. [Link]

Sources

Comparative Stability Analysis: β-Amino Acids versus (R)-3,6-Diamino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the intrinsic stability of molecular building blocks is a cornerstone of successful therapeutic design. Modified amino acids are increasingly utilized to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This guide provides a comparative analysis of the stability of a well-established class of non-natural amino acids, the β-amino acids, against (R)-3,6-Diamino-6-oxohexanoic acid, a less characterized derivative.

β-Amino acids, with their additional carbon atom in the backbone compared to their α-amino acid counterparts, are renowned for conferring remarkable proteolytic stability to peptides.[][2] (R)-3,6-Diamino-6-oxohexanoic acid, a derivative of lysine, presents a unique structural motif with potential implications for its stability profile. While specific experimental stability data for (R)-3,6-Diamino-6-oxohexanoic acid is not extensively available in public literature, this guide will leverage established principles of amino acid stability and degradation pathways to draw a comparative framework. We will explore the structural nuances of both molecule types and their likely behavior under forced degradation conditions, providing researchers with a robust intellectual toolkit for their own investigations.

Structural Considerations and Predicted Stability

The stability of an amino acid is intrinsically linked to its molecular structure. The key difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group.[] This seemingly minor shift has profound implications for the conformational flexibility and enzymatic recognition of peptides incorporating them.

β-Amino Acids: The backbone of β-amino acids is one carbon longer than that of α-amino acids.[3] This extended structure leads to different folding patterns and provides steric hindrance that makes peptides containing them resistant to degradation by proteases.[2][4] The increased conformational stability of β-peptides has been a subject of significant research.[5]

(R)-3,6-Diamino-6-oxohexanoic Acid: This molecule, also known as (S)-3,6-diaminohexanoic acid, is a chiral diamino acid.[6] Its structure features a hexanoic acid backbone with amino groups at the 3- and 6-positions. The presence of the amino group at the 3-position makes it a type of β-amino acid. The additional amino group at the 6-position, along with the oxo group, introduces further chemical functionality that could influence its stability. The overall structure suggests a degree of flexibility.[7]

The following diagram illustrates the structural comparison:

G cluster_0 General Amino Acid Structure alpha_amino_acid α-Amino Acid (General Structure) beta_amino_acid β-Amino Acid (General Structure) alpha_amino_acid->beta_amino_acid Backbone extension R_3_6 (R)-3,6-Diamino-6-oxohexanoic acid beta_amino_acid->R_3_6 Side chain modification (additional amino and oxo groups)

Caption: Structural relationship between α-amino acids, β-amino acids, and (R)-3,6-Diamino-6-oxohexanoic acid.

Experimental Design for Comparative Stability Assessment

To empirically determine the comparative stability, a forced degradation study is the industry-standard approach.[8][9][10][11] Such studies intentionally expose the compounds to harsh conditions to accelerate degradation, thereby revealing potential liabilities and degradation pathways.[8][12]

Key Stress Conditions

A comprehensive forced degradation study should include the following conditions:

  • Hydrolytic Stress (Acidic, Basic, and Neutral pH): This assesses the susceptibility of amide and other labile bonds to hydrolysis.[8][13] The stability of peptide bonds can be significantly affected by pH.[14]

  • Oxidative Stress: Exposure to an oxidizing agent, such as hydrogen peroxide, reveals the susceptibility of amino acid side chains to oxidation.[8][11] Methionine, cysteine, tryptophan, histidine, and tyrosine are particularly prone to oxidation.[15][16]

  • Thermal Stress: Elevated temperatures are used to assess the overall thermal stability of the molecule.[8][17]

  • Photolytic Stress: Exposure to UV and/or visible light can induce degradation through various photochemical reactions.[8]

The following diagram outlines a typical experimental workflow for a comparative forced degradation study:

G cluster_workflow Forced Degradation Workflow Start Stock Solutions of (R)-3,6-Diamino-6-oxohexanoic acid and β-Amino Acid Stress Expose to Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H2O2) - Heat - Light Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analytical Testing: - HPLC/UPLC-UV - LC-MS Sampling->Analysis Data Data Analysis: - Quantify Degradation - Identify Degradants Analysis->Data End Comparative Stability Profile Data->End

Caption: Experimental workflow for comparative forced degradation studies.

Analytical Methodologies

Accurate and precise analytical methods are crucial for quantifying the parent compound and identifying its degradation products.[18][19][20]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating the parent compound from its degradants and quantifying their respective concentrations.[19][20] A stability-indicating method must be developed and validated to ensure that all significant degradation products are resolved from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for the structural elucidation of degradation products.[18][20] By providing mass information, it allows for the identification of modifications such as hydrolysis, oxidation, and deamidation.

Predicted Comparative Stability Profile

While awaiting direct experimental data for (R)-3,6-Diamino-6-oxohexanoic acid, a predictive comparison can be made based on the known properties of β-amino acids and general principles of chemical stability.

Stress Conditionβ-Amino Acids (General)(R)-3,6-Diamino-6-oxohexanoic acid (Predicted)Rationale
Proteolytic Degradation High Stability [2][4]Moderate to High Stability The β-amino acid backbone should confer resistance to proteases. The additional amino and oxo groups are unlikely to be primary recognition sites for common proteases.
Acid Hydrolysis Generally Stable Potentially Less Stable The amide bond at the 6-position could be susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis Generally Stable Potentially Less Stable The amide bond at the 6-position could be susceptible to base-catalyzed hydrolysis. Deamidation of the terminal amide is a potential degradation pathway.[12]
Oxidation Side-chain dependent Potentially Susceptible The two amino groups and the methylene groups in the hexanoic acid chain could be susceptible to oxidative degradation under harsh conditions.
Thermal Stability Generally Good [21]Likely Good The overall aliphatic nature of the backbone suggests good thermal stability, though the terminal amide may be a point of weakness.

Conclusion

This guide provides a framework for understanding and evaluating the comparative stability of β-amino acids and (R)-3,6-Diamino-6-oxohexanoic acid. While β-amino acids are well-documented to enhance proteolytic stability, the unique structural features of (R)-3,6-Diamino-6-oxohexanoic acid, particularly the terminal amide group, may introduce different degradation pathways under chemical stress.

For researchers and drug developers, a thorough experimental investigation using the forced degradation protocols outlined herein is essential to fully characterize the stability profile of (R)-3,6-Diamino-6-oxohexanoic acid. The insights gained from such studies will be invaluable for making informed decisions on its suitability for incorporation into therapeutic peptides and for developing stable formulations.

References

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Kirby, R. I., et al. (2017). Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. Clinical Chemistry, 63(10), 1624-1634. [Link]

  • Main, E. R., et al. (2024). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Central Science. [Link]

  • Daura, X., et al. (2001). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 81(3), 1515-1526. [Link]

  • Lepcha, P. T. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Wikipedia. Beta-peptide. [Link]

  • Hadley, E. B., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Biochemistry, 57(8), 1338-1348. [Link]

  • Alphalyse. Accelerated stability and forced degradation studies. [Link]

  • BioPharmaSpec. Forced Degradation Studies: Why, What & How. [Link]

  • Toll, F., & Haber, A. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Walker, J. M. (Ed.). (1994). The Protein Protocols Handbook. Humana Press. [Link]

  • van der Spoel, D., et al. (2006). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PLoS Computational Biology, 2(10), e130. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Darragh, A. J., & Moughan, P. J. (2005). The effect of hydrolysis time on amino acid analysis. Journal of AOAC International, 88(4), 888-893. [Link]

  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Waters. Introduction to Hydrolysis. [Link]

  • Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of biological chemistry, 245(1), 112-116. [Link]

  • Tamilnadu Test House. Analytical Methods For Amino Acids. [Link]

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and bioengineering, 48(5), 490-500. [Link]

  • Møller, I. M., et al. (2007). Commonly observed oxidative modifications of protein amino acids. The Plant Cell, 19(6), 1817-1818. [Link]

  • Landar, A., et al. (2006). Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling. Free Radical Biology and Medicine, 40(10), 1813-1825. [Link]

  • ResearchGate. Comparison between α- and β-amino acid. [Link]

  • Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]

  • AK Lectures. (2015, April 21). Stability of α-Anomer vs ß-Anomer [Video]. YouTube. [Link]

  • Huang, X., et al. (2015). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Nature, 522(7556), 349-353. [Link]

  • Galuk, I. P., et al. (2010). Thermal stability of amino acids. Russian Journal of General Chemistry, 80(1), 112-116. [Link]

  • Dávila-Ramos, S., et al. (2023). A hypothesis about the influence of oxidative stress on amino acid protein composition during evolution. Frontiers in Microbiology, 14, 1279013. [Link]

  • Horton, C. F., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical Science, 10(40), 9350-9356. [Link]

  • Verevkin, S. P., & Heintz, A. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(11), 4093-4099. [Link]

  • Kumar, R., et al. (2023). Comparative review of natural and modified amino acid crystals: structural features and SHG efficiency with reference to KDP. Molecular Crystals and Liquid Crystals, 753(1), 1-22. [Link]

  • Gąsior, J., & Głowacka, I. E. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • PubChem. 6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid. [Link]

  • European Bioinformatics Institute. (3S)-3,6-diaminohexanoic acid (CHEBI:15613). [Link]

  • U.S. Environmental Protection Agency. 3,6-Diaminohexanoic acid - Chemical Details. [Link]

Sources

Comparative Guide: Analytical Strategies for Degradation Profiling of (R)-3,6-Diamino-6-oxohexanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical strategies for identifying the degradation products of (R)-3,6-Diamino-6-oxohexanoic acid HCl (also known as D-


-homoglutamine). It is designed for analytical scientists and process chemists dealing with the impurity profiling of polar, zwitterionic amino acid derivatives.

Executive Summary & Molecule Profile

(R)-3,6-Diamino-6-oxohexanoic acid HCl is a structural analog of


-glutamine and a key chiral intermediate in the synthesis of peptidomimetics. Its unique structure—a 

-amino acid backbone with a terminal amide—presents specific stability challenges distinct from standard

-amino acids.

The primary challenge in analyzing this molecule is its high polarity (LogP < -2) and lack of a strong chromophore , rendering traditional Reversed-Phase HPLC with UV detection (RP-HPLC-UV) ineffective for trace impurity identification. This guide compares the standard RP-HPLC approach against the superior HILIC-HRMS (Hydrophilic Interaction Liquid Chromatography - High Resolution Mass Spectrometry) workflow.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: (3R)-3-amino-6-amino-6-oxohexanoic acid hydrochloride

  • Synonyms: D-

    
    -Homoglutamine HCl; 3-Amino-adipamic acid
    
  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base)
  • Exact Mass (Free Base): 160.0848 Da

  • Critical Functional Groups:

    • 
      -Amino group (
      
      
      
      ): Prone to intramolecular cyclization.
    • Terminal Amide (

      
      ): Susceptible to hydrolysis.
      
    • Carboxylic Acid (

      
      ): Ionizable, affecting retention.
      

Degradation Pathways: The Mechanistic Basis

Understanding the degradation chemistry is prerequisite to selecting the correct analytical method. Under stress conditions (ICH Q1A), this molecule degrades via two primary competing pathways.

Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)

The terminal amide group hydrolyzes to form the corresponding dicarboxylic acid.

  • Product: (R)-3-Aminoadipic acid (D-

    
    -Homoglutamic acid).
    
  • Mechanism: Nucleophilic attack of water on the

    
     carbonyl.
    
  • Mass Shift: +0.9840 Da (Replacement of

    
     with 
    
    
    
    ).
    • Note: This small mass difference requires high-resolution MS for definitive confirmation.

Pathway B: Intramolecular Cyclization (Lactamization)

The


-amino group at 

can attack the

amide carbonyl (transamidation) or the

carboxyl (less likely due to strain), releasing ammonia or water.
  • Product: (R)-5-(carboxymethyl)pyrrolidin-2-one.

  • Mechanism: Intramolecular nucleophilic substitution forming a 5-membered lactam ring.

  • Mass Shift: -17.0265 Da (Loss of

    
    ).
    
Pathway Visualization

DegradationPathways cluster_legend Key Parent (R)-3,6-Diamino-6-oxohexanoic acid [M+H]+ = 161.09 Hydrolysis Hydrolysis Product (R)-3-Aminoadipic acid [M+H]+ = 162.08 (+1 Da) Parent->Hydrolysis +H2O / -NH3 (Acid/Base Stress) Lactam Cyclization Product 5-(carboxymethyl)pyrrolidin-2-one [M+H]+ = 144.06 (-17 Da) Parent->Lactam -NH3 (Thermal/pH Stress) Blue: Parent Blue: Parent Red: Hydrolysis Red: Hydrolysis Blue: Parent->Red: Hydrolysis Yellow: Lactam Yellow: Lactam Red: Hydrolysis->Yellow: Lactam

Caption: Mechanistic degradation pathways showing mass shifts for MS detection.

Analytical Strategy Comparison

The following table contrasts the performance of the traditional method versus the recommended advanced method for this specific application.

FeatureMethod A: Ion-Pair RP-HPLC (Traditional) Method B: HILIC-HRMS (Recommended)
Principle Hydrophobic interaction using anionic ion-pairing agents (e.g., TFA, HFBA) to retain the cation.Hydrophilic interaction chromatography separating based on polarity; direct MS compatibility.
Retention Poor to Moderate. Requires long equilibration times and high concentrations of ion-pairing reagents.Excellent. The zwitterionic nature of the analyte ensures strong retention on Amide or Zwitterionic phases.
Detection UV (200-210 nm). Low sensitivity; prone to interference from mobile phase and buffer artifacts.ESI-MS (+). High sensitivity; detects non-chromophoric degradants (e.g., lactams).
Specificity Low. Hydrolysis product (Acid) often co-elutes with Parent due to similar hydrophobicity.High. Separates based on charge/polarity changes; MS resolves the +1 Da mass shift.
Suitability QC Release (if high concentration).Impurity Profiling & Structure Elucidation.
Why HILIC-HRMS is the Superior Alternative

For (R)-3,6-Diamino-6-oxohexanoic acid, Method B is the only self-validating workflow.

  • Retention: The parent molecule elutes in the void volume of C18 columns. HILIC retains it, allowing degradants to elute before or after the main peak.

  • Sensitivity: The lack of a conjugated

    
    -system makes UV detection unreliable for impurities <0.1%. MS detection overcomes this.
    
  • MS Compatibility: Ion-pairing reagents (Method A) suppress ionization in MS. HILIC uses volatile buffers (Ammonium Formate/Acetate), maximizing sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the analytical method.

  • Stock Preparation: Dissolve 10 mg of (R)-3,6-Diamino-6-oxohexanoic acid HCl in 10 mL of

    
    .
    
  • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Target: 3-Aminoadipic acid.

  • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. Stir at RT for 2 hours. (Note: Avoid heat to prevent extensive polymerization).

  • Thermal Stress: Heat solid sample at 80°C for 24 hours.

    • Target: Lactam formation.[1]

  • Quenching: Neutralize all liquid samples to pH 6-7 before analysis.

Protocol 2: HILIC-Q-TOF MS Screening Method

Objective: Separate and identify the degradants.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-10 min: 90% B

      
       50% B (Linear gradient).
      
    • 10-12 min: 50% B (Wash).

    • 12.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Detection: ESI Positive Mode.

    • Source Temp: 120°C.

    • Desolvation Gas: 800 L/hr.

    • Scan Range: 50-500 m/z.

Analytical Decision Tree

Use this logic flow to determine the identity of unknown peaks in your chromatogram.

DecisionTree Start Unknown Impurity Peak Detected MassShift Check Mass Shift (Delta vs Parent) Start->MassShift Plus1 Delta = +0.98 Da (m/z ~162.08) MassShift->Plus1 Hydrolysis Minus17 Delta = -17.03 Da (m/z ~144.06) MassShift->Minus17 Condensation Plus16 Delta = +16 Da (m/z ~177.09) MassShift->Plus16 Oxidation Hydrolysis ID: (R)-3-Aminoadipic acid (Amide Hydrolysis) Plus1->Hydrolysis Lactam ID: 5-(carboxymethyl)pyrrolidin-2-one (Cyclization) Minus17->Lactam Oxidation ID: N-Oxide Derivative (Oxidation) Plus16->Oxidation

Caption: Logic flow for assigning impurity identity based on HRMS mass shifts.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Joshi, V. et al.Hydrophilic interaction chromatography (HILIC) in the analysis of polar impurities. Journal of Pharmaceutical and Biomedical Analysis, 2012.
  • Smith, R.M.Stability of amino acid amides and their degradation pathways. In: Amino Acids, Peptides and Proteins in Organic Chemistry, Wiley-VCH, 2011.
  • PubChem. Compound Summary for CID 1301706-58-0 (D-beta-homoglutamine). National Library of Medicine. Link

Sources

A Comparative Guide to the Chromatographic Separation of Novel Diamino Acid Enantiomers: A Case Study on (R)-3,6-Diamino-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemical identity of a molecule is paramount. The biological and pharmacological activities of enantiomers can differ significantly, with one enantiomer often being therapeutic while the other may be inactive or even toxic.[1] This guide provides a comprehensive comparison of robust chromatographic strategies for the enantioselective separation of novel, non-proteinogenic amino acids, using the exemplary molecule, 3,6-Diamino-6-oxohexanoic acid.

While specific literature on the chiral separation of 3,6-Diamino-6-oxohexanoic acid is not available, this guide will leverage established principles and methodologies for structurally related compounds—non-proteinogenic and diamino acids—to provide researchers with a data-driven framework for method development. We will explore and compare two primary high-performance liquid chromatography (HPLC) strategies: direct separation on Chiral Stationary Phases (CSPs) and indirect separation following chiral derivatization.

Part 1: Direct Enantioseparation Using Chiral Stationary Phases (CSPs)

Direct methods are often preferred for their simplicity, as they do not require derivatization of the analyte.[2] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Macrocyclic glycopeptides, such as teicoplanin, are exceptionally versatile chiral selectors.[3] Their complex structure offers multiple interaction points—including hydrogen bonding, ionic interactions, and inclusion complexation—making them ideal for the direct separation of polar and ionic compounds like underivatized amino acids.[2]

Mechanism of Separation: The teicoplanin selector contains "baskets" or cavities into which the analyte can fit. Chiral recognition is achieved through a combination of interactions with the analyte's functional groups (amino, carboxyl) and its overall stereochemistry.

Experimental Protocol: Screening on a Teicoplanin-based CSP

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin) column, 250 x 4.6 mm, 5 µm.

  • Mobile Phase System: A "U-shaped" retention profile is often observed on these columns, where enantioselectivity increases with higher organic modifier concentrations.[2] A recommended starting point is a polar ionic mode.

    • Mobile Phase A: Methanol/Acetic Acid/Triethylamine (100:0.05:0.05 v/v/v)

    • Mobile Phase B: Water/Acetic Acid/Triethylamine (100:0.05:0.05 v/v/v)

  • Gradient: Begin with a high organic content (e.g., 90% A) and decrease to explore the optimal separation window.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and confirmation of identity.[4]

  • Temperature: 25°C.

Crown Ether CSPs

Crown ether-based CSPs are highly effective for the enantioseparation of compounds containing primary amino groups, making them particularly well-suited for amino acids.[5]

Mechanism of Separation: The chiral crown ether forms an inclusion complex with the protonated primary amine of the analyte. The stability of this complex is influenced by steric hindrance from other substituents around the chiral center, allowing for the discrimination of enantiomers.

Experimental Protocol: Analysis with a Crown Ether CSP

  • Column: ChiroSil® (18-crown-6)-tetracarboxylic acid CSP, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Typically, an acidic aqueous-organic mobile phase is used to ensure the primary amine is protonated.

    • Eluent: 80% Methanol / 20% Water with 10 mM Perchloric Acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm or MS.

  • Temperature: 20°C.

  • Note: The elution order of D and L isomers can often be inverted by switching between the (+) and (-) conformations of the CSP.[5]

Ligand Exchange Chromatography (LEC)

LEC is a powerful technique for resolving underivatized amino acids. It involves a CSP that is coated with a chiral ligand (e.g., an L-amino acid) and complexed with a metal ion, typically copper (II).

Mechanism of Separation: The analyte enantiomers form diastereomeric ternary complexes with the CSP-bound ligand and the copper ion. The differing stability of these complexes results in separation. This method is particularly useful if the amino acid lacks a UV chromophore, as detection can be achieved via post-column derivatization.[6]

Experimental Protocol: Ligand Exchange Method

  • Column: Chirex® 3126 (D)-Penicillamine, 150 x 4.6 mm.

  • Mobile Phase: 2 mM Copper (II) Sulfate in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or post-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection.[7]

  • Temperature: 40°C.

Part 2: Indirect Enantioseparation via Chiral Derivatization

Indirect methods involve reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[8]

Derivatization with Marfey's Reagent

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used agent for assigning the stereochemistry of amino acids.[9]

Mechanism of Separation: The primary amino groups of the D- and L-analytes react with Marfey's reagent to form stable diastereomers. These derivatives are typically well-resolved on a reverse-phase column due to the hydrophobicity imparted by the dinitrophenyl group.

Experimental Workflow: Derivatization and HPLC Analysis

Caption: Workflow for the indirect chiral separation via derivatization.

Experimental Protocol: Marfey's Method

  • Derivatization Step: a. Dissolve ~1 mg of the amino acid sample in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate at 40°C for 1 hour. d. Cool to room temperature and neutralize by adding 100 µL of 2 M HCl. e. Evaporate to dryness and reconstitute in 1 mL of mobile phase for injection.

  • HPLC Analysis: a. Column: Standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). c. Mobile Phase B: Acetonitrile + 0.1% TFA. d. Gradient: A linear gradient from 10% B to 70% B over 30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 340 nm. g. Temperature: 30°C.

Part 3: Comparative Analysis and Recommendations

Choosing the right strategy depends on the specific goals of the analysis, such as speed, sensitivity, and whether the goal is preparative or analytical.

Comparative Summary of Chiral Separation Strategies

FeatureMacrocyclic Glycopeptide CSPCrown Ether CSPLigand Exchange (LEC)Indirect (Marfey's Method)
Principle Direct SeparationDirect SeparationDirect SeparationIndirect (Diastereomer Formation)
Derivatization Not requiredNot requiredNot requiredRequired
Typical Column Teicoplanin, Vancomycin(18-crown-6) CSPD-PenicillamineStandard C18
Mobile Phase Polar Ionic / RPAcidic Aqueous-OrganicAqueous Metal SaltStandard RP (e.g., ACN/H₂O)
Primary Advantage Broad applicability, no derivatization[2]High selectivity for primary amines[5]Good for underivatized amino acids[6]Robust, uses standard columns[9]
Primary Limitation Complex retention behaviorLimited to primary aminesMobile phase can be corrosiveExtra sample prep step, potential for kinetic resolution issues[10]

Workflow Comparison: Direct vs. Indirect Separation

G cluster_0 Direct Method (CSP) cluster_1 Indirect Method A Racemic Analyte B Inject on Chiral Stationary Phase (CSP) A->B C Separated Enantiomers B->C D Racemic Analyte E Derivatize with Chiral Reagent D->E F Diastereomer Mixture E->F G Inject on Achiral Column (e.g., C18) F->G H Separated Diastereomers G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Characteristics

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride, a derivative of the amino acid lysine, is a solid laboratory chemical.[1] While specific hazard data for the (R)-isomer is not extensively documented, a comprehensive understanding of its potential risks can be extrapolated from safety data for structurally similar compounds, such as its (S)-isomer and other amino acid hydrochlorides. The primary hazards associated with this class of compounds include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3]

Before handling or disposing of this compound, it is crucial to be familiar with its hazard profile, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table synthesizes data from safety data sheets for closely related compounds to provide a likely hazard profile.[1][2][3][4]

The Core Directive: A Step-by-Step Disposal Protocol

The fundamental principle of chemical disposal is to prevent harm to personnel and the environment. This protocol is designed as a self-validating system, ensuring that each step reinforces safety and compliance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, the correct PPE must be worn. The causality is straightforward: to prevent the compound from coming into contact with your body.

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[1] A face shield is recommended if there is a risk of splashing or significant dust generation.[1]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1]

  • Body Protection: A lab coat or a chemical-resistant suit is mandatory to protect against accidental spills.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator should be used.[1] All handling of the solid form that could generate dust should be performed in a well-ventilated area, preferably a chemical fume hood.[1][5]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container: Use a clearly labeled, sealable container for the disposal of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride. The label should include the full chemical name and associated hazard symbols.

  • No Mixing: Never mix this compound with other waste streams, especially strong oxidizing agents, which are incompatible.[5]

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[6][7] If transferring is necessary, ensure the new container is compatible and properly labeled.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., gloves, paper towels, weighing paper) should be considered contaminated and placed in the same designated waste container.[6][7]

Step 3: Final Disposal - The Path to Compliance

The disposal of chemical waste is strictly regulated. Adherence to these regulations is not optional.

  • Consult Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) office is the ultimate authority on disposal procedures. They will provide specific guidance based on local, state, and federal regulations.

  • Licensed Waste Disposal Contractor: The final disposal of the sealed and labeled waste container must be handled by a licensed and approved waste disposal company.[4][5] Do not attempt to dispose of this chemical through standard municipal waste or down the drain.[1][6][7]

  • Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, as per your institution's guidelines.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response:
  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][6][7]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1]

    • Avoid creating dust during this process.[1][5][7] Using a HEPA-filtered vacuum is a preferred method for cleaning up fine powders.[8]

    • Clean the affected area thoroughly with soap and water once the bulk of the material has been removed.[1]

Exposure Response:
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1] Remove any contaminated clothing.[7] If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek medical attention.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

G cluster_prep Preparation cluster_handling Waste Handling cluster_decision Compliance & Final Disposal cluster_spill Emergency Spill start Disposal of (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Labeled, Sealed Waste Container ppe->container segregate Segregate Waste: Do Not Mix container->segregate ehs Consult Institutional EHS Guidelines segregate->ehs contractor Arrange Pickup by Licensed Waste Contractor ehs->contractor document Complete Waste Disposal Documentation contractor->document end Disposal Complete document->end spill Accidental Spill Occurs spill_response Follow Spill Response Protocol: Contain, Clean, Dispose spill->spill_response spill_response->container

Caption: Disposal workflow for (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride.

References

  • CymitQuimica. (2026-01-31).
  • Sigma-Aldrich. (2025-04-28).
  • Sigma-Aldrich. (2025-09-13).
  • Fisher Scientific. (2015-02-11).
  • Fisher Scientific. (2025-12-24).
  • Material Safety D
  • Sigma-Aldrich. (2024-08-07).
  • Sigma-Aldrich. (2025-05-17).
  • Fisher Scientific. (2010-05-19).
  • Carl ROTH. (2024-03-02).
  • Cayman Chemical. (2025-08-26).
  • Alfa Aesar. (2015-02-11).

Sources

Personal Protective Equipment & Handling Guide: (R)-3,6-Diamino-6-oxohexanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-HoGln-OH·HCl

Product Intelligence & Strategic Context

(R)-3,6-Diamino-6-oxohexanoic acid hydrochloride , commonly known as (R)-


-Homoglutamine hydrochloride , is a specialized non-proteinogenic amino acid derivative. In drug development, it serves as a critical chiral building block for peptide synthesis and peptidomimetics, often utilized to induce specific conformational constraints or enhance proteolytic stability in therapeutic candidates.

Why This Guide Matters: Beyond regulatory compliance, the handling of this compound directly impacts experimental reproducibility. As a hydrochloride salt, this molecule is hygroscopic . Improper handling leads to moisture uptake, altering the effective molecular weight and causing stoichiometry errors in sensitive coupling reactions. Furthermore, the "HCl" counter-ion implies potential acidity upon hydrolysis, necessitating specific corrosion-resistant protocols.

Chemical Identity Snapshot[1][2]
  • IUPAC Name: (3R)-3,6-diamino-6-oxohexanoic acid hydrochloride

  • Common Name: H-D-

    
    -HoGln-OH·HCl
    
  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1][2]
  • Molecular Weight: ~196.63 g/mol [2]

  • Physical State: White to off-white powder

Hazard Profiling & Risk Assessment

While often categorized under "General Amino Acids," the hydrochloride salt form necessitates a stricter safety profile due to potential irritation and acidity.

GHS Classification (Conservative Approach)
Hazard CodeDescriptionMechanism of Action
H302 Harmful if swallowedAcute toxicity (Oral). Standard precaution for research chemicals with limited tox data.
H315 Causes skin irritationAcidic hydrolysis on moist skin surfaces (HCl dissociation).
H319 Causes serious eye irritationMechanical abrasion combined with acidic irritation of mucous membranes.
H335 May cause respiratory irritationInhalation of fine dust affects the upper respiratory tract.
Risk Assessment Logic (Graphviz)

RiskAssessment Start Start: Handling (R)-beta-Homoglutamine HCl State Physical State: Fine Powder Start->State Risk1 Risk: Inhalation of Dust State->Risk1 Risk2 Risk: Moisture Absorption (Hygroscopic) State->Risk2 Risk3 Risk: Acidic Irritation (HCl) State->Risk3 Control1 Control: Fume Hood + N95/P2 Risk1->Control1 Control2 Control: Desiccated Storage + Rapid Weighing Risk2->Control2 Control3 Control: Nitrile Gloves + Eye Protection Risk3->Control3 Safe Operator Safety Control1->Safe Ensures Safety Quality Data Integrity Control2->Quality Ensures Purity Control3->Safe

Figure 1: Risk assessment flow linking physical properties to specific engineering controls and PPE.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to protect the operator from the chemical and the chemical from the operator (keratin/nuclease contamination).

CategoryStandard RequirementTechnical Justification
Respiratory Fume Hood (Primary) N95/FFP2 Mask (Secondary)The powder is fine and can become airborne during weighing. Inhalation of HCl salts can cause immediate respiratory tract irritation [1].
Hand Protection Nitrile Gloves (Min 0.11 mm)Latex is acceptable but Nitrile offers superior chemical resistance and prevents protein contamination of the sample. Double-gloving recommended for synthesis steps.
Eye Protection Safety Glasses with Side Shields Essential to prevent dust entry. If working with large quantities (>10g) or creating fine aerosols, use Chemical Goggles .
Body Protection Lab Coat (Cotton/Poly blend)Must be buttoned to the neck. Synthetic fibers (like pure polyester) can build static charge, making powder handling difficult.

Operational Workflow: From Storage to Disposal[6]

Phase A: Receiving & Storage
  • Protocol: Upon receipt, inspect the bottle for seal integrity.

  • Environment: Store at 2-8°C (refrigerated) or -20°C depending on long-term needs.

  • Critical Control Point: The container must be tightly closed and preferably stored inside a secondary container with a desiccant packet (silica gel).

  • Why: Amino acid hydrochlorides are hygroscopic.[3] Moisture uptake turns the free-flowing powder into a sticky gum, making precise weighing impossible and potentially hydrolyzing the amide bond over time [2].

Phase B: Weighing & Dispensing (The High-Risk Step)
  • Location: Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder "flies" away from the spatula.

  • Step-by-Step:

    • Don full PPE.[1][4][5][6]

    • Allow the bottle to equilibrate to room temperature before opening (prevents condensation inside the cold bottle).

    • Open the bottle inside the hood.

    • Weigh the required amount quickly into a tared vessel.

    • Immediately reseal the stock bottle with Parafilm to ensure an airtight seal.

    • Clean the balance area with a moist tissue (to capture dust) followed by ethanol.

Phase C: Reaction Setup (Solubility)
  • Solvent Compatibility: Soluble in Water, Methanol, and DMSO. Sparingly soluble in non-polar solvents (DCM, Hexane).

  • Neutralization: If used in peptide coupling, remember this is an HCl salt. You must add an organic base (e.g., DIPEA or NMM) to neutralize the HCl and free the amine for reaction.

    • Stoichiometry: 1.0 eq Amino Acid : 1.0 eq Base (minimum) to neutralize the HCl.

Phase D: Waste Disposal
  • Classification: Hazardous Chemical Waste (Organic).

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) or water.

    • Place in the container marked "Halogenated Organic Waste" (due to the Chloride ion) or "General Organic Waste" depending on facility rules for HCl salts.

    • Do not dispose of down the drain.

    • Contaminated paper towels/gloves go into Solid Hazardous Waste.

Operational Workflow Diagram (Graphviz)

Workflow Storage Storage (Desiccated, 2-8°C) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Weighing Weighing (Fume Hood + Anti-static) Equilibration->Weighing Reaction Reaction (Neutralize HCl with Base) Weighing->Reaction Disposal Disposal (Halogenated Waste) Reaction->Disposal

Figure 2: Sequential workflow emphasizing the critical equilibration step to prevent moisture contamination.

Emergency Procedures

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][5][6][7][8] Seek medical attention (H319).[4][5]
Skin Contact Wash with soap and plenty of water.[1][4][5] Remove contaminated clothing.[4][5][6][8] If irritation persists (H315), consult a physician.
Inhalation Move person to fresh air.[4][5][6][7][8] If breathing is difficult, give oxygen.[4][5]
Spill (Solid) Do not dry sweep (creates dust). Dampen with a wet paper towel or use a HEPA vacuum. Place in a waste container. Ventilate the area.[1][4][5][7][9]

References

  • PubChem. (n.d.). Compound Summary: L-beta-Homoglutamine hydrochloride.[10][11][1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: General Classification for Amino Acid Salts. Retrieved October 26, 2023, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.